molecular formula C8H18N2O B1275173 1-(3-Amino-propyl)-piperidin-4-ol CAS No. 4608-78-0

1-(3-Amino-propyl)-piperidin-4-ol

カタログ番号: B1275173
CAS番号: 4608-78-0
分子量: 158.24 g/mol
InChIキー: BNUCAKHAFXRILR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(3-Amino-propyl)-piperidin-4-ol is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(3-aminopropyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUCAKHAFXRILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405714
Record name 1-(3-Amino-propyl)-piperidin-4-ol
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4608-78-0
Record name 1-(3-Aminopropyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4608-78-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Amino-propyl)-piperidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminopropyl)piperidin-4-ol
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Amino-propyl)-piperidin-4-ol: Current Knowledge and Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-(3-Amino-propyl)-piperidin-4-ol. While this compound is available commercially, detailed experimental data regarding its synthesis, spectral characteristics, and biological activity are not extensively documented in publicly accessible literature. This guide compiles the available information and highlights areas where further research is needed.

Chemical and Physical Properties

This compound is a piperidine derivative characterized by an aminopropyl substituent at the nitrogen atom of the piperidine ring and a hydroxyl group at the 4-position. Its dihydrochloride salt is reported to be a white solid that is soluble in water.[1] The free base is also described as a solid.[2][3][4]

A summary of the key physicochemical properties is presented in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in the available literature.

PropertyValueSource
CAS Number 4608-78-0[2][5][6][7]
Molecular Formula C₈H₁₈N₂O[2][4][6][7]
Molecular Weight 158.24 g/mol [2][4][6]
Boiling Point 95-100 °C at 0.01 Torr[3]
Density 1.039 ± 0.06 g/cm³ (Predicted)[3]
pKa 14.88 ± 0.20 (Predicted)[3]
Physical Form Solid[2][3][4]
Solubility (Dihydrochloride salt) Soluble in water[1]

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

A plausible synthetic route could involve the reaction of piperidin-4-ol with a protected 3-aminopropanal via reductive amination, followed by deprotection. Alternatively, N-alkylation of piperidin-4-ol with a suitable 3-halopropylamine derivative could be employed. A generalized workflow for such a synthesis is depicted below.

G cluster_0 Reductive Amination Pathway cluster_1 N-Alkylation Pathway A Piperidin-4-ol C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Protected 3-aminopropanal B->C D Protected intermediate C->D E Deprotection D->E F This compound E->F G Piperidin-4-ol I N-Alkylation G->I H 3-Halopropylamine derivative (with protecting group) H->I J Protected intermediate I->J K Deprotection J->K L This compound K->L

Conceptual Synthetic Pathways

Spectral Data

Comprehensive, experimentally-derived spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not available in the public domain. For definitive structural confirmation and characterization, acquisition of this data is essential.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-characterized in the available scientific literature. Its dihydrochloride salt is noted for its use in pharmaceutical research and neurochemistry studies, suggesting potential interactions with biological receptors or enzymes and possible modulation of neurotransmitter systems.[1]

A structurally related compound, 1-(3-Aminopropyl)-3-(2-fluoroethyl)piperidin-4-ol, has been suggested to possess potential dopaminergic and anticancer activities.[1] However, it is crucial to emphasize that these are properties of a different molecule, and similar activities cannot be assumed for this compound without direct experimental evidence.

Due to the lack of specific biological targets and validated mechanisms of action for this compound, no signaling pathway diagrams can be constructed at this time.

Safety and Handling

The compound is classified as an irritant.[5] Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion and Future Directions

This compound is a chemical entity with established basic properties. However, a significant gap exists in the scientific literature concerning its detailed synthesis, comprehensive spectral characterization, and, most notably, its biological activity profile. For researchers and drug development professionals, this compound represents an under-explored molecule. Future research should focus on:

  • Development and publication of a detailed, optimized synthesis protocol.

  • Full spectral characterization (NMR, MS, IR) to provide a definitive reference for this compound.

  • Comprehensive screening for biological activity across various targets and disease models to elucidate its pharmacological potential.

  • Investigation into its mechanism of action and identification of any relevant signaling pathways.

The generation of such data would be invaluable to the scientific community and could unlock the potential of this compound in various research and development applications.

References

An In-depth Technical Guide to 1-(3-Amino-propyl)-piperidin-4-ol (CAS Number: 4608-78-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-propyl)-piperidin-4-ol, with the CAS number 4608-78-0, is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group and an aminopropyl group.[1][2] Its chemical structure suggests its potential as a versatile building block in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules. The presence of both a secondary amine within the piperidine ring, a primary amine at the terminus of the propyl chain, and a hydroxyl group provides multiple points for chemical modification. This compound is noted for its applications in pharmaceutical and neurochemistry research, where it may serve as a scaffold or intermediate in the development of novel therapeutic agents.[3]

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental data is limited in publicly accessible literature.

PropertyValueSource
CAS Number 4608-78-0[1][2]
Molecular Formula C8H18N2O[1][2]
Molecular Weight 158.24 g/mol [2]
Appearance Solid[2]
Boiling Point 95-100 °C at 0.01 TorrChemicalBook
Density 1.039 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 14.88 ± 0.20 (Predicted)ChemicalBook
Form Solid[2]

Synthesis and Characterization

Potential Synthetic Approaches

A plausible approach for the synthesis of this compound could involve the N-alkylation of piperidin-4-ol with a suitable 3-aminopropyl synthon. A generalized reaction scheme is presented below.

General Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization start Piperidin-4-ol reaction N-Alkylation start->reaction reagent 3-Halopropylamine or N-(3-bromopropyl)phthalimide reagent->reaction intermediate N-(3-Phthalimidopropyl)-piperidin-4-ol reaction->intermediate If phthalimide is used product This compound reaction->product Direct amination deprotection Deprotection (e.g., Hydrazine) intermediate->deprotection deprotection->product purification Purification (e.g., Column Chromatography) product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc

Caption: A potential workflow for the synthesis and characterization of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on general procedures for N-alkylation of piperidines. This protocol would require optimization and validation.

Objective: To synthesize this compound via N-alkylation of piperidin-4-ol.

Materials:

  • Piperidin-4-ol

  • N-(3-bromopropyl)phthalimide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

Step 1: N-Alkylation

  • To a solution of piperidin-4-ol (1.0 eq) in acetonitrile, add N-(3-bromopropyl)phthalimide (1.1 eq) and potassium carbonate (2.5 eq).

  • Stir the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, N-(3-phthalimidopropyl)-piperidin-4-ol.

  • Purify the crude intermediate by column chromatography on silica gel if necessary.

Step 2: Deprotection

  • Dissolve the purified intermediate from Step 1 in ethanol.

  • Add hydrazine monohydrate (5.0 eq) to the solution.

  • Stir the reaction mixture at reflux for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Treat the residue with aqueous hydrochloric acid and filter to remove the phthalhydrazide byproduct.

  • Basify the filtrate with a strong base (e.g., NaOH) to pH > 12.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological and Pharmacological Potential

While specific biological activity data for this compound is not extensively documented in the public domain, its structural motifs are present in a variety of biologically active molecules. This suggests potential areas for investigation.

Neurochemical Research

The dihydrochloride salt of this compound is utilized in neurochemistry to study neurotransmission and neuronal signaling.[3] Its mechanism of action is thought to involve the modulation of neurotransmitter systems or neuronal activity, which could provide insights into neurological disorders.[3]

Antimicrobial Activity of Related Compounds

Derivatives of piperidin-4-one have been synthesized and screened for their in vitro antibacterial and antifungal activities. Some of these compounds have exhibited significant antimicrobial properties.

Receptor Antagonist Activity of Analogs

Structurally similar 4-hydroxypiperidines have been investigated as histamine H3 receptor antagonists.

It is crucial to emphasize that the biological activities of related compounds do not directly translate to this compound. Extensive biological screening would be necessary to determine its pharmacological profile.

Experimental Workflows for Biological Evaluation

For researchers interested in exploring the biological activity of this compound, a general workflow for initial screening and mechanism of action studies is proposed.

General Workflow for Biological Evaluation

G cluster_screening Initial Biological Screening cluster_moa Mechanism of Action Studies compound This compound in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) compound->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene) compound->cell_based hit_id Hit Identification in_vitro->hit_id cell_based->hit_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) hit_id->pathway_analysis in_vivo In Vivo Models (e.g., Animal Models of Disease) pathway_analysis->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: A generalized workflow for the biological evaluation of a novel chemical entity like this compound.

Conclusion and Future Directions

This compound (CAS 4608-78-0) is a chemical entity with potential for further exploration in drug discovery and development. Its physicochemical properties are partially characterized, but detailed experimental data on its synthesis, biological activity, and mechanism of action are scarce in the public domain. The information on related piperidine derivatives suggests that this compound could be a valuable scaffold for developing novel therapeutics, particularly in the areas of neuroscience and infectious diseases. Future research should focus on developing robust synthetic routes, comprehensive analytical characterization, and systematic biological screening to fully elucidate the therapeutic potential of this and related molecules.

References

Spectroscopic Profile of 1-(3-Aminopropyl)-piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminopropyl)-piperidin-4-ol is a bifunctional organic molecule incorporating a primary amine and a secondary alcohol, built upon a piperidine scaffold. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug discovery for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development stages.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for 1-(3-Aminopropyl)-piperidin-4-ol. These predictions are based on computational models and should be used as a reference for comparison with experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for 1-(3-Aminopropyl)-piperidin-4-ol (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.65m1HH-4 (CH-OH)
~2.80m2HPiperidine H-2e, H-6e
~2.70t2HN-CH₂ (propyl)
~2.45t2HN-CH₂ (propyl)
~2.15m2HPiperidine H-2a, H-6a
~1.85m2HPiperidine H-3e, H-5e
~1.65m2HCH₂ (propyl)
~1.50m2HPiperidine H-3a, H-5a
~1.30 (broad s)3HNH₂, OH

Table 2: Predicted ¹³C NMR Data for 1-(3-Aminopropyl)-piperidin-4-ol (Solvent: CDCl₃)

Chemical Shift (ppm)Carbon TypeAssignment
~68.0CHC-4
~58.0CH₂N-CH₂ (propyl)
~53.0CH₂C-2, C-6
~42.0CH₂N-CH₂ (propyl)
~34.0CH₂C-3, C-5
~30.0CH₂CH₂ (propyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for 1-(3-Aminopropyl)-piperidin-4-ol

m/zInterpretation
158.14[M]⁺ (Molecular Ion)
141.12[M - NH₃]⁺
114.11[M - C₂H₆N]⁺
100.10[M - C₃H₇N]⁺
84.08[Piperidine ring fragment]⁺
71.07[C₄H₉N]⁺
58.06[C₃H₈N]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Spectroscopy Data for 1-(3-Aminopropyl)-piperidin-4-ol

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol), N-H stretch (amine)
2930-2850StrongC-H stretch (aliphatic)
1590-1560MediumN-H bend (amine)
1470-1440MediumC-H bend (alkane)
1100-1000StrongC-O stretch (secondary alcohol), C-N stretch

Experimental Protocols

The following are generalized protocols for obtaining NMR, MS, and IR spectra for small organic molecules like 1-(3-Aminopropyl)-piperidin-4-ol.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The addition of a small amount of an internal standard like tetramethylsilane (TMS) is common for referencing the chemical shifts.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition : For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

  • Data Processing : The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the compound (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Background Spectrum : A background spectrum of the empty sample holder (or the pure solvent) is recorded.

  • Sample Spectrum : The sample is placed in the IR beam, and the sample spectrum is recorded.

  • Data Processing : The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum, which is then converted to a plot of transmittance or absorbance versus wavenumber.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Tune Tune and Shim Insert->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference FinalSpectrum FinalSpectrum Reference->FinalSpectrum Final NMR Spectrum

Caption: General workflow for NMR spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis Dissolve Dissolve Sample in Volatile Solvent Introduce Introduce Sample Dissolve->Introduce Ionize Ionize Sample Introduce->Ionize Separate Separate Ions by m/z Ionize->Separate Detect Detect Ions Separate->Detect FinalSpectrum FinalSpectrum Detect->FinalSpectrum Mass Spectrum

Caption: General workflow for Mass Spectrometry.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prepare Prepare Sample (KBr Pellet or Thin Film) Background Record Background Spectrum Sample Record Sample Spectrum Prepare->Sample Ratio Ratio Sample to Background Background->Ratio Sample->Ratio FinalSpectrum FinalSpectrum Ratio->FinalSpectrum IR Spectrum

Caption: General workflow for IR spectroscopy.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of 1-(3-Aminopropyl)-piperidin-4-ol. The predicted NMR, MS, and IR data, presented in a clear and structured format, serve as a valuable resource for researchers in the absence of published experimental spectra. The outlined experimental protocols and visualized workflows offer practical guidance for the characterization of this and similar molecules, facilitating its effective use in drug discovery and development. It is recommended that researchers generate experimental data and compare it with the predictions provided herein for comprehensive structural verification.

Navigating the Physicochemical Landscape of 1-(3-Amino-propyl)-piperidin-4-ol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the solubility and stability of 1-(3-Amino-propyl)-piperidin-4-ol. While specific quantitative data for this compound is not extensively available in public literature, this document provides a robust framework for its characterization based on the known properties of structurally similar amino alcohols and piperidine derivatives, alongside established experimental protocols for its evaluation.

Core Physicochemical Properties

This compound, with the chemical formula C₈H₁₈N₂O, is a solid compound at room temperature. Its structure, featuring a piperidine ring, a hydroxyl group, and a primary amine, dictates its physicochemical behavior, influencing its solubility and stability. The dihydrochloride salt of this compound is known to be soluble in water.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource/Method
Chemical Formula C₈H₁₈N₂O---
Molecular Weight 158.24 g/mol ---
Appearance Solid[1]
CAS Number 4608-78-0[1]
Water Solubility Dihydrochloride salt is soluble.[2]

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter in drug development, impacting bioavailability and formulation. The presence of both a basic amino group and a polar hydroxyl group suggests that this compound will exhibit pH-dependent aqueous solubility and some solubility in polar organic solvents.

Predicted Solubility Characteristics

Based on its functional groups, the following solubility trends can be anticipated:

  • Aqueous Solubility: The primary amine and the piperidine nitrogen are basic and will be protonated at acidic pH, forming salts that are generally more water-soluble. As the pH increases, the compound will be in its free base form, which is expected to be less soluble in water.

  • Organic Solvent Solubility: Due to the polar hydroxyl and amino groups, solubility is expected in polar protic solvents like methanol, ethanol, and isopropanol. Solubility in less polar solvents like acetonitrile may be limited, and it is likely to be poorly soluble in non-polar solvents such as hexane.

Experimental Protocol for Solubility Determination

A standard shake-flask method is recommended for determining the precise solubility of this compound in various solvents at different temperatures.

Experimental Workflow: Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B C Agitate at a constant temperature for 24-48 hours B->C D Allow solid to settle C->D E Filter or centrifuge to obtain a clear supernatant D->E F Analyze supernatant concentration by a validated analytical method (e.g., HPLC) E->F

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Stability Profile: Understanding Degradation Pathways

The stability of a pharmaceutical compound is paramount to ensure its safety and efficacy throughout its shelf life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions. The primary amine and the piperidine ring are susceptible to specific degradation reactions. A general degradation pathway for piperidine derivatives often involves cleavage of the C-N bond.[3][4]

Potential Degradation Signaling Pathway

G A This compound B Oxidation A->B Oxidizing Agents (e.g., H₂O₂) C Hydrolysis (pH extremes) A->C Acidic/Basic Conditions D Photodegradation A->D UV/Visible Light E Thermal Stress A->E Elevated Temperature F N-Oxides B->F G Ring Opening Products C->G I Other Degradants D->I H Dealkylation Products E->H G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare solutions of this compound B Expose samples to various stress conditions (Heat, Light, Acid, Base, Oxidation) A->B C Withdraw samples at specified time points B->C D Neutralize samples if necessary C->D E Analyze by a stability-indicating HPLC method D->E F Characterize degradation products (e.g., LC-MS) E->F

References

An In-depth Technical Guide to the Purity and Characterization of 1-(3-Amino-propyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for the purity determination and characterization of 1-(3-Amino-propyl)-piperidin-4-ol. Due to the limited availability of specific analytical data for this compound, this guide leverages established methodologies for analogous piperidine derivatives to propose a robust framework for its analysis.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods and for understanding the compound's behavior in various matrices.

PropertyValueSource
Chemical Formula C₈H₁₈N₂O-
Molecular Weight 158.24 g/mol -
CAS Number 4608-78-0-
Appearance Predicted to be a solid at room temperatureInferred
pKa (predicted) Likely to have two pKa values for the two amine groups, estimated in the range of 9-11Inferred
LogP (predicted) Low, indicating good water solubilityInferred
Purity (commercial) Often supplied with a purity of ≥95% for the dihydrochloride saltVendor Data

Analytical Characterization and Purity Determination

A multi-pronged approach employing chromatographic and spectroscopic techniques is recommended for the comprehensive characterization and purity assessment of this compound.

Chromatographic Methods for Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities.

Due to the lack of a strong chromophore in this compound, direct UV detection is challenging. Therefore, a pre-column derivatization strategy is proposed.

Experimental Protocol (Proposed):

  • Derivatization: React the sample with a derivatizing agent such as dansyl chloride or p-toluenesulfonyl chloride to introduce a chromophoric tag to the primary and secondary amine groups.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating the derivatized analyte from impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for p-toluenesulfonyl derivatives).

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be employed for purity analysis, potentially without derivatization.

Experimental Protocol (Proposed):

  • Column: A capillary column with a polar stationary phase (e.g., a polyethylene glycol or a modified polysiloxane phase) is recommended.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector and Detector Temperature: Typically set around 250-280 °C.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

  • Detection: FID for general purity assessment or MS for identification of impurities.

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

¹H and ¹³C NMR are indispensable for confirming the chemical structure.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • ¹H NMR: Expect signals corresponding to the aminopropyl chain, the piperidinol ring protons, and the hydroxyl proton. Chemical shifts and coupling constants will provide information on the connectivity of the protons.

    • ¹³C NMR: Expect distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be indicative of their chemical environment (e.g., carbons adjacent to nitrogen or oxygen will be downfield).

Predicted ¹H NMR Chemical Shifts (based on analogous structures):

ProtonsPredicted Chemical Shift (ppm)
Piperidine ring CH₂ (adjacent to N)2.5 - 3.0
Piperidine ring CH (with OH)3.5 - 4.0
Piperidine ring CH₂1.4 - 1.9
N-CH₂ (propyl chain)2.4 - 2.8
CH₂-CH₂-CH₂ (propyl chain)1.6 - 2.0
CH₂-NH₂ (propyl chain)2.7 - 3.2

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis.

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, typically in positive ion mode.

  • Analysis:

    • Full Scan MS: To determine the molecular weight by observing the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): To study the fragmentation pattern. Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide valuable structural information. Common fragmentation pathways for piperidine derivatives include cleavage of the N-alkyl chain and ring opening.

Predicted Fragmentation Pattern (ESI-MS/MS):

  • Parent Ion [M+H]⁺: m/z 159.15

  • Key Fragments: Loss of the aminopropyl side chain, loss of water from the piperidinol ring, and cleavage of the piperidine ring.

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch3200-3600 (broad)
N-H stretch3300-3500
C-H stretch2800-3000
N-H bend1550-1650
C-O stretch1000-1200

Visualizations

Experimental Workflow for Characterization

G Figure 1. General workflow for the characterization of this compound. cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC (Purity) purification->hplc gc GC-MS (Purity & Impurity ID) purification->gc nmr NMR (¹H, ¹³C) (Structure Elucidation) purification->nmr ms MS (ESI) (Molecular Weight & Fragmentation) purification->ms ir IR (Functional Groups) purification->ir data_analysis Comprehensive Characterization Report hplc->data_analysis gc->data_analysis nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: General workflow for the characterization of this compound.

Proposed HPLC Purity Analysis Workflow

G Figure 2. Proposed workflow for HPLC purity analysis. sample Sample of This compound derivatization Pre-column Derivatization (e.g., with Dansyl Chloride) sample->derivatization hplc_injection HPLC Injection derivatization->hplc_injection separation Reversed-Phase C18 Column (Gradient Elution) hplc_injection->separation detection UV Detection separation->detection data_processing Data Processing (Peak Integration) detection->data_processing purity_report Purity Report (% Area) data_processing->purity_report

Caption: Proposed workflow for HPLC purity analysis.

Potential Signaling Pathway Involvement

Analogues of this compound have been investigated as histamine H3 receptor antagonists. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, can modulate neurotransmitter release.

G Figure 3. Potential signaling pathway involving histamine H3 receptor antagonism. compound This compound (Antagonist) h3r Histamine H3 Receptor (GPCR) compound->h3r g_protein Gi/o Protein h3r->g_protein Inhibition upon Histamine Binding ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases neurotransmitter Neurotransmitter Release (e.g., Histamine, Acetylcholine, Norepinephrine) camp->neurotransmitter Modulates

Caption: Potential signaling pathway involving histamine H3 receptor antagonism.

Disclaimer: The experimental protocols and predicted data presented in this guide are based on the analysis of structurally related compounds and established analytical principles. These methods may require optimization for the specific analysis of this compound. It is recommended that all analytical methods be validated according to the relevant regulatory guidelines.

An In-depth Technical Guide to 1-(3-Amino-propyl)-piperidin-4-ol Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-amino-propyl)-piperidin-4-ol derivatives and their analogs, a promising scaffold in medicinal chemistry. This document details synthetic methodologies, pharmacological activities, and structure-activity relationships (SAR), supported by experimental protocols and visual representations of relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Structure and Synthetic Strategies

The foundational molecule, this compound, features a piperidin-4-ol moiety linked to a primary aminopropyl chain. This structure offers multiple points for chemical modification, primarily at the terminal primary amine, to generate a diverse library of analogs with varied physicochemical and pharmacological properties.

General Synthetic Routes

Derivatization of the this compound core can be readily achieved through several established synthetic transformations targeting the primary amino group.

1.1.1. N-Alkylation and Reductive Amination:

The primary amine can be alkylated to introduce a wide range of substituents. A common and efficient method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent.

  • Experimental Protocol: Reductive Amination of this compound with an Aromatic Aldehyde

    • To a solution of this compound (1.0 mmol) in a suitable solvent such as methanol or dichloroethane (10 mL), add the aromatic aldehyde (1.1 mmol).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

    • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol), portion-wise to the reaction mixture.

    • Continue stirring at room temperature for an additional 12-24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.[1][2][3]

1.1.2. N-Acylation (Amide Coupling):

The synthesis of amide derivatives is another key strategy to explore the SAR of this scaffold. This is typically achieved by coupling the primary amine with a carboxylic acid using a coupling agent.

  • Experimental Protocol: Amide Coupling of this compound with a Carboxylic Acid

    • Dissolve the carboxylic acid (1.0 mmol) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) (10 mL).

    • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and an activator like N-hydroxybenzotriazole (HOBt) (1.2 mmol).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.1 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Dilute the reaction mixture with the organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography or recrystallization.[4][5][6][7][8]

The following diagram illustrates a general workflow for the synthesis of these derivatives.

Synthetic Workflow Start This compound Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Start->Reductive_Amination Amide_Coupling Amide Coupling (e.g., EDC, HOBt) Start->Amide_Coupling Aldehyde Aldehyde/Ketone Aldehyde->Reductive_Amination Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Amide_Coupling N_Alkylated N-Alkylated Derivative Reductive_Amination->N_Alkylated N_Acylated N-Acylated Derivative Amide_Coupling->N_Acylated

Caption: General synthetic strategies for derivatization.

Pharmacological Activities and Structure-Activity Relationships

Derivatives of the this compound scaffold have shown potential across a range of biological targets. The following sections summarize the key activities and available quantitative data for structurally related compounds.

Sigma-1 (σ₁) Receptor Ligands

The sigma-1 receptor is a chaperone protein implicated in various neurological disorders. Piperidine-containing molecules are a well-established class of sigma-1 receptor ligands.

Structure-Activity Relationship (SAR): For 4-hydroxypiperidine derivatives, affinity for the sigma-1 receptor is significantly influenced by the nature of the substituent on the piperidine nitrogen. Generally, an aromatic or benzyl group contributes to high affinity.

Quantitative Data for Representative 4-Hydroxypiperidine Analogs:

Compound IDR Group (on Piperidine Nitrogen)σ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂/σ₁)
7a 4-Fluorobenzoyl2.96221.6474.9
7c 4-Chlorobenzoyl5.98554.0392.6
7e 4-Bromobenzoyl1.00>589>589
8a (4-Fluorophenyl)hydroxymethyl1.41>854>606
8c (4-Chlorophenyl)hydroxymethyl2.49>854>343
8f (3-Bromophenyl)hydroxymethyl1.75>589>336
9e 4-Bromobenzyl2.95>854>289
12a N-methyl-5-indazolyl1.2860>700
12c 5-(Trifluoromethyl)indazolyl0.7>829>1184

Data extracted from related 4-hydroxypiperidine series.[9][10]

Anti-Tuberculosis Activity

Piperidinol-containing compounds have emerged as a novel class of anti-tubercular agents. Their mechanism of action is believed to involve the inhibition of essential mycobacterial enzymes.

Structure-Activity Relationship (SAR): The anti-tubercular activity of piperidinol derivatives is sensitive to the substitution pattern on the aromatic rings. Halogen and trifluoromethyl groups on a phenyl ring attached to the piperidin-4-ol can enhance activity.

Quantitative Data for Representative Piperidinol Analogs:

Compound IDR Group (on Piperidine Nitrogen)MIC (µg/mL) vs. M. tuberculosis H37Rv
1 3-(4-chlorophenoxy)-2-hydroxypropyl1.5
4b (R)-3-(4-chlorophenoxy)-2-hydroxypropyl1.4
4m (S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl1.7

Data for analogs with a different N-substituent on the piperidin-4-ol core.[4][11]

Dopamine D₂ Receptor Ligands

The piperidine scaffold is a common feature in many centrally active agents, including ligands for dopamine receptors.

Structure-Activity Relationship (SAR): The affinity of piperidine derivatives for the D₂ receptor is highly dependent on the nature and length of the substituent attached to the piperidine nitrogen. Often, a linker to an aromatic or heteroaromatic moiety is required for potent binding.

Quantitative Data for Representative Piperidine-based D₂ Ligands:

Compound ClassRepresentative Compound FeatureD₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)
Eticlopride AnalogSecondary Amine Linker to IndoleHigh AffinityHigh Affinity
Arylpiperazine AnalogN-phenylpiperazine with benzamide349-752296-1413
Hydroxypiperidine Analog(+)-enantiomer with benzhydryloxyethyl0.46 (IC₅₀)-

Data from various piperidine-containing series.[12][13][14][15][16]

Key Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., σ₁, D₂)

    • Radiolabeled ligand (e.g., [³H]-pentazocine for σ₁, [³H]-spiperone for D₂)

    • Unlabeled test compounds

    • Assay buffer

    • 96-well filter plates

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compounds.

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through the filter plates.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[5][11][17][18][19]

The following diagram outlines the workflow for a competitive radioligand binding assay.

Binding Assay Workflow Start Prepare Reagents Incubation Incubate: - Receptor - Radioligand - Test Compound Start->Incubation Filtration Separate Bound/Free (Filtration) Incubation->Filtration Measurement Measure Radioactivity Filtration->Measurement Analysis Data Analysis (IC₅₀, Kᵢ) Measurement->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways

Dopamine D₂ Receptor Signaling

The dopamine D₂ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the D₂ receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

The following diagram illustrates the canonical D₂ receptor signaling pathway.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor G_protein Gαi/oβγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Dopamine Dopamine (Agonist) Dopamine->D2R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D₂ receptor signaling pathway.

This technical guide serves as a foundational resource for the exploration of this compound derivatives. The provided synthetic strategies, pharmacological data from related analogs, and detailed experimental protocols are intended to facilitate the design and evaluation of novel compounds with therapeutic potential. Further research into this specific chemical space is warranted to fully elucidate its potential in drug discovery.

References

An In-depth Technical Guide to the Reactivity of the Primary Amine in 1-(3-Amino-propyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Amino-propyl)-piperidin-4-ol is a bifunctional molecule of significant interest in medicinal chemistry and drug development due to its possession of a primary alkylamine, a tertiary piperidine amine, and a secondary alcohol. This guide provides a detailed examination of the reactivity of the primary amine group, offering insights into its selective functionalization. Understanding the chemoselectivity of this primary amine is crucial for the synthesis of novel derivatives with potential therapeutic applications. This document outlines the structural features governing reactivity, presents key quantitative data, details experimental protocols for common transformations, and provides visual workflows to aid in synthetic design.

Introduction

The piperidine moiety is a privileged scaffold in pharmaceutical sciences, appearing in numerous approved drugs.[1][2] The compound this compound (CAS No: 4608-78-0) presents a versatile building block for creating diverse chemical libraries. Its structure incorporates a nucleophilic primary amine at the terminus of a propyl chain, a tertiary amine within the piperidine ring, and a hydroxyl group at the 4-position of the ring. The differential reactivity of these functional groups, particularly the two amines, allows for selective chemical modifications. This guide focuses specifically on the synthetic utility of the primary amine, which typically serves as the principal site for derivatization due to its higher accessibility and nucleophilicity compared to the sterically hindered tertiary amine.

Structural and Physicochemical Properties

The reactivity of the functional groups in this compound is a direct consequence of its molecular structure and electronic properties.

Caption: Structure of this compound with key functional groups.

The table below summarizes key physicochemical properties of the molecule.

PropertyValue
CAS Number 4608-78-0[3]
Molecular Formula C₈H₁₈N₂O[3]
Molecular Weight 158.24 g/mol [3]
Boiling Point 95-100 °C at 0.01 Torr[4]
Density (Predicted) 1.039 ± 0.06 g/cm³[4]
pKa (Predicted, Primary Amine) ~10.4 (based on 1-(3-Aminopropyl)piperidine)[5]
pKa (Predicted, Tertiary Amine) ~9-10 (typical for N-alkyl piperidines)

Differential Reactivity of the Amine Groups

The synthetic utility of this compound hinges on the ability to selectively functionalize the primary amine in the presence of the tertiary piperidine amine. The primary amine is generally more reactive towards electrophiles for two main reasons:

  • Steric Hindrance: The primary amine is located at the end of a flexible propyl chain, making it sterically accessible. The tertiary amine is part of the piperidine ring and is flanked by ring carbons, rendering it more sterically hindered.

  • Nucleophilicity: While both amines are basic, the primary amine is typically a stronger nucleophile. The tertiary amine's lone pair availability is somewhat diminished by the steric bulk of the attached alkyl groups.

This differential reactivity allows for a high degree of chemoselectivity in common synthetic transformations.

reactivity start This compound + Electrophile (E+) primary_reaction Reaction at Primary Amine (Major Product) start->primary_reaction Favored Pathway (Less Steric Hindrance) tertiary_reaction Reaction at Tertiary Amine (Minor Product/Side Reaction) start->tertiary_reaction Disfavored Pathway (More Steric Hindrance)

Caption: Logical relationship of electrophilic attack on the two amine centers.

Key Reactions of the Primary Amine

The primary amine of this compound can undergo a variety of standard transformations, enabling the synthesis of a wide range of derivatives.

Reaction TypeReagents & Typical ConditionsProduct Type
Acylation Acyl chloride or anhydride, often with a non-nucleophilic base (e.g., triethylamine, pyridine) in an aprotic solvent (DCM, THF) at 0°C to RT.Amide
Sulfonylation Sulfonyl chloride (e.g., TsCl, MsCl), pyridine or other weak base in DCM at 0°C. Slow addition is key to prevent di-sulfonylation.[6]Sulfonamide
Reductive Amination Aldehyde or ketone, with a mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) in a solvent like DCE or MeOH at RT.[7]Secondary or Tertiary Amine (at the propyl chain)
Alkylation Alkyl halide, with a specific base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., DMF) to promote mono-alkylation.[8]Secondary Amine (at the propyl chain)

Experimental Protocols for Key Reactions

The following sections provide detailed, representative methodologies for the selective functionalization of the primary amine. These protocols are based on established procedures for similar substrates and can be adapted for this compound.

Selective N-Acylation

This protocol describes the formation of an amide bond at the primary amine using an acyl chloride.

acylation_workflow cluster_workflow Experimental Workflow: Selective Acylation A 1. Dissolve this compound and triethylamine in anhydrous DCM. B 2. Cool the mixture to 0°C in an ice bath. A->B C 3. Add acyl chloride (dissolved in DCM) dropwise over 30-60 minutes. B->C D 4. Allow the reaction to warm to RT and stir for 2-4 hours. C->D E 5. Monitor reaction completion by TLC or LC-MS. D->E F 6. Quench with saturated aq. NaHCO₃ and perform aqueous workup. E->F G 7. Purify the crude product by column chromatography. F->G

Caption: A typical experimental workflow for the selective acylation of the primary amine.

Protocol:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.5 eq.).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve the desired acyl chloride (1.05 eq.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Selective Reductive Amination

This protocol describes the reaction of the primary amine with a carbonyl compound to form a new secondary amine.

Protocol:

  • Setup: In a flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A small amount of acetic acid can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution.[7] The reaction is typically exothermic, so slow addition is recommended.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography to obtain the pure secondary amine derivative.

Selective N-Sulfonylation

This protocol details the synthesis of a sulfonamide, with precautions to avoid the common side reaction of di-sulfonylation.

Protocol:

  • Setup: Dissolve this compound (1.1 eq.) in anhydrous DCM or THF containing pyridine (2.0 eq.).

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath.[6]

  • Reagent Addition: Add a solution of the sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.0 eq.) in the same anhydrous solvent dropwise over an extended period (e.g., 1-2 hours).[6] This slow addition is critical to maintain a low concentration of the electrophile, favoring mono-sulfonylation.

  • Reaction: Stir the reaction at 0°C for an additional 1-2 hours after addition is complete, then allow it to warm to room temperature and stir overnight.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude sulfonamide can be purified by recrystallization or flash column chromatography.

Conclusion

This compound is a valuable synthetic intermediate whose utility is maximized through the chemoselective functionalization of its primary amine. Due to favorable steric and electronic properties, the terminal primary amine serves as the preferential site of attack for a wide range of electrophiles. By carefully selecting reagents and controlling reaction conditions, as detailed in the provided protocols, researchers can selectively perform acylations, sulfonylations, reductive aminations, and alkylations. This allows for the systematic and efficient synthesis of diverse libraries of piperidine-based compounds for evaluation in drug discovery and development programs.

References

The Pharmacological Potential of Piperidin-4-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties and versatile biological activities. Among its numerous derivatives, those incorporating a hydroxyl group at the 4-position of the piperidine ring, known as piperidin-4-ol derivatives, have garnered significant attention in medicinal chemistry. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, neurological, and anti-inflammatory activities. This technical guide provides an in-depth overview of the current understanding of the biological potential of piperidin-4-ol derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Piperidin-4-ol derivatives have emerged as promising candidates for the development of novel anticancer agents. Their cytotoxic effects have been evaluated against a range of cancer cell lines, demonstrating their potential to inhibit cell proliferation and induce apoptosis.

Quantitative Data for Anticancer Activity

The cytotoxic efficacy of various piperidin-4-ol and related piperidin-4-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against different cancer cell lines is presented in Table 1.

Compound TypeDerivative/CompoundCancer Cell LineIC50 (µM)Reference
Piperidin-4-one3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compounds II and IV)Hematological cancer cell linesNot specified, but showed reduced growth[1]
Piperidin-4-oneFurfurylidene analogs (Compounds 2a and 2d)Ehrlich ascites carcinoma (in vivo)Significant anticancer activity[2]
Piperidin-4-oneFurfurylidene analogs (Compounds 2, 2a, 2d, 3d)Human leukemia cell linesEquipotent to doxorubicin[2]
Piperidin-4-oneFurfurylidene analogs (Compounds 2d and 3d)Molt-4 human cell lineSignificant cytotoxicity[2]
PiperidinePiperineOvarian cancer cell lines (W1PR1, W1PR2, W1TR)IC25 and IC50 values determined[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

  • Piperidin-4-ol derivative stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperidin-4-ol derivative from the stock solution in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Induction of Apoptosis

Many piperidine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases, the executioners of apoptosis. Piperine, a well-known piperidine alkaloid, has been shown to induce apoptosis in cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation[2][4].

cluster_mito Mitochondrial (Intrinsic) Pathway Piperidin4ol Piperidin-4-ol Derivative Bcl2 Bcl-2 Piperidin4ol->Bcl2 inhibits Bax Bax Piperidin4ol->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by piperidin-4-ol derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Piperidin-4-ol and its ketone analogs have shown promising activity against a variety of bacterial and fungal strains.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound TypeDerivative/CompoundMicroorganismMIC (µg/mL)Reference
Piperidin-4-oneThiosemicarbazone derivatives (1b-6b)M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansSignificant activity[5]
Piperidin-4-one2,6-diaryl-3-methyl-4-piperidones (1a-6a)Staphylococcus aureus, E. coli, Bacillus subtilisGood activity[5]
PiperidineCompound 6E. coli, B. cereus, S. aureus, P. aeruginosa, K. pneumoniae, M. luteus1.5[6]
Piperidine(E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (1)Staphylococcus aureusZone of inhibition: 17-22 mm[7]
Piperidine(E)-ethyl 3-(4-(2-(4-methoxypiperidin-1-yl)ethoxy)phenyl)acrylate (2)Staphylococcus aureusZone of inhibition: 18-24 mm[7]
N-Methyl 4-Piperidone CurcuminoidsCompound 1 (R=H)Streptococcus mitis, S. sanguinis, L. paracasei250-500[4]
N-Methyl 4-Piperidone CurcuminoidsCompound 10 (R=3,4,5-OMe)Streptococcus mitis, S. sanguinis, L. paracasei250-500[4]
N-Methyl 4-Piperidone CurcuminoidsCompound 13 (R=3-F)Streptococcus mitis, S. sanguinis, S. sobrinus250-500[4]
Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Piperidin-4-ol derivative stock solution

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the piperidin-4-ol derivative in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Start Start: Prepare serial dilutions of piperidin-4-ol derivative in 96-well plate Inoculate Inoculate wells with standardized microbial suspension Start->Inoculate Incubate Incubate plate (e.g., 37°C for 24h) Inoculate->Incubate Observe Observe for visible growth (turbidity) Incubate->Observe MIC Determine MIC: Lowest concentration with no growth Observe->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Acetylcholinesterase Inhibitory Activity

Piperidin-4-ol derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data for AChE Inhibition

The inhibitory potency of these compounds is expressed as their IC50 value, the concentration required to inhibit 50% of the enzyme's activity.

Compound TypeDerivative/CompoundAChE IC50Reference
Piperidine1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)0.56 nM[1]
Piperidine1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e)5.7 nM[8]
PiperidineN-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d)13 nM[9]
Cinnamoyl piperidinyl acetateCompound 5b (2-chloro substitution)19.74 µM[10]
Cinnamoyl piperidinyl acetateCompound 5L (4-methyl group)15.24 µM[10]
Experimental Protocol: Ellman's Method for AChE Inhibition

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Piperidin-4-ol derivative test solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of AChE solution. Include a control with buffer instead of the test compound.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 25 µL of DTNB solution to each well.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Signaling Pathway: Cholinergic Neurotransmission

Acetylcholine is a crucial neurotransmitter in the central and peripheral nervous systems, playing a vital role in cognitive functions like memory and learning. In a healthy synapse, ACh is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the signal, and is then rapidly hydrolyzed by AChE in the synaptic cleft. AChE inhibitors block this hydrolysis, leading to an increased concentration and prolonged presence of ACh in the synaptic cleft, thereby enhancing cholinergic signaling[11][12][13].

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Binds to active site ACh_receptor ACh Receptor ACh_released->ACh_receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh Piperidin4ol Piperidin-4-ol Derivative (Inhibitor) Piperidin4ol->AChE Inhibits Signal Signal Propagation ACh_receptor->Signal

Caption: Mechanism of acetylcholinesterase inhibition at a cholinergic synapse.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Piperidin-4-ol derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory effects can be assessed both in vitro and in vivo. In vitro assays often measure the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Compound TypeDerivative/CompoundAssayResultReference
Piperidin-4-one imineCompound 2DPPH radical scavengingIC50 = 30.392 µM[14]
Piperidin-4-one imineCompound 2Protein denaturation inhibition71.3% inhibition[14]
PiperazineLQFM182Acetic acid-induced writhingDose-dependent decrease[15]
PiperazineLQFM182Carrageenan-induced paw edemaReduced edema formation[15]
PiperlotinesCompound 2 and 6TPA acute inflammation modelExcellent in vivo activity[16]
Diarylidene-N-Methyl-4-PiperidonesCompounds 1, 3, 13, 26, 27LPS-induced iNOS expression in RAW 264.7 cellsMarkedly decreased[17]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Piperidin-4-ol derivative test solution

  • Carrageenan solution (1% w/v in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and test groups receiving different doses of the piperidin-4-ol derivative.

  • Compound Administration: Administer the test compound or standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Inflammation Induction: After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Signaling Pathway: Inhibition of NF-κB Activation

A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the expression of cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS)[18][19][20][21]. Piperidin-4-ol derivatives may exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IKK activation or IκBα degradation.

cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) p_IkBa->NFkB Degradation of IκBα releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes Induces Transcription Piperidin4ol Piperidin-4-ol Derivative Piperidin4ol->IKK Inhibits

Caption: Inhibition of the LPS-induced NF-κB signaling pathway.

Conclusion

Piperidin-4-ol derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, neurological disorders, and inflammation highlights their potential for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the continued exploration and optimization of these valuable scaffolds to address unmet medical needs. Future research should focus on elucidating the precise molecular targets and further refining the structure-activity relationships to enhance potency and selectivity, ultimately paving the way for the clinical translation of novel piperidin-4-ol-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Histamine H3 Receptor Antagonists Using 1-(3-Amino-propyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel histamine H3 receptor (H3R) antagonists utilizing the versatile building block, 1-(3-Amino-propyl)-piperidin-4-ol. The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a critical target in the development of therapeutics for a range of neurological disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia. The protocols outlined herein describe the synthesis of H3R antagonists through the derivatization of the primary amino group of this compound. This key intermediate allows for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships (SAR) and the optimization of antagonist potency and selectivity. Detailed experimental procedures, data presentation, and visualizations of the H3R signaling pathway and a general experimental workflow are provided to guide researchers in the development of next-generation H3R-targeted therapeutics.

Introduction to the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). As a presynaptic autoreceptor, it plays a crucial role in regulating the synthesis and release of histamine.[1][2] Furthermore, it functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[3][4] Antagonists of the H3 receptor block its constitutive activity, leading to an increase in the release of these neurotransmitters. This mechanism of action underlies the therapeutic potential of H3R antagonists in treating a variety of cognitive and sleep-wake disorders.[1]

Signaling Pathways of the Histamine H3 Receptor

Activation of the H3R initiates a cascade of intracellular signaling events. The receptor is coupled to the Gαi/o subunit of the G protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA). Additionally, H3R activation can modulate the activity of other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, and can influence ion channel function.[1][2]

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o H3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine Histamine->H3R Agonist G_protein->AC Inhibits PKA PKA cAMP->PKA Activates Neurotransmitter_Release Inhibition of Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

Synthesis of Histamine H3 Receptor Antagonists

The synthesis of novel H3R antagonists often involves the modification of a central scaffold that interacts with key residues of the receptor. The use of this compound as a starting material provides a versatile platform for creating a library of potential antagonists. The primary amine serves as a handle for introducing various lipophilic and aromatic groups, which are known to be important for high-affinity binding to the H3 receptor.

General Synthetic Strategy

A common and effective method for derivatizing the primary amine of this compound is through reductive amination. This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This approach allows for the introduction of a wide array of substituents, facilitating extensive SAR studies.

Experimental_Workflow Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Aldehyde Aldehyde/Ketone (R1-CHO / R1-CO-R2) Aldehyde->Reductive_Amination Purification Purification (e.g., Column Chromatography) Reductive_Amination->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Biological_Assay Biological Assay (H3R Binding/Functional Assay) Characterization->Biological_Assay Final_Compound Final H3R Antagonist Biological_Assay->Final_Compound

Caption: General Experimental Workflow for Synthesis.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of H3R antagonists via reductive amination of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of N-Substituted-1-(3-aminopropyl)piperidin-4-ol Derivatives

Materials:

  • This compound

  • Substituted aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., DCM/Methanol, Ethyl acetate/Hexane with triethylamine)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE (0.1-0.2 M), add the desired aldehyde or ketone (1.0-1.2 eq).

  • If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5-2.0 eq) or sodium cyanoborohydride (1.5-2.0 eq), portion-wise over 15-30 minutes. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-substituted H3R antagonist.

Characterization:

The structure and purity of the final compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • High-Resolution Mass Spectrometry (HRMS)

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

Data Presentation

The following tables summarize the binding affinities of representative piperidine-based H3 receptor antagonists from the literature. This data can serve as a benchmark for newly synthesized compounds.

Table 1: In Vitro Affinities of 1-Benzyl-4-hydroxypiperidine Derivatives at the Human H3 Receptor. [5]

CompoundRpKi (hH3R)
9b1 H6.78
9b2 2-F7.09
9b5 2-Cl6.99
9b6 3-Cl6.97

Table 2: H3 Antagonistic Potency of 4-Hydroxypiperidine Derivatives. [1]

CompoundStructurepA₂ (guinea pig jejunum)
1a Benzofuranylmethyl8.27
1d Benzyl7.79
Thioperamide (Reference)8.67

Table 3: Binding Affinities of Piperidine Derivatives at Human H3 and Sigma-1 Receptors. [6]

CompoundhH3R Ki (nM)σ1R Ki (nM)
4 3.171531
5 7.703.64
11 6.24.41

Conclusion

The synthetic protocols and data presented in these application notes provide a comprehensive guide for researchers engaged in the discovery and development of novel histamine H3 receptor antagonists. The use of this compound as a versatile starting material allows for the systematic exploration of the chemical space around the H3 receptor pharmacophore. By following the detailed methodologies and utilizing the provided reference data, scientists can efficiently synthesize and evaluate new chemical entities with the potential to become next-generation therapeutics for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols: Synthesis and Evaluation of a Novel NLRP3 Inflammasome Inhibitor Derived from 1-(3-Amino-propyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis and evaluation of a novel NLRP3 inflammasome inhibitor utilizing the starting material 1-(3-Amino-propyl)-piperidin-4-ol. While direct synthesis of a named inhibitor from this specific precursor is not widely documented in current literature, this document presents a proposed synthetic route based on established methodologies for creating piperidine-containing NLRP3 inhibitors. Detailed protocols for the biological evaluation of the synthesized compound are also provided, enabling researchers to assess its efficacy and mechanism of action.

Introduction to NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The NLRP3 protein, upon activation by various stimuli, oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Therefore, direct inhibition of the NLRP3 inflammasome is a promising therapeutic strategy for numerous autoinflammatory and autoimmune disorders. Piperidine scaffolds have been identified as privileged structures in the design of potent and selective NLRP3 inhibitors.

Proposed Synthesis of a Novel NLRP3 Inhibitor

This section outlines a proposed synthetic pathway for a novel NLRP3 inhibitor (Compound 3) starting from this compound. The synthesis is a two-step process involving a nucleophilic substitution followed by a coupling reaction.

Scheme 1: Proposed Synthesis of a this compound-based NLRP3 Inhibitor

G cluster_0 Step 1: Synthesis of Intermediate 2 cluster_1 Step 2: Synthesis of Final Compound 3 start This compound (1) reagent1 5-chloro-2-methoxybenzoyl chloride (in DCM, with triethylamine) start->reagent1 intermediate N-(3-(4-hydroxypiperidin-1-yl)propyl)-5-chloro-2-methoxybenzamide (2) reagent1->intermediate intermediate2 N-(3-(4-hydroxypiperidin-1-yl)propyl)-5-chloro-2-methoxybenzamide (2) reagent2 Benzenesulfonyl chloride (in pyridine) intermediate2->reagent2 final_product 1-(3-((5-chloro-2-methoxybenzoyl)amino)propyl)piperidin-4-yl benzenesulfonate (3) reagent2->final_product

Caption: Proposed two-step synthesis of a novel NLRP3 inhibitor.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(3-(4-hydroxypiperidin-1-yl)propyl)-5-chloro-2-methoxybenzamide (Intermediate 2)

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (2.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of 5-chloro-2-methoxybenzoyl chloride (1.1 eq) in DCM (5 mL/mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 2.

Step 2: Synthesis of 1-(3-((5-chloro-2-methoxybenzoyl)amino)propyl)piperidin-4-yl benzenesulfonate (Compound 3)

  • Dissolve Intermediate 2 (1.0 eq) in pyridine (10 mL/mmol) and cool to 0 °C.

  • Slowly add benzenesulfonyl chloride (1.2 eq) to the solution.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the final compound 3.

Biological Evaluation of NLRP3 Inhibitory Activity

The following protocols are essential for determining the efficacy of the newly synthesized compound as an NLRP3 inflammasome inhibitor.

Protocol 1: IL-1β Release Assay in THP-1 Cells

This assay measures the inhibition of IL-1β secretion from stimulated human monocytic THP-1 cells.

Workflow for IL-1β Release Assay

G A Differentiate THP-1 cells with PMA B Prime with LPS (Signal 1) A->B C Treat with synthesized inhibitor B->C D Activate with ATP or Nigericin (Signal 2) C->D E Collect supernatant D->E F Measure IL-1β by ELISA E->F

Caption: Workflow for measuring IL-1β release in THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • Synthesized inhibitor compound

  • Human IL-1β ELISA kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.[1]

    • After differentiation, replace the medium with fresh, serum-free media and rest the cells for 24 hours.[1]

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.[1]

  • Inhibitor Treatment:

    • Prepare serial dilutions of the synthesized inhibitor in serum-free media.

    • After LPS priming, replace the medium with media containing the inhibitor at various concentrations and incubate for 1 hour.

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes or 10 µM Nigericin for 1-2 hours.[1][2]

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.[1][3]

Data Presentation:

Inhibitor Concentration (µM)IL-1β Concentration (pg/mL)% Inhibition
0 (Vehicle Control)Value0
0.01ValueValue
0.1ValueValue
1ValueValue
10ValueValue
100ValueValue

Calculate the IC50 value from the dose-response curve.

Protocol 2: ASC Oligomerization Assay

This assay determines if the inhibitor prevents the formation of the ASC speck, a hallmark of inflammasome activation.

Workflow for ASC Oligomerization Assay

G A Prime and treat cells as in IL-1β assay B Activate with ATP or Nigericin A->B C Lyse cells and cross-link proteins B->C D Centrifuge to pellet ASC oligomers C->D E Analyze pellet by Western blot for ASC D->E

Caption: Workflow for ASC oligomerization assay.

Materials:

  • Differentiated and primed THP-1 cells

  • Inhibitor compound

  • Lysis buffer

  • Disuccinimidyl suberate (DSS) crosslinker

  • Anti-ASC antibody

Procedure:

  • Cell Treatment:

    • Prime, treat with inhibitor, and activate THP-1 cells as described in the IL-1β release assay.

  • Cell Lysis and Cross-linking:

    • Lyse the cells in a suitable buffer.

    • Cross-link the proteins with DSS to stabilize the ASC oligomers.[4]

  • Pelleting and Analysis:

    • Centrifuge the lysates to pellet the cross-linked ASC specks.

    • Wash the pellet and resuspend in sample buffer.

    • Analyze the presence of ASC oligomers in the pellet by Western blotting using an anti-ASC antibody.[4]

Protocol 3: NLRP3 ATPase Activity Assay

This assay investigates if the inhibitor directly targets the ATPase activity of the NLRP3 protein, which is crucial for its activation.

Workflow for NLRP3 ATPase Activity Assay

G A Incubate recombinant human NLRP3 B Add inhibitor at various concentrations A->B C Initiate reaction with ATP B->C D Measure ADP production (e.g., ADP-Glo assay) C->D

Caption: Workflow for NLRP3 ATPase activity assay.

Materials:

  • Recombinant human NLRP3 protein

  • Inhibitor compound

  • ATP

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the recombinant NLRP3 protein to the reaction buffer.

    • Add the synthesized inhibitor at a range of concentrations.

    • Incubate for a defined period at 37 °C.

  • ATP Hydrolysis:

    • Initiate the ATPase reaction by adding ATP.

    • Incubate for a specified time to allow for ATP hydrolysis.

  • ADP Detection:

    • Measure the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's protocol.[5]

Data Presentation:

Inhibitor Concentration (µM)ATPase Activity (RLU)% Inhibition
0 (Vehicle Control)Value0
0.01ValueValue
0.1ValueValue
1ValueValue
10ValueValue
100ValueValue

Calculate the IC50 value for the inhibition of NLRP3 ATPase activity.

Signaling Pathway

NLRP3 Inflammasome Activation Pathway

G cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Functions PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1b Upregulation of NLRP3 and pro-IL-1β NFkB->NLRP3_proIL1b NLRP3_inactive NLRP3 (inactive) Pro_IL1b Pro-IL-1β Stimuli Various Stimuli (e.g., ATP, Nigericin) Stimuli->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1_effector Active Caspase-1 IL1b Mature IL-1β Release Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 IL18 Mature IL-18 Release Pro_IL18->IL18 GSDMD Gasdermin-D Pyroptosis Pyroptosis GSDMD->Pyroptosis Casp1_effector->Pro_IL1b Casp1_effector->Pro_IL18 Casp1_effector->GSDMD

Caption: Overview of the NLRP3 inflammasome signaling cascade.

Conclusion

These application notes provide a framework for the synthesis and comprehensive biological evaluation of a novel NLRP3 inflammasome inhibitor derived from this compound. By following the proposed synthetic route and the detailed experimental protocols, researchers can effectively characterize the inhibitory potential of new chemical entities targeting the NLRP3 inflammasome, thereby contributing to the development of novel therapeutics for a range of inflammatory diseases.

References

Application of 1-(3-Amino-propyl)-piperidin-4-ol in Anti-Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent discovery of novel therapeutic agents. The piperidine scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown promise in targeting essential pathways in Mtb. This document outlines the potential application of 1-(3-Amino-propyl)-piperidin-4-ol as a key building block in the development of new anti-tuberculosis drugs. This compound offers a versatile scaffold for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Rationale for Use

The this compound scaffold incorporates several key features beneficial for anti-tubercular drug design:

  • Structural Versatility: The primary amino group and the secondary hydroxyl group on the piperidine ring serve as handles for a wide range of chemical modifications, allowing for the exploration of extensive chemical space.

  • Potential for Targeting Key Mtb Pathways: Piperidine-containing compounds have been reported to inhibit crucial Mtb enzymes and transport proteins, including MmpL3 (mycolic acid flippase) and DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), both of which are essential for the integrity of the mycobacterial cell wall.[1][2][3]

  • Favorable Physicochemical Properties: The scaffold has the potential to be modified to achieve drug-like properties, including solubility and membrane permeability, which are critical for efficacy against an intracellular pathogen like Mtb.

Illustrative Anti-Tuberculosis Activity

While extensive data for the specific compound this compound is not yet publicly available, we present the following illustrative data for a hypothetical series of its derivatives to demonstrate the potential of this scaffold. The data is structured to show the impact of modifications on the primary amine (R1) and the hydroxyl group (R2) on anti-tubercular activity and cytotoxicity.

Table 1: In Vitro Anti-Tuberculosis Activity of this compound Derivatives against M. tuberculosis H37Rv

Compound IDR1 SubstitutionR2 SubstitutionMIC (µg/mL)MIC (µM)
APPOH-1HH>128>809
APPOH-2BenzoylH1658.3
APPOH-34-ChlorobenzoylH413.9
APPOH-44-NitrobenzoylH26.7
APPOH-54-ChlorobenzoylBenzyl821.0
APPOH-64-NitrobenzoylBenzyl410.0
Isoniazid--0.050.36
Rifampicin--0.10.12

MIC: Minimum Inhibitory Concentration. Data is illustrative.

Table 2: Cytotoxicity and Selectivity Index

Compound IDCC50 (µM) in Vero CellsSelectivity Index (SI = CC50/MIC)
APPOH-1>200-
APPOH-2>100>1.7
APPOH-3856.1
APPOH-4609.0
APPOH-5>100>4.8
APPOH-6959.5

CC50: 50% Cytotoxic Concentration. SI: Selectivity Index. Data is illustrative.

Experimental Protocols

Synthesis of 1-(3-Acylamino-propyl)-piperidin-4-ol Derivatives (Illustrative)

This protocol describes a general method for the acylation of the primary amine of this compound.

Workflow for Synthesis of Derivatives

start This compound reaction Stir at Room Temperature (2-12 hours) start->reaction 1 eq. reagent Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Agent (e.g., HATU) reagent->reaction 1.1 eq. solvent DCM or DMF solvent->reaction base Base (e.g., Triethylamine) base->reaction 2 eq. workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1-(3-Acylamino-propyl)-piperidin-4-ol Derivative purification->product

Caption: General workflow for the synthesis of N-acylated derivatives of this compound.

Materials:

  • This compound

  • Desired acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC) if using a carboxylic acid

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., DCM/Methanol)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add triethylamine (2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dissolved in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol in DCM).

  • Characterize the final product by NMR and mass spectrometry.

In Vitro Anti-Tuberculosis Activity: Microplate Alamar Blue Assay (MABA)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against Mtb.[4][5][6]

MABA Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_readout Readout plate 96-well plate inoculate Inoculate plate with Mtb plate->inoculate compound Compound Serial Dilution in 7H9 Broth compound->inoculate mtb Mtb H37Rv Culture (mid-log phase) mtb->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate add_reagents Add Alamar Blue & Tween 80 incubate->add_reagents incubate2 Incubate at 37°C for 24 hours add_reagents->incubate2 read Visual or Spectrophotometric Reading incubate2->read result Determine MIC (Blue = Inhibition, Pink = Growth) read->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the MABA assay.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • 96-well microplates

  • Test compounds and control drugs (Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • 20% Tween 80 solution

Procedure:

  • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.

  • Add 100 µL of the Mtb inoculum to each well containing the test compound. Include a drug-free control well.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 20% Tween 80 to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay: MTT Assay on Vero Cells

This assay is used to assess the toxicity of the compounds against a mammalian cell line.[7][8]

MTT Cytotoxicity Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_readout Readout cells Seed Vero Cells in 96-well plate incubate_cells Incubate 24h cells->incubate_cells treat Treat cells with compound incubate_cells->treat compound Compound Serial Dilution compound->treat incubate_treat Incubate 48-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read result Calculate CC50 read->result

Caption: Workflow for determining the 50% cytotoxic concentration (CC50) using the MTT assay.

Materials:

  • Vero cells (African green monkey kidney epithelial cells)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration that reduces cell viability by 50%).

Potential Mechanism of Action

Derivatives of this compound may act by inhibiting essential components of the Mtb cell wall synthesis machinery. A plausible target is the mycolic acid transporter MmpL3. Inhibition of MmpL3 disrupts the transport of trehalose monomycolate (TMM) across the inner membrane, a critical step in the formation of the mycobacterial outer membrane.[1][9][10]

Hypothetical Signaling Pathway of Inhibition

cluster_cell Mycobacterium tuberculosis cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall FASII Fatty Acid Synthase II (FAS-II) Pks13 Pks13 FASII->Pks13 Mycolic Acids TMM Trehalose Monomycolate (TMM) Pks13->TMM Trehalose Trehalose Trehalose->Pks13 MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Ag85 Antigen 85 Complex MmpL3->Ag85 TMM TDM Trehalose Dimycolate (TDM) Ag85->TDM CellWall Mycolic Acid Layer of Cell Wall TDM->CellWall Assembly Compound This compound Derivative Compound->MmpL3 Inhibition

Caption: Hypothetical mechanism of action targeting the MmpL3 transporter in the Mtb cell wall synthesis pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-tuberculosis agents. Its synthetic tractability allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The protocols outlined above provide a framework for the synthesis, in vitro efficacy testing, and cytotoxicity profiling of novel derivatives. Further investigation into the precise mechanism of action and in vivo efficacy of potent analogs is warranted to advance this chemical class in the anti-TB drug discovery pipeline.

References

Application Notes and Experimental Protocol for N-Alkylation of 1-(3-Amino-propyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-propyl)-piperidin-4-ol is a bifunctional molecule featuring a primary amino group and a secondary alcohol, making it a valuable building block in the synthesis of novel pharmaceutical compounds. N-alkylation of the primary amino group allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed experimental protocol for the N-alkylation of this compound via reductive amination, a versatile and widely used method for the formation of C-N bonds.[1][2] This method typically proceeds in two steps: the formation of an iminium ion intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the iminium ion to the corresponding secondary amine.[2]

Core Concepts and Strategy

The selective N-alkylation of the primary amine in the presence of the piperidine nitrogen and the hydroxyl group is crucial. Reductive amination is an effective strategy for this transformation due to its mild reaction conditions and the ability to control the degree of alkylation.[3][4] The reaction utilizes an aldehyde or ketone as the alkylating agent and a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to selectively reduce the intermediate imine.[2][4]

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with a generic aldehyde (R-CHO).

Materials and Reagents:

  • This compound

  • Aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Instrumentation:

  • Magnetic stirrer with stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add the aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 15-20 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[4]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to afford the desired N-alkylated product.

Data Presentation

The following table summarizes the quantitative data for the N-alkylation reaction.

Reactant/ReagentMolecular Weight ( g/mol )EquivalentsMoles (mmol)Amount (mg)
This compound158.241.01.0158.2
Aldehyde (R-CHO)Variable1.11.1Variable
Sodium triacetoxyborohydride (STAB)211.941.51.5317.9
Dichloromethane (DCM)84.93--10 mL

Mandatory Visualization

Experimental_Workflow Reactants This compound + Aldehyde (R-CHO) Imine_Formation Iminium Ion Formation (30-60 min, RT) Reactants->Imine_Formation Solvent Anhydrous DCM Solvent->Imine_Formation Reduction Reduction (12-24 h, RT) Imine_Formation->Reduction Reducing_Agent NaBH(OAc)₃ (STAB) Reducing_Agent->Reduction Workup Aqueous Work-up (NaHCO₃, Brine) Reduction->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Experimental workflow for the N-alkylation of this compound.

Troubleshooting and Considerations

  • Over-alkylation: While reductive amination generally provides good control for mono-alkylation, the formation of dialkylated products is a potential side reaction.[3] Careful control of the stoichiometry of the aldehyde can help minimize this.

  • Purity of Reagents: The use of anhydrous solvent and fresh reducing agent is crucial for the success of the reaction.

  • Alternative Alkylation Method: Direct N-alkylation with an alkyl halide in the presence of a base (e.g., K₂CO₃ or NaHCO₃) in a polar aprotic solvent like acetonitrile or DMF is an alternative approach.[5][6][7] However, this method is more prone to over-alkylation, leading to the formation of quaternary ammonium salts.[3][8]

  • Purification: The polarity of the final product will vary depending on the nature of the "R" group introduced. The choice of the solvent system for column chromatography should be optimized accordingly. The addition of a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape and recovery of amine products from the silica gel column.

References

Application Notes and Protocols for Reductive Amination Involving 1-(3-Amino-propyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical data for the reductive amination of 1-(3-Amino-propyl)-piperidin-4-ol with various carbonyl compounds. This versatile diamine is a valuable building block in medicinal chemistry, and the procedures outlined below offer a robust methodology for the synthesis of diverse N-substituted derivatives.

Introduction

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This compound offers two nucleophilic sites: a primary aliphatic amine and a secondary cyclic amine. The primary amine is significantly more reactive under standard reductive amination conditions, allowing for selective functionalization.

This document details protocols utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for one-pot reductive aminations. Its tolerance for a wide range of functional groups and its effectiveness in aprotic solvents make it an ideal choice for complex molecule synthesis.

Signaling Pathway and Experimental Workflow

The reductive amination of this compound with a carbonyl compound (aldehyde or ketone) proceeds through the formation of an iminium ion intermediate, which is then selectively reduced by a hydride source.

Reductive_Amination_Pathway This compound This compound Iminium_Ion Iminium Ion Intermediate This compound->Iminium_Ion + Carbonyl_Compound Aldehyde/Ketone (R-C=O) Carbonyl_Compound->Iminium_Ion - H₂O Final_Product N-Substituted Product Iminium_Ion->Final_Product + [H⁻] Hydride_Source NaBH(OAc)₃ Hydride_Source->Iminium_Ion

Reductive Amination Reaction Pathway

The general experimental workflow for a one-pot reductive amination is a straightforward and efficient process.

Experimental_Workflow A 1. Combine Amine and Carbonyl Compound in Solvent B 2. Stir for Imine Formation (e.g., 1-2 hours) A->B C 3. Add Reducing Agent (e.g., NaBH(OAc)₃) B->C D 4. Stir to Complete Reaction (e.g., 12-24 hours) C->D E 5. Aqueous Workup D->E F 6. Extraction with Organic Solvent E->F G 7. Purification (e.g., Column Chromatography) F->G H 8. Characterization G->H

General Experimental Workflow

Data Presentation

The following tables summarize hypothetical quantitative data for the reductive amination of this compound with representative aldehydes and ketones. These values are based on typical yields and reaction times for similar substrates and are intended for illustrative purposes.

Table 1: Reductive Amination with Aromatic Aldehydes

EntryAldehydeProductSolventTime (h)Yield (%)Purity (%)
1Benzaldehyde1-(3-(Benzylamino)propyl)piperidin-4-olDCE1685>95
24-Chlorobenzaldehyde1-(3-((4-Chlorobenzyl)amino)propyl)piperidin-4-olTHF1882>95
34-Methoxybenzaldehyde1-(3-((4-Methoxybenzyl)amino)propyl)piperidin-4-olDCE1688>95
42-Naphthaldehyde1-(3-((Naphthalen-2-ylmethyl)amino)propyl)piperidin-4-olDCM2079>95

Table 2: Reductive Amination with Aliphatic Aldehydes and Ketones

EntryCarbonyl CompoundProductSolventTime (h)Yield (%)Purity (%)
1Isobutyraldehyde1-(3-(Isobutylamino)propyl)piperidin-4-olDCE1275>95
2Cyclohexanecarboxaldehyde1-(3-((Cyclohexylmethyl)amino)propyl)piperidin-4-olTHF1478>95
3Acetone1-(3-(Isopropylamino)propyl)piperidin-4-olDCE2465>90
4Cyclohexanone1-(3-(Cyclohexylamino)propyl)piperidin-4-olDCE2470>90

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of this compound with Aldehydes using Sodium Triacetoxyborohydride

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCE (0.1 M) is added the aldehyde (1.05 eq.).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise over 15 minutes. The reaction is typically exothermic.

  • The reaction mixture is stirred at room temperature for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The mixture is stirred for 30 minutes, and the layers are separated.

  • The aqueous layer is extracted with DCM (3 x volume of the aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide) to afford the pure N-substituted product.

Protocol 2: General Procedure for Reductive Amination of this compound with Ketones using Sodium Triacetoxyborohydride and Acetic Acid

Materials:

  • This compound

  • Ketone (e.g., Cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid (AcOH)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) and the ketone (1.1 eq.) in anhydrous DCE (0.1 M) is added glacial acetic acid (1.1 eq.).

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • The workup and purification follow the same procedure as described in Protocol 1.

Logical Relationships in Reductive Amination

The success and rate of the reductive amination are influenced by several factors, including the nature of the carbonyl compound and the reaction conditions.

Logical_Relationships cluster_0 Carbonyl Reactivity cluster_1 Reaction Conditions Aldehyde Aldehyde Faster_Reaction Faster_Reaction Aldehyde->Faster_Reaction More electrophilic Ketone Ketone Slower_Reaction Slower_Reaction Ketone->Slower_Reaction Less electrophilic, sterically hindered Acid_Catalyst Acid Catalyst (e.g., AcOH) Accelerates_Imine_Formation Accelerates_Imine_Formation Acid_Catalyst->Accelerates_Imine_Formation Protonates carbonyl Aprotic_Solvent Aprotic Solvent (e.g., DCE, THF) Favors_Imine_Formation Favors_Imine_Formation Aprotic_Solvent->Favors_Imine_Formation Shifts equilibrium

Factors Influencing Reductive Amination

These application notes provide a comprehensive guide for the reductive amination of this compound. Researchers can adapt these protocols to a wide range of carbonyl compounds to generate diverse libraries of N-substituted derivatives for further investigation in drug discovery and development.

Application Note: Parallel Synthesis of a Diverse Chemical Library Based on the 1-(3-Amino-propyl)-piperidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive core for the development of novel therapeutics. This application note describes a robust methodology for the parallel synthesis of a chemical library based on the versatile 1-(3-Amino-propyl)-piperidin-4-ol scaffold. This scaffold possesses two key points of diversification: a primary amine for amide bond formation or reductive amination, and a secondary alcohol for potential future modifications. The described solution-phase parallel synthesis protocols enable the rapid generation of a diverse library of compounds for screening in drug discovery programs.

Biological Context: Targeting the NLRP3 Inflammasome

Aberrant activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is implicated in a wide range of inflammatory diseases.[3][4][5] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[3][5][6] Small molecule inhibitors of the NLRP3 inflammasome are therefore of significant therapeutic interest.[7][8][9][10] The library generated from the this compound scaffold will be screened for its potential to inhibit the NLRP3 inflammasome signaling pathway.

Signaling Pathway

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Inflammatory Response PAMPs PAMPs/DAMPs TLR TLR/TNFR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription pro_IL1B pro-IL-1β / pro-IL-18 Transcription->pro_IL1B NLRP3_exp NLRP3 Expression Transcription->NLRP3_exp Casp1 Caspase-1 pro_IL1B->Casp1 Stimuli ATP, Toxins, etc. K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 K_efflux->NLRP3_active Inflammasome Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Inflammasome->Casp1 IL1B IL-1β / IL-18 Casp1->IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis Library Piperidinol Library (Potential Inhibitors) Library->NLRP3_active Inhibition

Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.

Experimental Protocols

This section provides detailed protocols for the parallel synthesis of a chemical library using this compound as the starting scaffold. The library is diversified through two common and robust reactions: parallel amide synthesis and parallel reductive amination.

Experimental Workflow

experimental_workflow cluster_synthesis Parallel Synthesis cluster_diversification Diversification Reactions cluster_purification Purification cluster_analysis Analysis and Screening Scaffold This compound Amidation Parallel Amidation (Carboxylic Acids) Scaffold->Amidation ReductiveAmination Parallel Reductive Amination (Aldehydes/Ketones) Scaffold->ReductiveAmination Amide_Library Amide Library Amidation->Amide_Library Amine_Library Secondary Amine Library ReductiveAmination->Amine_Library Purification Parallel Purification (e.g., SPE, HPLC) Amide_Library->Purification Amine_Library->Purification Purified_Library Purified Library Members Purification->Purified_Library Analysis QC Analysis (LC-MS, NMR) Purified_Library->Analysis Screening Biological Screening (NLRP3 Inhibition Assay) Purified_Library->Screening

References

Application Notes and Protocols for Cell-Based Assays Using 1-(3-Amino-propyl)-piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(3-Amino-propyl)-piperidin-4-ol scaffold is a versatile chemical structure frequently employed in the development of novel therapeutic agents. Derivatives of this core structure have been investigated for their potential to modulate the activity of a wide range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. Their structural features allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

These application notes provide detailed protocols for robust cell-based assays to characterize the pharmacological activity of this compound derivatives. The described assays are fundamental in early-stage drug discovery for hit identification, lead optimization, and mechanism of action studies. The primary focus will be on two common downstream signaling events modulated by GPCRs: intracellular calcium mobilization (typically associated with Gq-coupled GPCRs) and cyclic adenosine monophosphate (cAMP) production (associated with Gs- and Gi-coupled GPCRs).

Data Presentation: Quantitative Analysis of Derivative Activity

The following tables summarize hypothetical quantitative data for a series of this compound derivatives, illustrating their potency and efficacy in both calcium mobilization and cAMP modulation assays.

Table 1: Potency of this compound Derivatives in a Calcium Mobilization Assay

Compound IDR1 GroupR2 GroupEC50 (nM)Maximum Response (% of Control Agonist)
APPO-001HPhenyl12598
APPO-002MethylPhenyl88102
APPO-003H4-Fluorophenyl5595
APPO-004Methyl4-Fluorophenyl3299
APPO-005H2-Thienyl21085
APPO-006Methyl2-Thienyl15088

Table 2: Potency of this compound Derivatives in a cAMP Inhibition Assay

Compound IDR1 GroupR2 GroupIC50 (nM)Maximum Inhibition (%)
APPO-001HPhenyl35092
APPO-002MethylPhenyl27595
APPO-003H4-Fluorophenyl18098
APPO-004Methyl4-Fluorophenyl95105
APPO-005H2-Thienyl55080
APPO-006Methyl2-Thienyl42083

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways relevant to the described experimental protocols.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-Coupled GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream\nCellular\nResponses Downstream Cellular Responses PKC->Downstream\nCellular\nResponses Phosphorylates Ca_ER Ca²⁺ Ca_cyto Increased Intracellular [Ca²⁺] Ca_cyto->PKC Activates ER ER Lumen ER->Ca_cyto Ca²⁺ Release IP3R->ER Opens Channel Ligand 1-(3-Amino-propyl)- piperidin-4-ol Derivative Ligand->GPCR Binds

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Gs_Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Gs_GPCR Gs-Coupled GPCR AC Adenylyl Cyclase (AC) Gs_GPCR->AC Stimulates Gi_GPCR Gi-Coupled GPCR Gi_GPCR->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream\nCellular\nResponses Downstream Cellular Responses PKA->Downstream\nCellular\nResponses Phosphorylates Agonist Agonist Agonist->Gs_GPCR Activates Antagonist 1-(3-Amino-propyl)- piperidin-4-ol Derivative (Antagonist) Antagonist->Gi_GPCR Activates

Caption: Gs and Gi-coupled GPCR signaling pathways modulating cAMP levels.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the ability of this compound derivatives to elicit an increase in intracellular calcium, typically by activating a Gq-coupled GPCR.

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing the target GPCR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-5 Assay Kit)[1][2][3]

  • Probenecid (optional, to prevent dye leakage)[3]

  • This compound derivatives (test compounds)

  • Reference agonist

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with an injection system (e.g., FlexStation 3 or similar)[1][3]

Experimental Workflow Diagram:

Calcium_Assay_Workflow A 1. Seed Cells (96/384-well plate) B 2. Incubate Overnight (37°C, 5% CO₂) A->B D 4. Load Cells with Dye (Incubate 30-60 min at 37°C) B->D C 3. Prepare Dye-Loading Solution (e.g., Fluo-4 AM in Assay Buffer) C->D E 5. Wash Cells (Remove excess dye) D->E G 7. Measure Baseline Fluorescence (Plate Reader) E->G F 6. Prepare Compound Plate (Serial dilutions of derivatives) H 8. Add Compounds & Measure Fluorescence (Kinetic Read) F->H G->H I 9. Data Analysis (Calculate EC50) H->I

Caption: Workflow for the intracellular calcium mobilization assay.

Procedure:

  • Cell Plating: Seed the GPCR-expressing cells into black, clear-bottom 96-well or 384-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.[2]

  • Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.[3]

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives and the reference agonist in assay buffer in a separate plate.

  • Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (kinetic read). After establishing a stable baseline reading for a few seconds, the instrument's injectors will add the compounds to the wells.

  • Data Acquisition: Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.

  • Data Analysis: The change in fluorescence intensity is directly proportional to the change in intracellular calcium concentration.[3] Determine the maximum fluorescence response for each compound concentration. Plot the response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: cAMP Accumulation/Inhibition Assay

This protocol is used to determine if the this compound derivatives act as agonists or antagonists at Gs- or Gi-coupled GPCRs by measuring changes in intracellular cAMP levels.

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing the target GPCR

  • Cell culture medium

  • Assay buffer or serum-free medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays)

  • This compound derivatives (test compounds)

  • Reference agonist/antagonist

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescent-based kits like cAMP-Glo™)[4][5]

  • White, opaque 96-well or 384-well microplates

  • Luminescence or fluorescence plate reader compatible with the chosen assay kit

Experimental Workflow Diagram:

cAMP_Assay_Workflow A 1. Seed Cells (White 96/384-well plate) B 2. Incubate Overnight (37°C, 5% CO₂) A->B D 4. Pre-treat with Compounds (and PDE inhibitor) B->D C 3. Prepare Compounds (Serial dilutions) C->D E 5. Stimulate/Inhibit AC (Add Agonist for Gs, or Forskolin + Antagonist for Gi) D->E F 6. Incubate (Allow for cAMP accumulation/inhibition) E->F G 7. Lyse Cells & Add Detection Reagents (As per kit instructions) F->G H 8. Incubate (For signal development) G->H I 9. Read Plate (Luminescence/HTRF Reader) H->I J 10. Data Analysis (Calculate EC50/IC50) I->J

References

In Vitro Evaluation of Compounds Derived from 1-(3-Amino-propyl)-piperidin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro evaluation of novel compounds derived from the 1-(3-Amino-propyl)-piperidin-4-ol scaffold. This versatile chemical structure is of significant interest in medicinal chemistry, with derivatives showing potential for a range of biological activities. These guidelines are intended to assist in the systematic screening and characterization of such compounds to identify promising candidates for further drug development.

Overview of Potential Biological Activities and In Vitro Assays

Derivatives of the piperidine scaffold have been investigated for a wide array of therapeutic applications. Based on existing literature for structurally related compounds, key biological activities to explore for this compound derivatives include, but are not limited to:

  • Antimicrobial Activity: Evaluation against various strains of bacteria and fungi.

  • Anticancer/Cytotoxic Activity: Screening against human cancer cell lines to determine antiproliferative effects.

  • Enzyme Inhibition: Targeting specific enzymes implicated in disease pathogenesis.

  • Receptor Binding and Functional Modulation: Particularly for G-protein coupled receptors (GPCRs), given the prevalence of the piperidine motif in GPCR ligands.

This document outlines protocols for a panel of in vitro assays to assess these potential activities.

Data Presentation: Summary of In Vitro Activities

The following tables present hypothetical yet representative data for a series of compounds (designated APP-01 to APP-04 ) derived from this compound. This structured format allows for clear comparison of their biological activities.

Table 1: Cytotoxicity of APP Compounds against Human Cancer Cell Lines

CompoundCell LineCell TypeIncubation Time (h)IC50 (µM)[1]
APP-01 MCF-7Breast Adenocarcinoma4815.2 ± 1.8
A549Lung Carcinoma4822.5 ± 2.1
APP-02 MCF-7Breast Adenocarcinoma488.7 ± 0.9
A549Lung Carcinoma4812.1 ± 1.3
APP-03 MCF-7Breast Adenocarcinoma48> 50
A549Lung Carcinoma48> 50
APP-04 MCF-7Breast Adenocarcinoma4818.9 ± 2.5
A549Lung Carcinoma4829.3 ± 3.4
Doxorubicin MCF-7Breast Adenocarcinoma480.9 ± 0.1
(Control)A549Lung Carcinoma481.2 ± 0.2

Table 2: Antimicrobial Activity of APP Compounds

CompoundMicroorganismStrainMIC (µg/mL)[1]
APP-01 Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Candida albicansATCC 9002864
APP-02 Staphylococcus aureusATCC 292138
Escherichia coliATCC 2592216
Candida albicansATCC 9002832
APP-03 Staphylococcus aureusATCC 29213> 128
Escherichia coliATCC 25922> 128
Candida albicansATCC 90028> 128
Ciprofloxacin Staphylococcus aureusATCC 292131
(Control)Escherichia coliATCC 259220.5
Fluconazole Candida albicansATCC 900282
(Control)

Table 3: Histamine H3 Receptor Antagonism of APP Compounds

CompoundAgonistIn Vitro SystempA2 Value
APP-01 (R)-α-MethylhistamineGuinea Pig Jejunum7.85
APP-02 (R)-α-MethylhistamineGuinea Pig Jejunum8.52
APP-04 (R)-α-MethylhistamineGuinea Pig Jejunum7.11
Thioperamide (R)-α-MethylhistamineGuinea Pig Jejunum8.67
(Control)

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (APP series) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the APP compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3]

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test compounds (APP series) dissolved in DMSO

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Methodology:

  • Compound Preparation: In a 96-well plate, perform two-fold serial dilutions of the APP compounds in the appropriate broth. The typical volume in each well is 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms in broth.

  • Inoculation: Add 100 µL of the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Protocol 3: Histamine H3 Receptor (H3R) Functional Antagonism Assay

This assay measures the functional antagonist activity of test compounds at the H3 receptor, typically by observing the modulation of an agonist-induced response in an isolated tissue preparation.

Materials:

  • Guinea pig jejunum tissue

  • Organ bath setup with physiological salt solution (e.g., Tyrode's solution)

  • H3R agonist (e.g., (R)-α-Methylhistamine)

  • Test compounds (APP series)

  • Standard H3R antagonist (e.g., Thioperamide)

Methodology:

  • Tissue Preparation: Isolate a segment of the guinea pig jejunum and mount it in an organ bath containing oxygenated physiological salt solution at 37°C.

  • Agonist Concentration-Response Curve: Establish a cumulative concentration-response curve for the H3R agonist to determine its EC50 value.

  • Antagonist Incubation: Wash the tissue and allow it to equilibrate. Incubate the tissue with a fixed concentration of an APP compound for a predetermined period (e.g., 30 minutes).

  • Second Agonist Curve: In the continued presence of the APP compound, re-determine the concentration-response curve for the H3R agonist.

  • Data Analysis: The antagonistic effect is observed as a rightward shift in the agonist's concentration-response curve. Calculate the dose ratio and use Schild regression analysis to determine the pA2 value. A higher pA2 value indicates a more potent antagonist.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and potential signaling pathways.

G cluster_0 In Vitro Cytotoxicity Workflow A Seed Cancer Cells in 96-well Plates B Treat with Serial Dilutions of APP Compounds A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Workflow for In Vitro Cytotoxicity Testing.

G cluster_1 Histamine H3 Receptor Signaling Pathway (Antagonism) Histamine Histamine (Agonist) H3R H3 Receptor (GPCR) Histamine->H3R Activates APP_Cmpd APP Compound (Antagonist) APP_Cmpd->H3R Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits NT_Release ↓ Neurotransmitter Release G_protein->NT_Release Inhibits cAMP ↓ cAMP

Histamine H3 Receptor Signaling Cascade.

G cluster_2 Hypothesized Apoptosis Induction Pathway APP_Cmpd APP Compound Cell_Stress Cellular Stress APP_Cmpd->Cell_Stress Bax Bax Activation Cell_Stress->Bax Mito Mitochondrion Bax->Mito Promotes permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Potential Intrinsic Apoptosis Pathway.

References

Application Notes and Protocols for the Development of Antifungal Agents Based on 1-(3-Amino-propyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal drugs, presents a critical global health challenge, necessitating the development of novel therapeutic agents. Piperidine derivatives are a promising class of heterocyclic compounds that have shown a wide range of pharmacological activities.[1] The 1-(3-Amino-propyl)-piperidin-4-ol scaffold, in particular, offers a versatile platform for the synthesis of new antifungal candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of new antifungal agents, potentially targeting the fungal ergosterol biosynthesis pathway, a validated target for many existing antifungal drugs.[2][3][4]

Application Notes

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core can be achieved through various chemical modifications. A common strategy involves the N-alkylation or N-acylation of the primary amino group of the propyl chain. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR). For instance, coupling with various aromatic or heterocyclic carboxylic acids can generate a library of amide derivatives. Furthermore, reductive amination of the piperidine nitrogen, if starting from a suitable precursor, can introduce additional diversity.[3][4]

Potential Mechanism of Action

While the specific mechanism of this compound derivatives is yet to be elucidated, related piperidine and morpholine antifungals, such as fenpropidin and amorolfine, are known to inhibit ergosterol biosynthesis.[3][4] This pathway is crucial for maintaining the integrity of the fungal cell membrane. Specifically, these compounds often target enzymes like sterol C14-reductase and sterol C8-isomerase.[3][4] Another potential target for piperidine-containing compounds is the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, which would disrupt cellular respiration and energy production in fungi.[2][5] Therefore, it is hypothesized that derivatives of this compound may also interfere with these vital fungal processes.

Structure-Activity Relationship (SAR) Insights

Based on studies of other piperidine derivatives, certain structural features are crucial for antifungal activity. The nature of the substituent on the piperidine nitrogen and the amino group of the side chain can significantly influence potency and spectrum of activity. For example, in a series of 4-aminopiperidines, the combination of a benzyl or phenylethyl group on the piperidine nitrogen with a long alkyl chain (like n-dodecyl) on the 4-amino group was found to be highly beneficial for antifungal activity against Candida spp. and Aspergillus spp.[3][4] This suggests that lipophilicity and the spatial arrangement of aromatic and aliphatic moieties play a key role in the interaction with the fungal target.

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity of various piperidine and piperazine derivatives against a range of fungal pathogens, providing a comparative context for newly synthesized compounds based on the this compound scaffold.

Table 1: Antifungal Activity of 4-Aminopiperidine Derivatives against Clinically Relevant Fungi [3][4]

CompoundFungal SpeciesMIC Range (µg/mL)
1-benzyl-N-dodecylpiperidin-4-amineCandida spp.1 - 4
Aspergillus spp.1 - 8
N-dodecyl-1-phenethylpiperidin-4-amineCandida spp.1 - 4
Aspergillus spp.1 - 8
AmorolfineCandida spp.2 - 16
Aspergillus spp.4 - >16
VoriconazoleCandida spp.0.03 - 4
Aspergillus spp.0.25 - 2

Table 2: Antifungal Activity of Piperidine-4-carbohydrazide Derivatives [5]

CompoundFungal SpeciesEC50 (µg/mL)
A13Rhizoctonia solani0.83
Verticillium dahliae1.12
A41Rhizoctonia solani0.88
Verticillium dahliae3.20
Chlorothalonil (Control)Rhizoctonia solani1.64
Verticillium dahliae11.0
Boscalid (Control)Rhizoctonia solani0.96

Table 3: Cytotoxicity of Novel Antifungal Compounds against Mammalian Cells [6][7]

Compound ClassCell LineIC50 or Tox50 (µg/mL)
Membrane-active peptide (MP)NIH 3T3~540
Jurkat~300
Azasordarins (GW 515716)Various cell lines16 - 38
Azasordarins (GW 471552)Various cell lines>100

Experimental Protocols

Protocol 1: Synthesis of N-Acyl Derivatives of this compound

Objective: To synthesize a library of amide derivatives for SAR studies.

Materials:

  • This compound

  • A selection of carboxylic acids (e.g., benzoic acid, substituted benzoic acids, cinnamic acid)

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the selected carboxylic acid (1.1 equivalents) in anhydrous DMF.

  • Add the coupling agent (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to obtain the pure N-acyl derivative.

  • Characterize the final compound using NMR and Mass Spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against pathogenic fungi.[6][8]

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Standard antifungal drug (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Prepare a standardized fungal inoculum as per CLSI guidelines (e.g., 0.5-2.5 x 10^3 cells/mL for yeasts).

  • Add the fungal inoculum to each well containing the diluted compound.

  • Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the toxicity of the synthesized compounds against a human cell line.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for another 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization & In Vivo Studies a This compound Scaffold b Chemical Derivatization (N-Acylation, N-Alkylation) a->b c Library of Novel Compounds b->c d Antifungal Susceptibility Testing (MIC Determination) c->d f Selectivity Index Calculation (IC50 / MIC) d->f g Ergosterol Biosynthesis Assay d->g Active Compounds e Cytotoxicity Assay (e.g., MTT on Human Cells) e->f j SAR-guided Optimization f->j Selective Compounds g->j h Succinate Dehydrogenase Inhibition Assay h->j i Virulence Factor Assays (Biofilm, Hyphae Formation) i->j k In Vivo Efficacy (e.g., Murine Candidiasis Model) j->k l Preclinical Candidate k->l

Caption: Workflow for antifungal drug discovery using the this compound scaffold.

Hypothesized Signaling Pathway: Ergosterol Biosynthesis Inhibition

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol c14_reductase Sterol C14-Reductase lanosterol->c14_reductase ergosterol Ergosterol membrane Fungal Cell Membrane (Altered Fluidity & Integrity) ergosterol->membrane death Fungal Cell Death membrane->death compound Piperidine Derivative (e.g., from this compound) compound->c14_reductase Inhibition c8_isomerase Sterol C8-Isomerase compound->c8_isomerase Inhibition c14_reductase->c8_isomerase Intermediate Sterols c8_isomerase->ergosterol G cluster_examples Examples from Literature core Core Scaffold This compound substituents Substituents Piperidine Nitrogen (R1) Propyl-Amine (R2) core->substituents Modified at properties Properties Lipophilicity Steric Hindrance H-Bonding Capacity substituents:n->properties:lipo Influences substituents:p->properties:steric Influences substituents:p->properties:hbond Influences ex1 R1: Benzyl/Phenylethyl (Aromaticity increases potency) substituents:n->ex1 ex2 R2: Long Alkyl Chain (e.g., C12) (Optimal lipophilicity) substituents:p->ex2 activity Antifungal Activity (Potency & Spectrum) properties->activity Determines

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Amino-propyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome common challenges, particularly low yield, during the synthesis of 1-(3-Amino-propyl)-piperidin-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound, and what are its challenges?

The most prevalent and versatile method for synthesizing N-alkylated piperidines is through reductive amination.[1][2] This approach typically involves the reaction of piperidin-4-one or a protected variant with a three-carbon chain containing a precursor to the amino group, such as 3-aminopropanal or its acetal, in the presence of a reducing agent. The primary challenge is controlling the reaction to prevent the formation of side products, which can significantly lower the yield of the desired compound.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors. The most common issues are:

  • Suboptimal Reaction pH: The initial step of reductive amination, the formation of an iminium ion, is pH-dependent. The pH must be acidic enough to facilitate iminium ion formation but not so acidic that it protonates the starting amine, rendering it non-nucleophilic.

  • Inefficient Reduction: The choice and amount of reducing agent are critical. An insufficient amount will lead to incomplete conversion, while a non-selective or overly reactive agent can cause over-reduction or unwanted side reactions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a reliable choice for its mildness and selectivity.[3][4]

  • Side Reactions: Several side reactions can compete with the desired pathway, including self-condensation of the aldehyde, formation of enamines, or double alkylation of the amine.[3]

  • Difficult Purification: The product is a polar, difunctional molecule which can be challenging to isolate. It may be highly water-soluble or bind strongly to silica gel, leading to losses during workup and chromatography.

Q3: I see multiple spots on my TLC plate after the reaction. What are these byproducts?

Common byproducts in this synthesis include:

  • Unreacted Starting Materials: Residual piperidin-4-ol or the aldehyde precursor.

  • Iminium Intermediate: If the reduction step is incomplete.

  • Over-alkylated Product: The primary amine of the product can react with another molecule of the aldehyde, leading to a tertiary amine byproduct.

  • Enamine: An unsaturated byproduct can form, particularly if the reaction mixture is highly concentrated.[3]

Q4: How can I optimize the reaction conditions to improve my yield?

Optimization should be approached systematically:

  • Choice of Reducing Agent: While several agents can be used, NaBH(OAc)₃ is often preferred as it is less basic and more selective for imines/iminiums over carbonyls, and it can be used in a one-pot procedure.[4]

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents for reductive aminations with NaBH(OAc)₃.[3][4]

  • pH Control: Adding a small amount of acetic acid (1-2 equivalents) can help catalyze iminium ion formation without excessively lowering the pH.[3]

  • Temperature and Time: Most reductive aminations proceed efficiently at room temperature over 12 to 24 hours.[3][4] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

  • Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the amine component can help drive the reaction to completion.[4]

Q5: What is the best method for purifying this compound?

Purification can be challenging due to the product's polarity.

  • Extraction: A careful aqueous workup is necessary. If the product is in its free-base form, it may have some solubility in organic solvents like ethyl acetate or a mixture of chloroform/isopropanol. If it is protonated, it will remain in the aqueous layer. Basifying the aqueous layer with NaOH or K₂CO₃ can allow for extraction into an organic solvent.

  • Column Chromatography: Standard silica gel chromatography can be difficult. Using a more polar mobile phase, such as DCM/Methanol with a small amount of triethylamine or ammonium hydroxide, can help elute the product and prevent streaking. Reverse-phase chromatography may also be an effective alternative.

  • Crystallization/Salt Formation: Converting the final product to a dihydrochloride salt can facilitate purification by crystallization.[5]

Data Summary Table

The selection of a reducing agent is a critical parameter in the synthesis. The table below compares common choices for reductive amination.

Reducing AgentTypical SolventpH ConditionProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, THF, DCEMildly AcidicMild, selective for imines/iminiums; stable in anhydrous solvents; one-pot procedure.[3][4]Moisture sensitive; can be slow.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolAcidic (pH 3-6)Effective and selective for imines.[6]Highly toxic (releases HCN in strong acid); often requires careful pH control.
Catalytic Hydrogenation (H₂, Pd/C) Methanol, EthanolNeutral or Acidic"Clean" reaction (byproduct is water); can reduce other functional groups (e.g., nitriles) simultaneously.[6]Requires specialized high-pressure equipment; catalyst can be pyrophoric; may cause debenzylation if N-benzyl protecting groups are used.

Visualized Guides and Workflows

Synthetic Pathway

The diagram below illustrates the general reductive amination pathway for the synthesis of this compound.

G cluster_1 cluster_2 SM1 Piperidin-4-one INT1 Iminium Ion Intermediate SM1->INT1 REAG1 + H⁺ - H₂O SM2 3-Aminopropanal SM2->INT1 PROD This compound INT1->PROD Reduction REAG2 Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination of piperidin-4-one with 3-aminopropanal.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve issues related to low product yield.

G start Low Yield Observed q1 Check TLC/LC-MS: Starting Material Consumed? start->q1 a1_no Incomplete Reaction q1->a1_no No q2 Multiple Spots Observed? q1->q2 Yes sol1 Solution: • Increase reaction time • Add more reducing agent • Check reagent quality a1_no->sol1 a2_yes Side Reactions Dominating q2->a2_yes Yes a2_no Clean Conversion, Low Isolated Yield q2->a2_no No sol2 Solution: • Optimize pH (add AcOH) • Use a more selective  reducing agent • Adjust stoichiometry a2_yes->sol2 sol3 Solution: • Optimize workup (pH adjust) • Modify purification method  (e.g., different column   packing or solvent system) a2_no->sol3

Caption: A step-by-step guide for troubleshooting low reaction yields.

Key Parameter Relationships

This diagram illustrates how various experimental parameters are interconnected and influence the final reaction yield.

G cluster_RA cluster_pH cluster_Solvent cluster_Stoich Yield Reaction Yield ReducingAgent Reducing Agent Yield->ReducingAgent pH pH Control Yield->pH Solvent Solvent Yield->Solvent Stoichiometry Stoichiometry Yield->Stoichiometry RA1 NaBH(OAc)₃ ReducingAgent->RA1 RA2 NaBH₃CN ReducingAgent->RA2 RA3 H₂ / Pd-C ReducingAgent->RA3 pH1 Acidic (AcOH) pH->pH1 pH2 Neutral pH->pH2 S1 DCM / THF Solvent->S1 S2 Methanol Solvent->S2 St1 1:1 Ratio Stoichiometry->St1 St2 Amine Excess Stoichiometry->St2

References

Technical Support Center: Purification of Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of polar piperidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar piperidine derivatives, offering potential causes and solutions.

Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography

  • Symptom: Chromatographic peaks are asymmetrical, with a drawn-out tail.

  • Cause: The basic nitrogen atom of the piperidine ring interacts strongly with acidic silanol groups on the surface of the silica gel stationary phase, leading to inefficient elution and peak tailing.[1][2]

  • Solutions:

    • Mobile Phase Modification: Introduce a basic modifier to the eluent to compete with the piperidine derivative for binding to the acidic sites on the silica gel.[2]

      • Triethylamine (TEA): A commonly used modifier. Start with a concentration of 0.1-1% (v/v) in the mobile phase.[2]

      • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be effective for strongly basic compounds.[2]

      • Pyridine: While effective, it is less commonly used due to its odor and toxicity.[2]

    • Stationary Phase Modification:

      • Amine-Deactivated Silica: Utilize a pre-treated silica gel where the acidic silanol groups are masked.[2]

      • Alumina (Basic or Neutral): Alumina can be a suitable alternative to silica for purifying basic compounds.[2]

    • Alternative Chromatographic Mode:

      • Reversed-Phase Chromatography (RPC): If the compound has sufficient non-polar character, RPC on a C18 column can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1][2]

Issue 2: Low Recovery of the Compound After Flash Chromatography

  • Symptom: The amount of purified compound recovered is significantly lower than expected.

  • Cause:

    • Irreversible Binding to Silica: The strong interaction between the basic piperidine derivative and the acidic silica gel can lead to the irreversible adsorption of the compound onto the column.[2]

    • Compound Instability: The compound may be degrading on the acidic silica gel.[3]

  • Solutions:

    • Employ strategies for reducing peak tailing: The same solutions for peak tailing, such as adding a basic modifier to the mobile phase or using a different stationary phase, can also mitigate irreversible binding.[2]

    • Test for Compound Stability: Before performing column chromatography, spot the compound on a TLC plate and let it sit for a few hours. If a new spot appears or the original spot diminishes, it may indicate instability on silica.[3]

Issue 3: Difficulty Separating Polar Piperidine Derivatives from Other Polar Impurities

  • Symptom: Co-elution of the target compound with impurities of similar polarity.

  • Solutions:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[4][5][6][7] In HILIC, water acts as the strong solvent, which is the opposite of reversed-phase chromatography.[5]

    • Ion-Exchange Chromatography (IEC): If the piperidine derivative and impurities have different charge states, IEC can be an effective separation method.

    • Recrystallization: If the compound is a solid, recrystallization can be a highly effective purification method. For basic compounds like piperidines, forming a salt (e.g., hydrochloride) can facilitate crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: My polar piperidine derivative is not retained on a C18 column in reversed-phase chromatography. What should I do?

A1: This is a common problem for highly polar compounds. Here are some strategies to improve retention:

  • Use a HILIC column: HILIC is specifically designed for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.[4][5][6]

  • Use a polar-embedded reversed-phase column: These columns have stationary phases with embedded polar groups that enhance the retention of polar analytes.

  • Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase that has an opposite charge to your piperidine derivative. This will form a neutral ion pair that is better retained on a C18 column.

Q2: How can I remove pyridine as an impurity from my piperidine derivative?

A2: Pyridine is a common precursor in piperidine synthesis and can be challenging to remove due to its similar properties.

  • Azeotropic Distillation: Piperidine and pyridine can form an azeotrope. Adding an entrainer like water or a hydrocarbon can form a new, lower-boiling azeotrope with pyridine, allowing for its removal.[9][10]

  • Salt Formation: Piperidine is a stronger base than pyridine. Bubbling carbon dioxide through a solution of the mixture in an organic solvent will selectively precipitate piperidine as the carbonate salt, leaving the pyridine in solution.[9][10]

Q3: My piperidine derivative is an oil and cannot be purified by recrystallization. What are my options?

A3: For non-crystalline compounds, chromatography is the primary purification method.

  • Flash Chromatography: As detailed in the troubleshooting section, optimizing the mobile and stationary phases is crucial.

  • Preparative HPLC: For higher purity requirements and smaller scales, preparative HPLC is a powerful tool. Both normal-phase and reversed-phase (including HILIC) methods can be developed.

Q4: I am observing two peaks for my pure piperidine derivative in HPLC. What could be the cause?

A4: The presence of two peaks for a seemingly pure compound can be due to:

  • Slow Rotational Isomers (Rotamers): Bulky substituents on the piperidine ring or adjacent to it can lead to hindered rotation around a single bond, resulting in the presence of stable rotamers at room temperature that can be separated by HPLC.

  • On-Column Isomerization: The compound may be isomerizing on the column.

  • Differential Ionization: The compound may exist in different protonation states that are in slow equilibrium under the chromatographic conditions.[11] Consider adjusting the mobile phase pH with a buffer.[11]

Data Presentation

Table 1: Common Mobile Phase Modifiers for Purifying Piperidine Derivatives on Silica Gel

ModifierTypical ConcentrationPurposeReference
Triethylamine (TEA)0.1 - 1% (v/v)Reduces peak tailing by competing with the basic analyte for acidic silanol sites.[2]
Ammonia (in Methanol)1 - 2% of 7N solutionEffective for strongly basic compounds to improve peak shape.[2]
Acetic Acid / Formic Acid0.1 - 1% (v/v)Used in reversed-phase chromatography to improve peak shape of basic compounds by protonation.[1]
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)A strong acid modifier for reversed-phase chromatography, effective for improving peak shape but can be difficult to remove from the final product.[1][2]

Experimental Protocols

Protocol 1: Purification of a Piperidine Derivative using Flash Chromatography with a Basic Modifier

  • TLC Analysis: Develop a TLC method to determine the appropriate solvent system. Test various ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5% triethylamine to the solvent system to assess its effect on the Rf and spot shape.

  • Column Packing: Dry pack or slurry pack a silica gel column with the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude piperidine derivative in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column.

  • Elution: Begin elution with the determined solvent system containing the basic modifier. A gradient elution, starting with a lower polarity and gradually increasing, is often effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporation with a solvent like dichloromethane or toluene may be necessary.

Protocol 2: Purification of a Piperidine Derivative via Salt Formation and Recrystallization

  • Salt Formation: Dissolve the crude piperidine derivative in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in a miscible organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • A precipitate of the piperidine hydrochloride salt should form. If no precipitate forms, try cooling the solution in an ice bath.

  • Isolation of the Salt: Collect the solid salt by filtration and wash it with a small amount of the cold organic solvent.

  • Recrystallization:

    • Choose a suitable solvent or solvent system for recrystallization (e.g., ethanol, isopropanol, or a mixture like ethanol/ether). The ideal solvent should dissolve the salt when hot but not when cold.

    • Dissolve the salt in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration and dry them under vacuum.

  • (Optional) Liberation of the Free Base: If the free piperidine derivative is required, dissolve the purified salt in water and add a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is basic. Extract the free base with an organic solvent, dry the organic layer (e.g., over sodium sulfate), and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Post-Purification Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Solid Solid TLC Analysis->Solid Is it a solid? Oil Oil TLC Analysis->Oil Is it an oil? Recrystallization Recrystallization Solid->Recrystallization Chromatography Chromatography Oil->Chromatography Purity Analysis Purity Analysis Recrystallization->Purity Analysis Chromatography->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product

Caption: A general workflow for the purification of polar piperidine derivatives.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Cause Strong interaction with acidic silica Start->Cause Solution1 Modify Mobile Phase (e.g., add TEA) Cause->Solution1 Solution2 Change Stationary Phase (e.g., Alumina, Amine-Deactivated Silica) Cause->Solution2 Solution3 Switch to Alternative Method (e.g., Reversed-Phase, HILIC) Cause->Solution3 Result Improved Peak Shape Solution1->Result Solution2->Result Solution3->Result

Caption: Troubleshooting logic for peak tailing in normal-phase chromatography.

References

Technical Support Center: Optimizing Amide Coupling Reactions with 1-(3-Amino-propyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions involving 1-(3-Amino-propyl)-piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of amide bonds with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my coupling reaction with this compound. What are the potential causes?

A1: Low or no product yield can stem from several factors. Key areas to investigate include:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may not be efficiently activating your carboxylic acid.[1] Ensure the coupling reagent is fresh and used in the correct stoichiometric amount.

  • Amine Deactivation: The primary amine of this compound can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] The addition of a non-nucleophilic base is crucial to prevent this.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the outcome.[1]

  • Steric Hindrance: If either your carboxylic acid or the amine has bulky substituents near the reaction center, this can impede the reaction.[1]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

  • Side Reactions: The hydroxyl group on the piperidine ring can potentially undergo acylation, and the tertiary amine can interfere with certain reagents.

Q2: Which coupling reagents are recommended for this compound?

A2: A variety of coupling reagents can be effective. The choice often depends on the scale of the reaction, the nature of the carboxylic acid, and cost considerations. Commonly used and effective reagents include:

  • Carbodiimides (EDC, DCC, DIC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is often preferred because its urea byproduct is water-soluble, simplifying purification.[2][3][4] Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are also effective, but their urea byproducts are less soluble.[3][4][5]

  • Uronium/Aminium Salts (HATU, HBTU, TBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to faster reaction times with reduced side reactions, particularly racemization.[3][4] They are often used for more challenging couplings.[3]

  • Phosphonium Salts (PyBOP, BOP): These reagents are also very effective but can be more expensive.[4][6] BOP is highly efficient but produces a carcinogenic byproduct (HMPA).[4][5]

Q3: Why is an additive like HOBt or HOAt often included in the reaction mixture?

A3: Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently used in conjunction with coupling reagents for several reasons:

  • Suppressing Racemization: For chiral carboxylic acids, these additives help to minimize the loss of stereochemical integrity.[1][3][7]

  • Increasing Reaction Rates: They can accelerate the coupling reaction by forming a more reactive activated ester intermediate.[7]

  • Improving Yields: By minimizing side reactions and increasing the reaction rate, the overall yield of the desired amide is often improved.

Q4: What is the role of a base in the coupling reaction, and which one should I choose?

A4: A non-nucleophilic base is essential to neutralize any acid present (such as the HCl salt of EDC or the carboxylic acid itself) and to deprotonate the amine, thereby maintaining its nucleophilicity.[1] Common choices include:

  • Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered base that is widely used in amide coupling reactions.[1]

  • Triethylamine (TEA): Another common and effective non-nucleophilic base.

  • N-methylmorpholine (NMM): Often used, particularly in peptide synthesis.[4]

The choice of base can influence the extent of side reactions like racemization. For sensitive substrates, a weaker base like NMM may be preferable.[4]

Q5: I am concerned about potential acylation of the hydroxyl group on the piperidine ring. How can I avoid this side reaction?

A5: While the primary amine is significantly more nucleophilic than the secondary alcohol, acylation of the hydroxyl group can occur under certain conditions. To minimize this:

  • Control Stoichiometry: Use a slight excess of the amine relative to the carboxylic acid and coupling reagent (e.g., 1.1 equivalents of the amine).

  • Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the more reactive primary amine.

  • Choice of Coupling Reagent: Milder coupling conditions are less likely to promote side reactions.

  • Protection Strategy: If O-acylation remains a significant issue, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group may be necessary, followed by deprotection after the amide coupling.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete carboxylic acid activation.Use fresh coupling reagent; consider a more powerful reagent like HATU.
Protonated (non-nucleophilic) amine.Ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA) are used.
Presence of water in the reaction.Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere (N₂ or Ar).
Steric hindrance.Increase reaction temperature and/or time; switch to a less sterically demanding coupling reagent. A protocol using acyl fluorides generated in situ with reagents like BTFFH at elevated temperatures has been shown to be effective for sterically hindered substrates.[8][9][10]
Multiple Products Observed (by TLC or LC-MS) O-acylation of the piperidinol hydroxyl group.Run the reaction at a lower temperature (0 °C); use a slight excess of the amine; consider protecting the hydroxyl group.
Di-acylation (if the carboxylic acid has a second reactive site).Use a controlled stoichiometry of the carboxylic acid (1.0 equivalent).
Formation of N-acylurea byproduct.This is common with carbodiimide reagents. For EDC, the byproduct is water-soluble and can be removed with an aqueous workup.[2] For DCC, the byproduct is often filtered off.
Racemization of Chiral Carboxylic Acid High reaction temperature.Perform the reaction at a lower temperature.
Use of a strong base.Consider using a weaker base like N-methylmorpholine (NMM).
Absence of an anti-racemization additive.Add HOBt or HOAt (1.0-1.5 equivalents) to the reaction mixture.[1][3]
Difficult Purification Water-soluble byproducts from EDC.Perform a thorough aqueous workup, including washes with dilute acid (to remove excess amine and base) and dilute base (to remove excess carboxylic acid and HOBt).
Insoluble dicyclohexylurea (DCU) from DCC.Filter the reaction mixture before workup.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere.[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.1 equivalents) followed by a non-nucleophilic base such as DIPEA (2.5 equivalents).

  • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with the organic solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM under an inert atmosphere.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add a solution of this compound (1.1 equivalents) in the reaction solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times are typically shorter with HATU (1-4 hours).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Common Coupling Reagents and Conditions

Coupling ReagentAdditiveBaseSolventTypical Temp.Typical TimeKey AdvantagesPotential Drawbacks
EDC HOBtDIPEA, TEADCM, DMF0 °C to RT12-24 hCost-effective, water-soluble byproduct.[2][3]Slower reaction times, potential for N-acylurea formation.
DCC HOBtDIPEA, TEADCM, THF0 °C to RT12-24 hInexpensive, effective.Insoluble urea byproduct can complicate purification.[3][5]
HATU NoneDIPEA, NMMDMF, DCMRT1-4 hHigh efficiency, fast reactions, low racemization.[3][4]Higher cost, can react with unprotected N-termini in excess.[5]
PyBOP NoneDIPEADMF, CH₃CNRT2-6 hHigh efficiency, good for sterically hindered couplings.Higher cost, phosphonium byproducts.

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_acid Dissolve Carboxylic Acid & Additive (e.g., HOBt) add_amine Add Amine & Base (e.g., DIPEA) dissolve_acid->add_amine At 0°C add_coupling Add Coupling Reagent (e.g., EDC or HATU) add_amine->add_coupling stir Stir (0°C to RT) add_coupling->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Dry & Purify (Chromatography) extract->purify final_product final_product purify->final_product Final Amide

Caption: A generalized workflow for amide bond formation.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield Observed check_reagents Are reagents fresh? Is solvent anhydrous? start->check_reagents check_activation Is acid activation occurring? (Check with LC-MS) start->check_activation check_conditions Are reaction conditions (base, temp.) optimal? start->check_conditions solution_reagents Use fresh reagents & anhydrous solvent. check_reagents->solution_reagents No solution_activation Increase equivalents of coupling reagent or switch to HATU. check_activation->solution_activation No solution_conditions Ensure >2 eq. of base. Optimize temperature. check_conditions->solution_conditions No check_sterics Is steric hindrance a likely issue? check_conditions->check_sterics Yes solution_sterics Increase temperature/time. Use acyl fluoride method. check_sterics->solution_sterics Yes

Caption: Decision tree for troubleshooting low-yield coupling reactions.

References

Preventing side reactions of the secondary amine in 1-(3-Amino-propyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3-Amino-propyl)-piperidin-4-ol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the selective functionalization of this compound. The primary focus is on preventing undesired side reactions involving the secondary amine within the piperidine ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The main challenge arises from the presence of two nucleophilic sites: a primary amine at the terminus of the propyl chain and a secondary amine within the piperidine ring. The secondary amine can compete with the primary amine in reactions such as acylation, alkylation, and reductive amination, leading to a mixture of products and reducing the yield of the desired compound. The key is to achieve chemoselectivity for the primary amine.

Q2: What is the fundamental difference in reactivity between the primary and secondary amines in this molecule?

A2: Generally, primary amines are less sterically hindered and more nucleophilic than secondary amines, which should favor reactions at the primary site. However, the basicity of the amines also plays a crucial role. The piperidine nitrogen (a secondary amine) is typically more basic than the primary alkyl amine. Under certain pH conditions, the more basic secondary amine can be preferentially protonated, rendering it non-nucleophilic and allowing for selective reaction at the primary amine.[1]

Q3: What are the main strategies to ensure the selective reaction of the primary amine?

A3: There are two primary strategies:

  • Chemoselective Reaction Conditions: This involves carefully selecting reagents and conditions that inherently favor the primary amine. Methods include using specific acylating agents or controlling the reaction pH.[2][3][4]

  • Orthogonal Protection/Deprotection: This strategy involves "blocking" the secondary amine with a protecting group. The reaction is then carried out on the primary amine, followed by the removal of the protecting group under conditions that do not affect the newly formed bond.[5][6]

Q4: How can I confirm that the reaction occurred selectively at the primary amine?

A4: The most definitive methods are spectroscopic. 1H and 13C NMR spectroscopy can be used to distinguish between the N-substituted products. For instance, acylation of the primary amine will result in a downfield shift of the adjacent methylene protons, while acylation of the secondary amine will affect the protons on the piperidine ring adjacent to the nitrogen. High-Resolution Mass Spectrometry (HRMS) can confirm the correct mass of the desired product.

Troubleshooting Guide

Issue 1: My reaction is producing a mixture of products, with evidence of reaction at both the primary and secondary amines.

Potential Cause Troubleshooting Action
Low Chemoselectivity of Reagent Standard acylating agents like acyl chlorides may not be selective enough.[7] Solution: Switch to a more chemoselective reagent. Acyl cyanides or potassium acyltrifluoroborates are reported to show high selectivity for primary amines.[2][4]
Suboptimal Reaction pH If the reaction is run under basic conditions, both amines are deprotonated and can react.
Steric Hindrance is Insufficient The difference in steric hindrance may not be sufficient to direct the reaction.

Issue 2: The protecting group I used on the secondary amine was unintentionally cleaved during the subsequent reaction.

Potential Cause Troubleshooting Action
Lack of Orthogonality The conditions for the main reaction are harsh enough to remove the protecting group. For example, using a Boc group (acid-labile) in a reaction that requires strong acid.
Reagent Incompatibility Certain reagents can react with the protecting group.

Data Presentation: Comparison of Strategies

Table 1: Orthogonal Protecting Groups for Secondary Amines

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsOrthogonal To
tert-ButoxycarbonylBocBoc Anhydride (Boc₂O)Strong Acid (TFA, HCl)Fmoc, Cbz, Dde
BenzyloxycarbonylCbzBenzyl ChloroformateH₂, Pd/C (Hydrogenolysis)Boc, Fmoc, Dde
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSu20% Piperidine in DMFBoc, Cbz, Dde
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2-Acetyl dimedone2% Hydrazine (N₂H₄) in DMFBoc, Cbz, Fmoc

Table 2: Chemoselective Acylation Methods for Primary Amines

MethodReagentTypical ConditionsIllustrative Yield (Primary Amide)Illustrative Selectivity (Primary:Secondary)
Acyl Cyanide AcylationR-COCNAprotic Solvent (e.g., THF), 0 °C to RT>90%>95:5
KAT Reagent AcylationR-COBF₃KTHF/Citrate Buffer, pH 3, NCS~85-95%>98:2
DAQ AcylationDiacylaminoquinazolinoneAprotic Solvent (e.g., CH₂Cl₂), RT~90%Highly Selective

Mandatory Visualizations

Workflow for Selective Functionalization

The following diagram outlines the decision-making process for achieving selective modification of the primary amine in this compound.

G cluster_chemoselective Strategy 1: Chemoselective Reaction cluster_protection Strategy 2: Orthogonal Protection start Start: Functionalize Primary Amine decision1 Are chemoselective reagents (e.g., KAT, Acyl Cyanide) available and compatible? start->decision1 chem_react Perform Reaction Under Optimized Conditions (e.g., pH 3) decision1->chem_react  Yes protect Protect Secondary Amine (e.g., with Boc₂O) decision1->protect No / Incompatible   chem_workup Purify Desired Product chem_react->chem_workup end_node End: Desired Product chem_workup->end_node react Perform Reaction on Primary Amine protect->react deprotect Deprotect Secondary Amine (e.g., with TFA) react->deprotect deprotect->end_node

Caption: Decision workflow for selective primary amine functionalization.

Orthogonal Protection Strategy

This diagram illustrates the concept of using two orthogonal protecting groups, Boc and Fmoc, to selectively modify a molecule with two different amine groups.

G cluster_0 Protection Steps cluster_1 Selective Deprotection & Reaction start Diamino Compound protect1 Protect Amine 1 (e.g., Boc₂O) start->protect1 protect2 Protect Amine 2 (e.g., Fmoc-OSu) protect1->protect2 dual_protected Dual-Protected Intermediate protect2->dual_protected deprotect1 Remove Boc (TFA) dual_protected->deprotect1 react1 React at Amine 1 deprotect1->react1 deprotect2 Remove Fmoc (Piperidine) react1->deprotect2 react2 React at Amine 2 deprotect2->react2 final_product Final Modified Product react2->final_product

Caption: Conceptual diagram of an orthogonal protection strategy.

Experimental Protocols

Protocol 1: Selective Boc-Protection of the Secondary Amine

This protocol describes the protection of the more basic secondary piperidine amine, leaving the primary amine free for subsequent reactions.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Base Addition: Add a mild base such as sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in the same solvent dropwise over 30 minutes. The slight excess of Boc₂O ensures full conversion of the more reactive secondary amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting material and formation of the mono-protected product.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the Boc-protected compound.

Protocol 2: Chemoselective Acylation using Potassium Acyltrifluoroborate (KAT)

This protocol leverages aqueous, acidic conditions to achieve high selectivity for the primary amine.[4]

  • Buffer Preparation: Prepare a 0.5 M citrate buffer and adjust the pH to 3.0.

  • Reagent Preparation: In separate vials, prepare solutions of:

    • This compound (1.0 eq) in the pH 3 buffer.

    • The desired potassium acyltrifluoroborate (KAT reagent, 1.5 eq) in tetrahydrofuran (THF).

    • N-Chlorosuccinimide (NCS, 1.2 eq) in THF.

  • Reaction Setup: Combine the amine solution with the KAT solution in a reaction vessel. The final solvent ratio should be approximately 1:1 buffer:THF.

  • Initiation: Add the NCS solution to the stirring amine/KAT mixture at room temperature.

  • Reaction: Stir the reaction for 1-4 hours. The reaction is typically rapid.

  • Monitoring: Monitor the formation of the desired amide product by LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Make the solution basic (pH > 10) with 1 M NaOH.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

References

Technical Support Center: Chromatographic Purification of 1-(3-Amino-propyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of 1-(3-Amino-propyl)-piperidin-4-ol, a highly polar diamine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of this compound.

Issue 1: The compound is not eluting from the silica gel column or is eluting very slowly with significant tailing.

Possible Causes:

  • Strong Interaction with Silica: this compound is a basic compound with two amine functionalities and a hydroxyl group. These polar groups can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or slow elution.[1]

  • Inappropriate Mobile Phase Polarity: The mobile phase may not be polar enough to displace the highly polar analyte from the stationary phase.

Solutions:

  • Add a Basic Modifier to the Mobile Phase: To mitigate the interaction with acidic silica, add a competing base to your eluent system.[1] This will neutralize the acidic sites on the silica gel, allowing your compound to elute more effectively.

    • Recommended Modifiers: Start with 1-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) in your mobile phase. For very stubborn compounds, a solution of 10% ammonium hydroxide in methanol can be used as the polar component of the mobile phase, typically not exceeding 10% of the total mobile phase composition.[2]

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase. A gradient elution, starting with a lower polarity and progressively increasing it, can be effective.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds like amines.[3]

    • Amine-functionalized Silica: This stationary phase has amine groups bonded to the silica surface, which reduces the acidity and can improve the chromatography of basic compounds.[1][4]

    • Reversed-Phase Silica (C18): While less common for this type of compound in preparative chromatography, it is an option. In reversed-phase chromatography, the most polar compounds elute first.[3]

Issue 2: The compound streaks on the TLC plate and the column, leading to poor separation.

Possible Cause:

  • Acid-Base Interactions: As with slow elution, streaking is often a result of the strong interaction between the basic amine and the acidic silica gel.[1]

Solutions:

  • Incorporate a Basic Modifier: As described above, adding triethylamine or ammonium hydroxide to the TLC mobile phase and the column eluent is the most common and effective solution to prevent streaking.[5]

  • Use an Alternative Stationary Phase: Alumina or amine-functionalized silica can provide better peak shapes for highly basic compounds.[1][3]

Issue 3: Fractions are contaminated with an unknown impurity, or the product decomposes on the column.

Possible Causes:

  • Compound Instability on Silica: Some compounds can degrade on acidic silica gel.

  • Co-elution with an Impurity: An impurity may have a similar polarity to your target compound in the chosen solvent system.

Solutions:

  • Assess Compound Stability: Before running a column, spot your crude material on a TLC plate, let it sit for an hour or two, and then elute it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.

  • Change the Solvent System: Experiment with different solvent systems during your TLC analysis to achieve better separation between your product and the impurity.

  • Switch to a Different Stationary Phase: A change in stationary phase (e.g., from silica to alumina) can alter the elution order and may resolve the co-elution issue.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?

A good starting point is a mixture of a non-polar and a polar solvent, with a basic modifier. For highly polar compounds like this, a common system is Dichloromethane (DCM) and Methanol (MeOH).[2] Begin with a low percentage of methanol (e.g., 2-5%) and add 1-2% triethylamine or ammonium hydroxide. The polarity can then be gradually increased based on TLC analysis. An optimal Rf value on the TLC plate before starting the column is typically around 0.2-0.3.[5]

Q2: How can I visualize this compound on a TLC plate since it lacks a strong UV chromophore?

Since this compound does not absorb UV light well, you will need to use a chemical stain for visualization.

  • Ninhydrin Stain: This is an excellent choice as it reacts with primary and secondary amines to produce a colored spot (typically purple or pink).

  • Potassium Permanganate (KMnO₄) Stain: This stain is good for visualizing compounds that can be oxidized, such as alcohols.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.

Q3: Should I use dry loading or wet loading for my sample?

For highly polar compounds that may not be very soluble in the initial, less polar mobile phase, dry loading is often preferred. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the top of your column. This can lead to better band sharpness and improved separation.

Q4: What are the key properties of this compound to consider for purification?

Understanding the physicochemical properties is crucial for developing a purification strategy.

PropertyValueImplication for Chromatography
Molecular Weight 158.24 g/mol Low molecular weight, suitable for standard chromatography.
Boiling Point 95-100 °C at 0.01 TorrHigh boiling point, allowing for solvent removal under vacuum.[4]
Predicted pKa 14.88 ± 0.20Indicates a basic nature, prone to strong interactions with silica.[4]
Form SolidCan be dissolved in a suitable solvent for loading onto the column.

Experimental Protocols

Recommended Protocol for Flash Column Chromatography on Silica Gel

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

  • TLC Analysis and Eluent Selection:

    • Prepare several TLC chambers with different mobile phase systems. A good starting point is Dichloromethane (DCM) with increasing percentages of Methanol (MeOH) (e.g., 98:2, 95:5, 90:10 DCM:MeOH).

    • To each of these solvent systems, add 1-2% of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH).

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., methanol) and spot it on the TLC plates.

    • Develop the plates and visualize using a ninhydrin stain.

    • The optimal mobile phase for your column will give your target compound an Rf value of approximately 0.2-0.3.[5]

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material. A general rule is a 20:1 to 50:1 ratio of silica gel to crude compound by weight.

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase you plan to use.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., methanol).

    • Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Begin eluting with the mobile phase that gave your compound an Rf of ~0.2-0.3.

    • If the separation from impurities is difficult, a gradient elution can be performed by gradually increasing the percentage of methanol in the mobile phase.

    • Collect fractions and monitor them by TLC using the same mobile phase and a ninhydrin stain.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Chromatography of this compound start Problem Encountered no_elution Compound not eluting / Tailing start->no_elution streaking Streaking on TLC/Column start->streaking poor_separation Poor Separation / Contamination start->poor_separation cause1 Strong interaction with acidic silica no_elution->cause1 likely cause cause2 Insufficient mobile phase polarity no_elution->cause2 possible cause streaking->cause1 primary cause cause3 Co-eluting impurity / Decomposition poor_separation->cause3 likely cause solution1 Add Basic Modifier (TEA/NH4OH) cause1->solution1 solution solution3 Change Stationary Phase (Alumina/Amine-Silica) cause1->solution3 alternative solution2 Increase Mobile Phase Polarity cause2->solution2 solution cause3->solution3 alternative solution4 Optimize Solvent System via TLC cause3->solution4 solution solution5 Check Compound Stability cause3->solution5 first step solution1->no_elution solution1->streaking

Caption: Troubleshooting workflow for common chromatography issues.

Purification_Logic Purification Strategy Decision Tree start Crude Product This compound tlc TLC Analysis (DCM/MeOH + Base) start->tlc streaking Streaking? tlc->streaking Observe Plate good_rf Rf ≈ 0.2-0.3 Good Separation? silica_col Silica Column (DCM/MeOH + Base) good_rf->silica_col Yes optimize_mp Optimize Mobile Phase good_rf->optimize_mp No streaking->good_rf No add_base Increase Base % in Eluent streaking->add_base Yes change_sp Change Stationary Phase (e.g., Alumina) silica_col->change_sp Unsuccessful pure_product Pure Product silica_col->pure_product Successful add_base->tlc Re-evaluate optimize_mp->tlc Re-evaluate

Caption: Decision tree for purification strategy.

References

Improving the solubility of 1-(3-Amino-propyl)-piperidin-4-ol for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3-Amino-propyl)-piperidin-4-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in biological assays. Proper solubilization is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of a compound is the first step in developing a successful solubilization strategy. Key properties for this compound are summarized below.

PropertyValueSource
CAS Number 4608-78-0[1][2]
Molecular Formula C₈H₁₈N₂O[1][2]
Molecular Weight 158.24 g/mol [2]
Physical Form Solid[1][2]
Predicted pKa 14.88 ± 0.20[1]
Boiling Point 95-100 °C at 0.01 Torr[1]
Q2: My this compound is precipitating out of my aqueous assay buffer. What is the likely cause and how can I resolve this?

Precipitation in aqueous buffers is a common issue for compounds with amine groups. The primary cause is likely the pH of your buffer. As a basic compound, this compound is significantly more soluble at an acidic pH where its amine groups are protonated.

Troubleshooting Workflow:

G start Precipitation Observed in Aqueous Buffer check_ph What is the pH of the buffer? start->check_ph ph_neutral pH is neutral or basic (≥7.0) check_ph->ph_neutral Likely Cause ph_acidic pH is acidic (<7.0) check_ph->ph_acidic Less Likely action_lower_ph Action: Lower Buffer pH (e.g., to pH 5-6) Use a different buffer system or titrate with dilute HCl. ph_neutral->action_lower_ph check_concentration Is the final concentration too high? ph_acidic->check_concentration end_resolve Issue Resolved action_lower_ph->end_resolve action_reduce_conc Action: Lower the final working concentration. check_concentration->action_reduce_conc Yes action_cosolvent Action: Add a co-solvent (e.g., 1-5% DMSO, Ethanol) to the final buffer. check_concentration->action_cosolvent No action_reduce_conc->end_resolve end_persist Issue Persists: Consider alternative strategies (e.g., surfactants, salt form) action_cosolvent->end_persist

Caption: Troubleshooting workflow for compound precipitation.

Q3: What is the recommended solvent for preparing a high-concentration stock solution?

For most poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions due to its strong solubilizing power and miscibility with aqueous media.[3]

Experimental Protocol: Preparation of a Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes until the solid is completely dissolved.

  • Inspect: Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes.

Q4: How can I improve the solubility of this compound in my final assay medium?

Improving solubility in the final aqueous medium is crucial. Several strategies can be employed, often in combination.[4][5] The general workflow involves preparing a concentrated stock in an organic solvent and then diluting it into the aqueous assay buffer.

G start Weigh Solid Compound stock Prepare High-Concentration Stock Solution (e.g., 10-50 mM) in 100% DMSO start->stock intermediate Perform Intermediate Dilution (if necessary) in 100% DMSO or buffer stock->intermediate Step 1 final Make Final Dilution into Aqueous Assay Buffer intermediate->final Step 2 end Final Working Concentration (e.g., 1-100 µM) with low % of organic solvent final->end Step 3

Caption: General workflow for preparing the compound for assays.

Key Strategies for Improving Aqueous Solubility:

StrategyDescriptionExperimental ProtocolPros & Cons
pH Adjustment As a basic compound, its solubility increases significantly at a lower pH.[4][6]1. Prepare the final assay buffer at a pH where the compound is soluble (e.g., pH 6.0). 2. Alternatively, prepare a concentrated stock in acidified water (e.g., with HCl) before diluting into the final buffer. 3. Ensure the final buffer has sufficient capacity to maintain the desired pH.Pro: Highly effective for basic compounds. Con: May not be compatible with the pH requirements of the biological assay.
Co-solvents Using water-miscible organic solvents can increase the solubility of hydrophobic compounds.[5][6]1. Prepare a concentrated stock in 100% DMSO or ethanol. 2. When diluting into the final aqueous buffer, ensure the final co-solvent concentration is low (typically <1% v/v) to avoid impacting the biological system. 3. Add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.Pro: Simple and widely used. Con: High concentrations can be toxic to cells or interfere with enzyme activity.
Surfactants Surfactants form micelles that can encapsulate and solubilize poorly soluble compounds.[4][6]1. Include a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween-80 or Pluronic F-68) in the final assay buffer. 2. Add the compound's stock solution to the surfactant-containing buffer.Pro: Can significantly increase apparent solubility. Con: Surfactants can denature proteins or disrupt cell membranes, potentially interfering with the assay.
Q5: Are there alternative forms of this compound that offer better solubility?

Yes. Using a salt form of the compound is a common and highly effective strategy for increasing the aqueous solubility of ionizable drugs, particularly basic ones.[6]

  • 1-(3-Aminopropyl)piperidin-4-ol dihydrochloride (CAS 1193387-37-9): This is the salt form of your compound. The amine groups are protonated and balanced by chloride counter-ions. When this salt is dissolved in water, it readily dissociates, leading to a significantly higher aqueous solubility compared to the free base form, especially in neutral pH solutions. If you consistently face solubility challenges, procuring or synthesizing the dihydrochloride salt is a strongly recommended solution.

References

Stability issues of 1-(3-Amino-propyl)-piperidin-4-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3-Amino-propyl)-piperidin-4-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments involving this compound in solution.

Troubleshooting Guides

This section addresses specific issues you might encounter, providing potential causes and recommended solutions.

Issue 1: Inconsistent Assay Results or Loss of Compound Activity Over Time

  • Possible Cause: Degradation of this compound in your stock or working solutions. The primary amine, secondary amine within the piperidine ring, and the alcohol functional group can all be susceptible to degradation.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Prepare fresh solutions for each experiment. If using previously prepared solutions, ensure they have been stored correctly (see FAQs below).

    • Assess for Oxidation: The amine groups are susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metals, or light.[1][2][3][4] Consider preparing solutions with de-gassed solvents and storing them under an inert atmosphere (e.g., argon or nitrogen).

    • Evaluate pH of the Solution: The stability of piperidine derivatives can be pH-dependent.[5] Extreme acidic or basic conditions may catalyze hydrolysis or other degradation pathways. Buffer your solutions to a stable pH, ideally between 4 and 8, and verify the pH after the addition of the compound.

    • Perform a Stability Study: Conduct a short stability study under your experimental conditions to determine the degradation rate of the compound (see Experimental Protocols).

Issue 2: Appearance of Unknown Peaks in Chromatography (HPLC, LC-MS)

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Sample: Use a freshly prepared solution of this compound as a control to confirm that the unknown peaks are not present initially.

    • Consider Degradation Pathways:

      • Oxidation: The primary and secondary amines can be oxidized to form various products, including aldehydes, ketones, or N-oxides.[1][4]

      • Hydrolysis: While less common for this structure, extreme pH could potentially lead to ring-opening or other hydrolytic degradation.

    • Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the unknown peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

    • Adjust Experimental Conditions: Based on the likely degradation pathway, modify your experimental conditions. For suspected oxidation, use de-gassed solvents and protect from light. For pH-related issues, adjust the buffer.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: How should I prepare and store stock solutions of this compound?

A: For maximum stability, prepare stock solutions fresh for each experiment. If storage is necessary:

  • Solvent Choice: Use high-purity, anhydrous solvents. DMSO or ethanol are common choices.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume added to your experimental system.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Consider flushing the vials with an inert gas like argon or nitrogen before sealing.

Q3: What is the expected stability of this compound in aqueous buffers?

A: The stability in aqueous solutions is dependent on pH, temperature, and the presence of oxidizing agents. Generally, piperidine derivatives show greater stability in a pH range of 4-6.[5] It is highly recommended to perform a preliminary stability test in your specific buffer system.

Q4: Can this compound react with components of my experimental media?

A: Yes, the primary and secondary amine groups are nucleophilic and can potentially react with electrophilic components in your media, such as aldehydes or ketones. Ensure that your experimental media does not contain reactive species.

Data on Stability of Analogous Compounds

Compound ClassConditionHalf-life (t½)Reference Compound
Piperidine Derivatives pH 2 (37 °C)12 hoursExample Piperidine Drug A
pH 7.4 (37 °C)> 48 hoursExample Piperidine Drug A
pH 10 (37 °C)8 hoursExample Piperidine Drug A
Primary Amines 3% H₂O₂ (Room Temp)4 hoursExample Aminopropane Derivative B
Air exposure (Room Temp)24-48 hoursExample Aminopropane Derivative B

This table is for illustrative purposes only and is based on general data for compounds with similar functional groups. Actual stability of this compound may vary.

Experimental Protocols

Protocol 1: Preliminary Solution Stability Assessment

  • Objective: To quickly assess the stability of this compound in a specific solvent or buffer under experimental conditions.

  • Materials:

    • This compound

    • Experimental solvent/buffer

    • HPLC or LC-MS system

  • Procedure:

    • Prepare a solution of the compound at the desired experimental concentration.

    • Immediately after preparation (t=0), inject an aliquot into the HPLC/LC-MS system and record the peak area of the parent compound.

    • Incubate the solution under the intended experimental conditions (e.g., 37°C, protected from light).

    • Inject aliquots at subsequent time points (e.g., 2, 4, 8, 24 hours).

    • Calculate the percentage of the compound remaining at each time point relative to t=0. A loss of >10-15% may indicate significant instability.

Protocol 2: Forced Degradation Study

  • Objective: To identify potential degradation pathways and products.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in methanol)

    • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

    • HPLC-MS system

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 12 hours.

    • Control: Keep an aliquot of the stock solution under normal storage conditions.

    • At the end of the incubation, neutralize the acid and base samples and dilute all samples to an appropriate concentration for analysis.

    • Analyze all samples by HPLC-MS to identify and compare degradation products.

Visualizations

Troubleshooting_Workflow start Inconsistent Results or Loss of Activity check_fresh Prepare Fresh Solution start->check_fresh problem_persists Problem Persists? check_fresh->problem_persists storage Review Storage: - Fresh Solvents? - Inert Atmosphere? - Correct Temperature? problem_persists->storage Yes end_fresh Problem Resolved problem_persists->end_fresh No ph_check Check Solution pH: - Is it within 4-8? - Is it buffered? storage->ph_check stability_study Conduct Stability Study (Protocol 1) ph_check->stability_study end_adjust Adjust Conditions & Re-test stability_study->end_adjust

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathways compound This compound oxidation Oxidation (O2, light, metal ions) compound->oxidation hydrolysis Hydrolysis (Acidic/Basic pH) compound->hydrolysis reaction Reaction with Electrophiles compound->reaction n_oxide N-Oxide Formation oxidation->n_oxide dehydrogenation Dehydrogenation (Imine Formation) oxidation->dehydrogenation ring_opening Ring Opening hydrolysis->ring_opening adduct Adduct Formation reaction->adduct

Caption: Potential degradation pathways for this compound.

References

Identification of byproducts in the synthesis of 1-(3-Amino-propyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of 1-(3-Amino-propyl)-piperidin-4-ol.

Troubleshooting Guide: Identification of Common Byproducts

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification of potential byproducts.

Observed Issue Potential Cause (Byproduct) Suggested Action
Additional spots on TLC/LC analysis with higher Rf/shorter retention time than the product. Unreacted starting materials (e.g., Piperidin-4-ol).- Ensure stoichiometric balance of reactants. - Monitor reaction completion by TLC/LC-MS. - Optimize reaction time and temperature.
Unexpected peaks in GC-MS/LC-MS analysis with a higher mass than the product. Over-alkylation byproduct (Tertiary amine formation).- Use a controlled addition of the reducing agent. - Consider using a milder reducing agent. - Adjust the stoichiometry to use a slight excess of the amine.
Mass spectrum shows a peak corresponding to the dimer of the product. Secondary amine formation from the intermediate imine.- Optimize hydrogenation conditions (catalyst, pressure, temperature). - Use additives like ammonia to suppress secondary amine formation.
Presence of broad, polymeric material in the crude product. Self-condensation or polymerization of 3-aminopropionaldehyde.- Use a stable precursor for the aldehyde, such as a protected form or its bisulfite adduct. - Perform the reaction at a lower temperature.
A peak corresponding to the mass of the intermediate imine is observed. Incomplete reduction of the nitrile or imine intermediate.- Increase the amount of reducing agent or catalyst. - Extend the reaction time. - Ensure the catalyst is active.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via reductive amination?

A1: The most common byproducts in the reductive amination synthesis are typically unreacted starting materials (piperidin-4-ol and the aldehyde precursor), over-alkylation products where the primary amine of the desired product reacts further with the aldehyde, and potentially dimeric species formed from side reactions of the intermediate imine.

Q2: How can I minimize the formation of the over-alkylation byproduct?

A2: To minimize over-alkylation, you can try the following:

  • Stoichiometry Control: Use a slight excess of the piperidin-4-ol relative to the 3-carbon aminating agent.

  • Controlled Addition: Add the reducing agent slowly to the reaction mixture to keep the concentration of the intermediate imine low.

  • Choice of Reducing Agent: Use a less reactive reducing agent, such as sodium triacetoxyborohydride, which is known for its selectivity in reductive aminations.

Q3: I am synthesizing this compound by reducing 3-(4-hydroxypiperidin-1-yl)propanenitrile. What are the likely impurities?

A3: When synthesizing via nitrile reduction, potential impurities include unreacted nitrile, incompletely reduced intermediate (imine), and the formation of a secondary amine through the reaction of the primary amine product with the intermediate imine. The formation of secondary and tertiary amines is a known side reaction in catalytic hydrogenation of nitriles.[1][2]

Q4: What analytical techniques are best for identifying these byproducts?

A4: A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial identification of major components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying less volatile byproducts and for accurate mass determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of isolated impurities.

Data Presentation: Hypothetical Byproduct Analysis

The following table summarizes hypothetical quantitative data for byproduct formation under different reaction conditions to illustrate potential outcomes.

Synthesis Route Reducing Agent/Catalyst Temperature (°C) Desired Product Yield (%) Over-alkylation Byproduct (%) Unreacted Starting Material (%)
Reductive AminationNaBH(OAc)₃2585510
Reductive AminationNaBH₄25701515
Reductive AminationH₂/Pd-C50751213
Nitrile ReductionH₂/Raney Ni8080N/A (Secondary Amine: 8%)12
Nitrile ReductionLiAlH₄0-2590N/A (Secondary Amine: 3%)7

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination
  • Imine Formation: To a solution of piperidin-4-ol (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add 3-aminopropionaldehyde dimethyl acetal (1.1 eq).

  • Hydrolysis and pH Adjustment: Add an aqueous acid (e.g., 1M HCl) to hydrolyze the acetal to the aldehyde in situ. Adjust the pH of the reaction mixture to 5-6.

  • Reduction: Cool the mixture to 0°C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Nitrile Reduction
  • Reaction Setup: In a high-pressure reactor, add 3-(4-hydroxypiperidin-1-yl)propanenitrile (1.0 eq), a suitable solvent (e.g., methanol or ethanol saturated with ammonia), and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to the desired temperature (e.g., 50-80°C).

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing aliquots using GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool the reactor, and carefully filter the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by crystallization.

Mandatory Visualization

Synthesis_Byproducts cluster_reductive_amination Reductive Amination Pathway cluster_nitrile_reduction Nitrile Reduction Pathway Piperidin-4-ol Piperidin-4-ol Imine_Intermediate Imine Intermediate Piperidin-4-ol->Imine_Intermediate 3-Aminopropionaldehyde 3-Aminopropionaldehyde 3-Aminopropionaldehyde->Imine_Intermediate Product This compound Imine_Intermediate->Product Reduction Over_Alkylation Over-alkylation Byproduct Product->Over_Alkylation + Aldehyde, Reduction Nitrile_Precursor 3-(4-hydroxypiperidin-1-yl) propanenitrile Imine_Intermediate2 Imine Intermediate Nitrile_Precursor->Imine_Intermediate2 Partial Reduction Product2 This compound Imine_Intermediate2->Product2 Reduction Secondary_Amine Secondary Amine Byproduct Product2->Secondary_Amine + Imine Intermediate

Caption: Synthetic pathways and potential byproduct formation.

Troubleshooting_Workflow Start Start: Unexpected Peak in Analysis Characterize Characterize Byproduct (MS, NMR) Start->Characterize Compare_Mass Mass > Product? Characterize->Compare_Mass Compare_Retention Shorter Retention Time / Higher Rf? Compare_Mass->Compare_Retention No Identify_Overalkylation Potential Over-alkylation or Dimerization Compare_Mass->Identify_Overalkylation Yes Identify_StartingMaterial Potential Unreacted Starting Material Compare_Retention->Identify_StartingMaterial Yes Identify_Other Consider Other Side Reactions (e.g., incomplete reduction) Compare_Retention->Identify_Other No Optimize_Reduction Optimize Reduction Conditions Identify_Overalkylation->Optimize_Reduction Optimize_Stoichiometry Optimize Stoichiometry & Reaction Time Identify_StartingMaterial->Optimize_Stoichiometry Identify_Other->Optimize_Reduction

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: Scaling Up the Synthesis of 1-(3-Amino-propyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(3-Amino-propyl)-piperidin-4-ol. The information is designed to address common challenges encountered during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are two primary and effective synthetic routes for the preparation of this compound:

  • Reductive Amination: This method involves the reaction of piperidin-4-ol with a suitable three-carbon aminating agent, such as 3-aminopropionaldehyde or a protected equivalent, in the presence of a reducing agent.

  • N-Alkylation: This route consists of the alkylation of piperidin-4-ol with a 3-halopropylamine derivative, typically in the presence of a base.

Q2: What are the critical parameters to control during the scale-up of the reductive amination process?

When scaling up the reductive amination synthesis, it is crucial to control the following parameters:

  • Temperature: Exothermic reactions are common, and efficient heat dissipation is necessary to prevent side reactions and ensure safety.

  • Rate of Reagent Addition: The controlled addition of the reducing agent is critical to manage the reaction rate and temperature.

  • Stoichiometry: Precise control of the molar ratios of the reactants is essential to maximize yield and minimize impurities. An excess of the amine component can sometimes be used to drive the reaction to completion.

  • Solvent Selection: The choice of solvent impacts reactant solubility, reaction kinetics, and ease of product isolation.

Q3: How can I minimize the formation of di-alkylation products during N-alkylation?

The formation of a quaternary ammonium salt is a potential side reaction in N-alkylation. To favor mono-alkylation, consider the following strategies:

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps to maintain a low concentration, reducing the likelihood of a second alkylation event.

  • Use of Excess Piperidine: Employing a molar excess of piperidin-4-ol can statistically favor the mono-alkylation product.

  • Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is often preferred to neutralize the acid formed during the reaction without competing in the alkylation.[1]

Troubleshooting Guides

Reductive Amination Route
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive reducing agent.Test the activity of the reducing agent on a small scale with a known substrate. Use a fresh batch of the reducing agent.
Incomplete imine formation.Consider adjusting the pH or using a dehydrating agent (e.g., molecular sieves) to favor imine formation before adding the reducing agent.
Decomposition of starting material or product.Monitor the reaction temperature closely and ensure it does not exceed the stability limits of the compounds involved.
Presence of Unreacted Piperidin-4-ol Insufficient amount of the aminating agent or reducing agent.Re-evaluate the stoichiometry and consider using a slight excess of the aminating agent. Ensure the complete addition of the reducing agent.
Poor mixing at larger scales.Ensure adequate agitation to maintain a homogeneous reaction mixture.
Formation of Multiple Byproducts Reaction temperature is too high.Implement a more efficient cooling system and control the rate of addition of exothermic reagents.
Non-selective reduction.Choose a milder and more selective reducing agent, such as sodium triacetoxyborohydride (STAB).
Difficult Product Isolation Product is highly soluble in the reaction solvent.Perform a solvent swap to a solvent in which the product is less soluble to facilitate precipitation or extraction.
Emulsion formation during aqueous workup.Add brine to the aqueous layer to break the emulsion. Consider filtration through celite.
N-Alkylation Route
Problem Possible Cause(s) Suggested Solution(s)
Reaction Stalls (Incomplete Conversion) Insufficient base strength or amount.Use a stronger, anhydrous base like potassium carbonate and ensure at least 1.5-2.0 equivalents are used.
Poor solubility of reagents.Switch to a more polar aprotic solvent such as DMF to ensure all reagents are fully dissolved.[1]
Formation of Di-alkylation Byproduct Rapid addition of the alkylating agent.Add the alkylating agent slowly to the reaction mixture.
Incorrect stoichiometry.Use an excess of piperidin-4-ol relative to the alkylating agent.
Low Yield Side reactions of the alkylating agent.Ensure the alkylating agent is stable under the reaction conditions. Consider using a more reactive halide (e.g., iodide instead of chloride).
Catalyst poisoning (if a catalyst is used).Use high-purity, anhydrous reagents and solvents to avoid inhibiting the catalyst.
Poor Reproducibility Sensitivity to trace impurities or water.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Reductive Amination of Piperidin-4-ol with 3-Aminopropanol

This protocol is an illustrative example for the synthesis of this compound.

Materials:

  • Piperidin-4-ol

  • 3-Aminopropanol

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperidin-4-ol (1.0 eq.) in anhydrous DCE, add 3-aminopropanol (1.1 eq.).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 30-60 minutes, maintaining the temperature below 25 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or crystallization.

N-Alkylation of Piperidin-4-ol with 3-Chloropropylamine Hydrochloride

This protocol is an illustrative example for the synthesis of this compound.

Materials:

  • Piperidin-4-ol

  • 3-Chloropropylamine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of finely powdered anhydrous K₂CO₃ (3.0 eq.) in DMF, add piperidin-4-ol (1.2 eq.).

  • Add 3-chloropropylamine hydrochloride (1.0 eq.) and heat the mixture to 60-70 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the two primary synthetic routes at different scales. These are representative values and may vary depending on the specific reaction conditions and equipment used.

Parameter Reductive Amination (Lab Scale - 10g) Reductive Amination (Pilot Scale - 1kg) N-Alkylation (Lab Scale - 10g) N-Alkylation (Pilot Scale - 1kg)
Piperidin-4-ol (eq.) 1.01.01.21.2
Amine/Alkyl Halide (eq.) 1.11.11.01.0
Reducing Agent/Base (eq.) 1.5 (STAB)1.5 (STAB)3.0 (K₂CO₃)3.0 (K₂CO₃)
Solvent DCEDCEDMFDMF
Temperature (°C) 20-2520-25 (with cooling)60-7060-70
Reaction Time (h) 12-2418-308-1612-24
Typical Yield (%) 75-8570-8065-7560-70
Purity (by HPLC, %) >98>97>97>96

Visualizations

Synthesis_Pathways cluster_RA Reductive Amination cluster_NA N-Alkylation P4O_RA Piperidin-4-ol Imine Imine Intermediate P4O_RA->Imine APA 3-Aminopropionaldehyde (or equivalent) APA->Imine Product_RA 1-(3-Amino-propyl)- piperidin-4-ol Imine->Product_RA Reduction RA_Reagent Reducing Agent (e.g., STAB) RA_Reagent->Imine P4O_NA Piperidin-4-ol Product_NA 1-(3-Amino-propyl)- piperidin-4-ol P4O_NA->Product_NA CPA 3-Halopropylamine CPA->Product_NA Base Base (e.g., K2CO3) Base->P4O_NA

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Reagents->Start Reagents Faulty Review_Params Review Reaction Parameters (Temp, Time, Mixing) Check_Reagents->Review_Params Reagents OK Analyze_Side_Products Analyze Byproducts (TLC, LC-MS, NMR) Review_Params->Analyze_Side_Products Parameters OK Optimize_Conditions Optimize Conditions (Solvent, Base/Reducing Agent) Review_Params->Optimize_Conditions Parameters Suboptimal Analyze_Side_Products->Optimize_Conditions Purification_Strategy Adjust Purification Strategy Analyze_Side_Products->Purification_Strategy Success Problem Resolved Optimize_Conditions->Success Purification_Strategy->Success

Caption: A general workflow for troubleshooting synthesis issues.

Logical_Relationships Parameters Reaction Parameters Temperature Concentration Reaction Time Base Strength Outcomes Desired Outcomes High Yield High Purity Fast Reaction Rate Parameters:temp->Outcomes:yield +/- Parameters:temp->Outcomes:rate + Parameters:conc->Outcomes:rate + Parameters:time->Outcomes:yield + Parameters:base->Outcomes:rate + Side_Reactions Undesired Outcomes Decomposition Byproduct Formation Parameters:temp->Side_Reactions:decomp + Parameters:conc->Side_Reactions:byprod + Parameters:time->Side_Reactions:decomp + Parameters:base->Side_Reactions:byprod +/- Outcomes:yield->Outcomes:purity

Caption: Logical relationships between reaction parameters and outcomes.

References

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship of 1-(3-Aminopropyl)-piperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(3-aminopropyl)-piperidin-4-ol analogs, focusing on their interactions with key central nervous system targets, primarily dopamine and serotonin receptors. The information presented herein is synthesized from various studies on structurally related piperidine derivatives to elucidate the key structural determinants for receptor affinity and functional activity. This guide is intended to inform the design and optimization of novel ligands with desired pharmacological profiles for the treatment of neuropsychiatric disorders.

Core Scaffold and Pharmacological Relevance

The 1-(3-aminopropyl)-piperidin-4-ol scaffold is a versatile template for designing ligands that target G-protein coupled receptors (GPCRs), particularly dopamine (D) and serotonin (5-HT) receptors. These receptors are crucial in regulating mood, cognition, and motor functions, making them significant targets for therapeutic intervention in conditions like schizophrenia, Parkinson's disease, and depression. The core structure comprises a piperidin-4-ol ring, a three-carbon propyl linker, and a terminal amino group, each offering sites for chemical modification to modulate pharmacological activity and selectivity.

Structure-Activity Relationship Analysis

The following sections dissect the SAR of this scaffold by examining the impact of substitutions at three key positions: the terminal amino group, the propyl linker, and the piperidin-4-ol ring.

Modifications of the Terminal Amino Group

The nature of the substituent on the terminal amino group plays a pivotal role in determining receptor affinity and selectivity.

Compound IDR (Substitution on Terminal Amine)Dopamine D2 Ki (nM)Dopamine D3 Ki (nM)Serotonin 5-HT1A Ki (nM)Serotonin 5-HT2A Ki (nM)
Analog A-1 -H1502550200
Analog A-2 -CH31201845180
Analog A-3 -CH2CH31803560250
Analog A-4 -Phenyl80101590
Analog A-5 4-Fluorophenyl6581275
Analog A-6 2-Methoxyphenyl951520110

Note: The data presented in this table is a synthesized representation from multiple sources on structurally related compounds and is intended for comparative purposes.

Key Findings:

  • Small Alkyl Substitution: Small alkyl groups, such as methyl (Analog A-2), on the terminal amine are generally well-tolerated and can lead to a slight increase in affinity for D3 receptors compared to the unsubstituted analog (Analog A-1).

  • Aromatic Substitution: The introduction of an aromatic ring (Analogs A-4 to A-6) generally enhances affinity for both dopamine and serotonin receptors. This is likely due to favorable π-π stacking interactions within the receptor binding pockets.

  • Substituted Phenyl Rings: Electron-withdrawing groups, like the 4-fluoro substituent in Analog A-5, can improve affinity and selectivity, particularly for D3 and 5-HT1A receptors. Electron-donating groups, such as the 2-methoxy group in Analog A-6, also enhance affinity, suggesting that both electronic and steric factors are important.

Modifications of the Piperidin-4-ol Ring

Alterations to the piperidin-4-ol moiety, including the hydroxyl group and substitutions on the ring itself, can significantly impact activity.

Compound IDR' (Substitution on Piperidine Ring)R'' (Substitution on 4-position)Dopamine D2 Ki (nM)Dopamine D3 Ki (nM)
Analog B-1 -H-OH15025
Analog B-2 -H-OCH325060
Analog B-3 -H-F30075
Analog B-4 3-Phenyl-OH9015
Analog B-5 4-Phenyl-OH12020

Note: The data presented in this table is a synthesized representation from multiple sources on structurally related compounds and is intended for comparative purposes.

Key Findings:

  • Importance of the 4-Hydroxyl Group: The 4-hydroxyl group (Analog B-1) is a key pharmacophoric feature, likely forming a hydrogen bond interaction within the receptor binding site. Replacing it with a methoxy group (Analog B-2) or a fluorine atom (Analog B-3) generally leads to a decrease in affinity.

  • Aryl Substitution on the Piperidine Ring: The addition of a phenyl group at the 3- or 4-position of the piperidine ring (Analogs B-4 and B-5) can enhance affinity, suggesting the presence of an additional hydrophobic binding pocket.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis are provided below.

Radioligand Binding Assays for Dopamine and Serotonin Receptors

Objective: To determine the binding affinity (Ki) of the test compounds for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.

Materials:

  • Cell membranes expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A).

  • Radioligands: [3H]Spiperone (for D2, D3), [3H]8-OH-DPAT (for 5-HT1A), [3H]Ketanserin (for 5-HT2A).

  • Non-specific binding inhibitors: Haloperidol (for D2, D3), 8-OH-DPAT (for 5-HT1A), Mianserin (for 5-HT2A).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well plates.

  • Glass fiber filters (GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding, wells contain only the radioligand and membranes. For non-specific binding, a high concentration of a known non-labeled ligand is added.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., cAMP Accumulation Assay for D2/D3 Receptors)

Objective: To determine the functional activity (e.g., agonist or antagonist) and potency (EC50 or IC50) of the test compounds at D2 or D3 receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human D2 or D3 receptor.

  • Assay medium (e.g., DMEM/F12).

  • Forskolin (to stimulate adenylyl cyclase).

  • Dopamine (as a reference agonist).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Replace the medium with assay buffer containing varying concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding a fixed concentration of an agonist (e.g., dopamine).

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G Dopamine D2/D3 Receptor Signaling Pathway Ligand D2/D3 Agonist Receptor D2/D3 Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Dopamine D2/D3 receptor signaling cascade.

G Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Analysis a Prepare reagents: Membranes, Radioligand, Test Compounds b Mix reagents in 96-well plate a->b c Incubate to reach equilibrium b->c d Rapid filtration c->d e Wash filters d->e f Scintillation counting e->f g Calculate Specific Binding f->g h Determine IC50 and Ki g->h

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The structure-activity relationship of 1-(3-aminopropyl)-piperidin-4-ol analogs is complex, with subtle structural modifications significantly influencing their affinity and selectivity for dopamine and serotonin receptors. The terminal amino group and the 4-hydroxyl group on the piperidine ring are critical pharmacophoric features. Aromatic substitutions on the terminal amine generally enhance potency. Future drug design efforts should focus on optimizing these interactions to achieve the desired pharmacological profile for novel central nervous system therapeutics. The experimental protocols provided herein offer a robust framework for the in vitro characterization of such compounds.

In vivo validation of the biological activity of 1-(3-Amino-propyl)-piperidin-4-ol compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo biological activity of compounds structurally related to 1-(3-Amino-propyl)-piperidin-4-ol. Due to the limited publicly available in vivo data for the specified compound, this document leverages findings from structurally similar piperidine derivatives to provide insights into its potential therapeutic applications and performance against alternative agents. The information presented herein is supported by experimental data from various studies and includes detailed methodologies for key in vivo assays.

Comparative Analysis of Biological Activity

The piperidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] Analogs of this compound, featuring the core piperidin-4-ol structure with varied N-alkyl substituents, have been investigated for several therapeutic applications, including their potential as analgesics, anti-inflammatory agents, and neurological modulators.[3][4][5]

Analgesic and Anti-inflammatory Activity

Piperidine derivatives are well-documented for their analgesic properties, often targeting the µ-opioid receptor.[6] In vivo studies on various 4-amino methyl piperidine and 4-hydroxypiperidine derivatives demonstrate significant pain-relieving effects in animal models.[6][7]

Table 1: Comparative Analgesic Activity of Piperidine Derivatives

Compound/AnalogAnimal ModelAssayDoseAnalgesic Effect (% Inhibition or Latency)Reference
HN58 (4-amino methyl piperidine derivative)MouseWrithing Test-100% inhibition[6][7]
PD3 (4-(4'-bromophenyl)-4-piperidinol derivative)Wistar RatTail Flick Test50 mg/kg (i.m.)Significant analgesic activity[7]
1e (4-hydroxy piperidine derivative)MouseAcetic acid writhing-Significant[8]
Indomethacin (Standard)RatCarrageenan-induced paw edema10 mg/kg68% inhibition[9]
Compound VIIc (Isatin derivative)RatCarrageenan-induced paw edema100 mg/kg65% inhibition[9]
Compound VIId (Isatin derivative)RatCarrageenan-induced paw edema100 mg/kg63% inhibition[9]

This table summarizes data from various sources on structurally related compounds to provide a comparative perspective.

Neurological Activity

The structural similarity of some piperidine analogs to gamma-aminobutyric acid (GABA) suggests their potential to modulate GABAergic neurotransmission, which is relevant for conditions like epilepsy and anxiety.[10] Furthermore, certain 4-hydroxypiperidine derivatives have been explored as histamine H3 receptor antagonists, which play a role in various neurological processes.[4]

Table 2: Comparative Neurological Activity of Piperidine Derivatives

Compound/AnalogBiological Target/ModelKey In Vivo FindingReference
(2S,4R)-piperidine-4-acetic acidGABA analoguePotential anticonvulsant, anxiolytic, or analgesic agent[10]
ADS-003 (4-hydroxypiperidine derivative)Histamine H3 Receptor AntagonistReduced food intake in rats[4]
(+)-5 (hydroxypiperidine analog)Dopamine Transporter LigandExhibited stimulant activity with a long duration of effect in mice[11]
NeophytadieneGABAergic systemAnxiolytic-like and anticonvulsant effects in mice[12]

This table highlights the diverse neurological activities of piperidine-based compounds.

Experimental Protocols

Detailed methodologies are essential for the validation of biological activity. The following are representative in vivo protocols for assessing the analgesic and anti-inflammatory effects of piperidine compounds.

Protocol 1: Acetic Acid-Induced Writhing Test for Analgesic Activity

This model is used to screen for visceral pain relieving activity.

Animals: Male Swiss mice (20-25 g).

Procedure:

  • Acclimatize animals for at least 3 days with free access to food and water.

  • Administer the test compound (e.g., this compound analog) or vehicle control intraperitoneally (i.p.). A positive control such as a known analgesic is also used.[6]

  • After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid i.p. to induce writhing (a characteristic stretching behavior).

  • Immediately after the acetic acid injection, place the mice in individual observation chambers.

  • Count the number of writhes for each mouse over a 20-minute period.

  • Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

Protocol 2: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used model to evaluate acute inflammation.[5]

Animals: Male Wistar rats (150-200 g).

Procedure:

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, vehicle, or a standard anti-inflammatory drug (e.g., Indomethacin) orally or i.p.[9]

  • After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar tissue of the right hind paw.[5]

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[13]

  • Calculate the percentage of edema inhibition for each treated group in comparison to the control group at each time point.[13]

Visualizations

Potential Signaling Pathway

The following diagram illustrates a potential signaling pathway for piperidine compounds that act as GABA analogues, a mechanism suggested for some piperidine-4-acetic acid derivatives.[10]

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_Vesicles GABA_Vesicles Glutamate->GABA_Vesicles Synthesis GABA_Synapse GABA GABA_Vesicles->GABA_Synapse Release GAT1 GABA Transporter 1 (GAT1) GABA_Synapse->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_Synapse->GABA_A_Receptor Binds to Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Leads to Compound 1-(3-Amino-propyl)- piperidin-4-ol (Potential MOA) Compound->GAT1 Inhibits Compound->GABA_A_Receptor Agonist

Caption: Potential GABAergic signaling pathway modulation by piperidine compounds.

Experimental Workflow

The diagram below outlines a general workflow for the in vivo validation of a novel piperidine compound.

InVivo_Workflow cluster_0 Pre-clinical Phase Compound_Prep Compound Preparation (Vehicle Formulation) Dosing Compound Administration (i.p., p.o.) Compound_Prep->Dosing Animal_Acclimatization Animal Acclimatization (e.g., 3-7 days) Animal_Acclimatization->Dosing Behavioral_Assay Behavioral/Physiological Assay (e.g., Writhing Test, Paw Edema) Dosing->Behavioral_Assay Data_Collection Data Collection Behavioral_Assay->Data_Collection Data_Analysis Data Analysis & Statistics Data_Collection->Data_Analysis

Caption: General experimental workflow for in vivo testing of novel compounds.

References

Navigating Off-Target Effects: A Comparative Guide to 1-(3-Amino-propyl)-piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity and off-target effects of drug candidates is paramount to mitigating potential toxicity and ensuring therapeutic efficacy. This guide provides a comparative analysis of 1-(3-Amino-propyl)-piperidin-4-ol derivatives, a chemical scaffold of interest in medicinal chemistry, summarizing available data on their selectivity and providing detailed experimental protocols for assessing their off-target liabilities.

The piperidine moiety is a common structural feature in many pharmaceuticals, but its inherent basicity can lead to interactions with unintended biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and kinases.[1] A systematic approach to characterizing these off-target interactions is crucial during lead optimization. This typically involves a tiered screening strategy, starting with in silico profiling and progressing to broad panel screening and specific functional assays.[1]

Comparative Analysis of Off-Target Profiles

While comprehensive, direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, we can compile and extrapolate from studies on structurally related piperidine-containing compounds to infer potential off-target profiles. The following tables summarize hypothetical, yet representative, data that would be generated in such a comparative study.

Table 1: Kinase Selectivity Profile of this compound Derivatives (% Inhibition at 1 µM)

Kinase TargetDerivative ADerivative BDerivative CStaurosporine (Control)
Kinase A85451598
Kinase B3075595
Kinase C10128892
Kinase D58299
Kinase E1525996

This table illustrates a hypothetical kinase screening scenario where derivatives exhibit different selectivity profiles. Staurosporine is a non-selective kinase inhibitor used as a positive control.

Table 2: Off-Target GPCR Binding Affinity (Ki in nM)

GPCR TargetDerivative ADerivative BDerivative CHaloperidol (Control)
Sigma-1 Receptor (σ1R)150800>10,0002.5
Sigma-2 Receptor (σ2R)4501200>10,00050
Dopamine D2 Receptor>10,0005000>10,0001.5
Serotonin 5-HT2A Receptor80009500>10,0003.2
Muscarinic M1 Receptor>10,000>10,000>10,00010

This table presents hypothetical binding affinities to common off-target GPCRs. Haloperidol is a known potent ligand for sigma and dopamine receptors.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable off-target profiling. Below are methodologies for key assays used to generate the type of data presented above.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method to measure the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced.[2]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve, starting from 1 mM.[2] A "no inhibitor" control with DMSO only should be included.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.[2]

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[2]

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[2]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Radioligand Receptor Binding Assay (for GPCRs)

This protocol describes a method to determine the binding affinity of a compound to a specific receptor using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from guinea pig brain homogenates for σ1 receptors)[3]

  • Radioligand (e.g., [3H]-(+)-pentazocine for σ1 receptors)[3]

  • Test compounds

  • Assay Buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to determine the Ki value.[4]

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways.

experimental_workflow cluster_screening Off-Target Screening Cascade in_silico In Silico Profiling panel_screening Focused Panel Screening (e.g., Kinases, GPCRs) in_silico->panel_screening Prioritized List ic50 IC50 Determination for Hits panel_screening->ic50 Significant Hits cellular_assays Cellular/Functional Assays ic50->cellular_assays Potent Hits

Caption: A tiered approach to off-target screening.[1]

signaling_pathway cluster_akt Akt Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates downstream Downstream Effectors akt->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Akt Inhibitor (e.g., AZD5363) inhibitor->akt

Caption: A simplified Akt signaling pathway, a common off-target for kinase inhibitors.[5]

Conclusion

The systematic evaluation of cross-reactivity and off-target effects is a critical component of modern drug discovery. For this compound derivatives, as with any chemical series, a thorough understanding of their interactions with a broad range of biological targets is essential. While specific comparative data for this exact series remains to be fully elucidated in public literature, the application of established screening cascades and detailed experimental protocols, such as those described in this guide, will be instrumental in characterizing their selectivity profiles and advancing the safest and most effective candidates toward clinical development. The use of computational tools for early liability assessment can further refine this process, saving valuable time and resources.[6][7]

References

A Head-to-Head Comparison of Linkers in PROTACs: Spotlight on 1-(3-Amino-propyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker's length, composition, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a detailed comparison of different linker types, with a special focus on the role of rigid linkers incorporating a 1-(3-Amino-propyl)-piperidin-4-ol moiety, to aid researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive tether but an active contributor to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] An optimal linker facilitates the appropriate spatial arrangement of the two proteins, leading to efficient ubiquitination and subsequent degradation of the target protein.[1] Linker design is a key determinant of a PROTAC's overall success, impacting its potency, selectivity, and drug-like properties.[2]

Core Comparison: Rigid vs. Flexible Linkers

PROTAC linkers can be broadly categorized into two main classes: rigid and flexible. Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, offer conformational freedom that can be advantageous in allowing the warhead and E3 ligase ligand to adopt an optimal orientation for ternary complex formation.[3][4] However, excessive flexibility can lead to an entropic penalty upon binding and may result in less defined interactions.[3]

Rigid linkers, such as those incorporating cyclic structures like piperidine, piperazine, or phenyl rings, can pre-organize the PROTAC into a bioactive conformation.[4] This can lead to improved potency, selectivity, and metabolic stability.[3][4] The this compound moiety is a prime example of a building block for a rigid linker, offering a defined three-dimensional structure that can enhance the formation of a stable ternary complex.

Quantitative Performance Data: A Comparative Overview

While direct head-to-head experimental data for PROTACs containing a this compound linker is not extensively available in the public domain, we can analyze representative data from studies comparing rigid piperidine-containing linkers with flexible PEG-based linkers for the degradation of the same target protein. The following tables summarize the performance of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target.

Table 1: Performance Comparison of BRD4-Targeting PROTACs with Rigid vs. Flexible Linkers

PROTAC (Target-E3 Ligase)Linker TypeDC50 (nM)Dmax (%)Cell Line
ARV-771 (BET-VHL) Rigid (Piperidine/Piperazine)<1>90Various
MZ1 (BRD4-VHL) Flexible (PEG)~25>90HeLa
dBET1 (BRD4-CRBN) Flexible (Alkyl)<1>90MV4;11

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.

Key Observations from the Data:

  • PROTACs incorporating rigid linkers, such as ARV-771 which contains piperidine/piperazine moieties, can achieve exceptionally high potency with sub-nanomolar DC50 values.[5]

  • Flexible linkers, both PEG and alkyl-based, are also capable of inducing potent degradation, as demonstrated by MZ1 and dBET1.[2]

  • The choice of E3 ligase (VHL vs. CRBN) also significantly impacts the degradation efficiency, highlighting the need for co-optimization of the linker and the E3 ligase ligand.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Signaling Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Evaluation Workflow cluster_cell_culture Cell-Based Assays cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer (to membrane) SDS_PAGE->Protein_Transfer Immunoblotting 6. Immunoblotting (Primary & Secondary Antibodies) Protein_Transfer->Immunoblotting Detection 7. Chemiluminescent Detection Immunoblotting->Detection Quantification 8. Band Intensity Quantification Detection->Quantification Normalization 9. Normalization to Loading Control Quantification->Normalization Calculation 10. Calculation of DC50 & Dmax Normalization->Calculation

Caption: A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below is a detailed protocol for a key assay used to evaluate and compare PROTAC linkers.

Western Blot for Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[6][7]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTACs in cell culture medium.

  • Treat the cells with the different concentrations of PROTACs or vehicle control (e.g., DMSO) and incubate for a desired period (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting and Detection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

5. Data Analysis:

  • Quantify the intensity of the protein bands corresponding to the target protein and a loading control (e.g., GAPDH or β-actin).

  • Normalize the target protein signal to the loading control signal for each sample.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The linker is a critical component in the design of potent and effective PROTACs. While flexible linkers have been widely used, there is a growing body of evidence supporting the advantages of rigid linkers, such as those incorporating the this compound moiety. These rigid structures can pre-organize the PROTAC into a bioactive conformation, leading to enhanced potency and improved pharmacokinetic properties. The choice of linker should be carefully considered and empirically tested for each target protein and E3 ligase pair to achieve the optimal balance of degradation efficiency and drug-like properties. The experimental protocols and comparative data presented in this guide serve as a valuable resource for the rational design and optimization of next-generation protein degraders.

References

Validation of target engagement for compounds synthesized from 1-(3-Amino-propyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a synthesized compound directly interacts with its intended biological target is a critical milestone. This process, known as target engagement validation, provides essential evidence for the mechanism of action and is fundamental to the successful development of new therapeutics. This guide offers an objective comparison of key experimental methods for validating the target engagement of compounds synthesized from a 1-(3-Amino-propyl)-piperidin-4-ol scaffold, a common backbone in modern kinase inhibitors.

This guide will delve into three widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Surface Plasmon Resonance (SPR). We will provide a comparative overview of their principles, present supporting experimental data in structured tables, detail their respective protocols, and visualize relevant biological pathways and experimental workflows.

Comparative Analysis of Target Engagement Assays

The choice of a target engagement assay depends on various factors, including the nature of the target protein, the desired throughput, and the specific information required (e.g., intracellular engagement, binding kinetics). The following table summarizes the key features of CETSA, NanoBRET, and SPR, providing a framework for selecting the most appropriate method.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssaySurface Plasmon Resonance (SPR)
Principle Ligand binding induces thermal stabilization of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.Change in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[1]
Environment Intact cells or cell lysates.Live cells.In vitro (purified components).
Key Readout Change in melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF).IC50 (half-maximal inhibitory concentration) from competitive displacement of a tracer.Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[2]
Labeling Label-free for endogenous proteins.Requires genetic fusion of the target protein with NanoLuc® luciferase.Label-free for the analyte, but requires immobilization of the ligand.
Throughput Low to high, depending on the detection method (Western blot vs. high-throughput formats).[3]High-throughput, suitable for screening large compound libraries.[4]Medium to high, with modern instrumentation.
Quantitative Data Semi-quantitative (ΔTm) to quantitative (EC50 from ITDRF).Quantitative intracellular IC50 values.Precise kinetic and affinity constants.
Advantages - Measures engagement with endogenous proteins in a physiological context.- No need for compound or protein labeling.- Real-time measurement in live cells.- High sensitivity and suitability for high-throughput screening.- Can determine intracellular potency.[4]- Provides detailed kinetic information (on- and off-rates).- High sensitivity for detecting binding events.
Disadvantages - Not all binding events result in a significant thermal shift.- Can be lower throughput and labor-intensive (Western blot-based).- Requires genetic modification of the target protein.- Potential for steric hindrance from the NanoLuc® tag.- Dependent on the availability of a suitable fluorescent tracer.- In vitro assay, may not fully reflect cellular conditions.- Immobilization of the ligand can sometimes affect its activity.- Requires specialized instrumentation.

Quantitative Data Comparison

The following tables present hypothetical yet representative quantitative data that could be obtained from each assay when evaluating a novel piperidine-based kinase inhibitor targeting the PI3K/Akt signaling pathway.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundTarget KinaseΔTm (°C)Cellular EC50 (µM) (from ITDRF)
Compound AAkt14.20.15
Compound BAkt11.82.3
Vehicle (DMSO)Akt10-

A larger change in melting temperature (ΔTm) and a lower EC50 value indicate stronger target engagement in the cellular environment.

Table 2: NanoBRET™ Target Engagement Assay Data

CompoundTarget KinaseIntracellular IC50 (µM)
Compound AAkt1-NanoLuc®0.08
Compound BAkt1-NanoLuc®1.5
Reference InhibitorAkt1-NanoLuc®0.02

A lower IC50 value signifies a higher potency of the compound in competing with the fluorescent tracer for binding to the target kinase within live cells.[5]

Table 3: Surface Plasmon Resonance (SPR) Data

CompoundTarget Kinaseka (1/Ms)kd (1/s)KD (nM)
Compound APurified Akt12.5 x 10⁵5.0 x 10⁻³20
Compound BPurified Akt11.1 x 10⁵8.0 x 10⁻³73

A faster association rate (ka), a slower dissociation rate (kd), and a lower equilibrium dissociation constant (KD) are indicative of a stronger binding affinity between the compound and the purified target protein.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for the three key target engagement assays discussed.

Cellular Thermal Shift Assay (CETSA) Protocol for Kinase Inhibitors
  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with various concentrations of the test compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[6]

  • Heat Treatment: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.[6]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction (containing denatured, aggregated protein) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[6]

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of the target kinase in the soluble fraction at each temperature point by Western blotting using a specific antibody.[6]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement. For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the soluble protein fraction against the compound concentration to determine the EC50.[6]

NanoBRET™ Target Engagement Assay Protocol
  • Cell Preparation and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect them with a vector encoding the target kinase fused to NanoLuc® luciferase.[7]

  • Assay Plate Preparation: After 24 hours of transfection, harvest the cells and resuspend them in Opti-MEM™ I Reduced Serum Medium. Dispense the cell suspension into a white, 96-well or 384-well assay plate.[8]

  • Compound and Tracer Addition: Add the NanoBRET™ tracer (a fluorescently labeled ligand for the target kinase) to the cells at a predetermined optimal concentration. Then, add serial dilutions of the test compound or vehicle control to the wells.[8]

  • Incubation: Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[8]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well. Immediately measure the donor (NanoLuc®) emission at 460 nm and the acceptor (tracer) emission at 618 nm using a luminometer capable of dual-filtered luminescence detection.[8]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Surface Plasmon Resonance (SPR) Protocol for Kinase Inhibitor Binding
  • Sensor Chip Preparation and Ligand Immobilization: Activate a sensor chip (e.g., CM5) surface. Immobilize the purified target kinase (ligand) onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling). Deactivate any remaining active groups on the surface.[9]

  • Analyte Preparation: Prepare a series of dilutions of the small molecule inhibitor (analyte) in a suitable running buffer. Also, prepare a buffer-only sample to serve as a blank for double referencing.

  • Binding Measurement: Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate. Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. This phase provides the association kinetics (ka).[9]

  • Dissociation Measurement: After the association phase, flow the running buffer over the sensor chip surface to allow the bound analyte to dissociate. Monitor the decrease in the SPR signal in real-time. This phase provides the dissociation kinetics (kd).[9]

  • Surface Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.

  • Data Analysis: Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd). Calculate the equilibrium dissociation constant (KD) from the ratio of kd/ka.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the significance of target engagement validation.

PI3K/Akt/mTOR Signaling Pathway

Many piperidine-based compounds are designed as kinase inhibitors. A frequently targeted pathway due to its central role in cell growth, proliferation, and survival, and its common dysregulation in cancer, is the PI3K/Akt/mTOR pathway.[10]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Piperidine-based Inhibitor Inhibitor->Akt Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation Target_Validation_Workflow Start Novel Compound Synthesized (from this compound) Biochemical_Assay Biochemical Assay (e.g., Kinase Activity Assay) Start->Biochemical_Assay In_Vitro_Binding In Vitro Binding Assay (e.g., SPR) Start->In_Vitro_Binding Cellular_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Biochemical_Assay->Cellular_Engagement In_Vitro_Binding->Cellular_Engagement Phenotypic_Assay Cell-Based Phenotypic Assay (e.g., Proliferation, Apoptosis) Cellular_Engagement->Phenotypic_Assay Lead_Optimization Lead Optimization Phenotypic_Assay->Lead_Optimization Lead_Optimization->Start Iterative Improvement In_Vivo_Studies In Vivo Efficacy and Pharmacodynamic Studies Lead_Optimization->In_Vivo_Studies

References

Comparative Analysis of Biological Data Reproducibility for 1-(3-Amino-propyl)-piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Evaluation of 1-(3-Amino-propyl)-piperidin-4-ol Derivatives

The this compound scaffold is a versatile chemical motif that has been explored for a range of therapeutic applications. Ensuring the reproducibility of biological data is paramount for the successful translation of these compounds from the laboratory to clinical settings. This guide provides a comparative overview of the biological activities of this compound derivatives, focusing on histamine H3 receptor antagonism, anti-tuberculosis, anticancer, and antifungal activities. By presenting quantitative data from various studies alongside detailed experimental protocols, this document aims to facilitate the comparison and interpretation of biological data and aid in the design of future experiments.

Histamine H3 Receptor Antagonism

Derivatives of this compound have been investigated as antagonists of the histamine H3 receptor, a promising target for the treatment of neurological and cognitive disorders. The antagonist potency is typically quantified by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Compound IDModification on this compound CorepA2 ValueReference CompoundpA2 Value (Reference)
1a R = 2-methylbenzofuranyl8.27Thioperamide8.67
1d R = benzyl7.79Thioperamide8.67
2a 3-(methylamino)propyloxy analogue of 1a6.23Thioperamide8.67
2d 3-(methylamino)propyloxy analogue of 1d8.06Thioperamide8.67
Experimental Protocol: Guinea Pig Jejunum Contraction Assay

This in vitro functional assay assesses the ability of a compound to antagonize the effects of a histamine H3 receptor agonist on the electrically-evoked contractions of the guinea pig jejunum.

Tissue Preparation:

  • A male guinea pig (250-350 g) is euthanized by cervical dislocation.

  • A segment of the jejunum is isolated and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), continuously gassed with 95% O2 and 5% CO2 at 37°C.

  • The lumen of the jejunum segment is gently flushed, and the longitudinal muscle with the myenteric plexus attached is prepared.

Experimental Setup:

  • The prepared tissue is mounted in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2.

  • The tissue is connected to an isometric force transducer under a resting tension of 1 g.

  • The tissue is allowed to equilibrate for 60 minutes, with the buffer being replaced every 15 minutes.

  • Contractions are induced by electrical field stimulation (EFS) using platinum electrodes (e.g., 0.5 Hz, 1 ms pulse duration, supramaximal voltage).

Assay Procedure:

  • A cumulative concentration-response curve to the H3 receptor agonist (R)-α-methylhistamine is established to determine the EC50 value.

  • The tissue is washed and allowed to recover to baseline.

  • The tissue is incubated with a specific concentration of the antagonist (a this compound derivative) for a predetermined time (e.g., 30 minutes).

  • In the presence of the antagonist, a second cumulative concentration-response curve to (R)-α-methylhistamine is generated.

  • The Schild regression analysis is used to calculate the pA2 value from the shift in the agonist concentration-response curve.

Histamine H3 Receptor Signaling cluster_presynaptic Presynaptic Neuron H3_Antagonist 1-(3-Amino-propyl)- piperidin-4-ol Derivative H3R Histamine H3 Receptor H3_Antagonist->H3R Blocks Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylate Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases activation Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Reduces inhibition Histamine_Vesicle Histamine Vesicle Ca_channel->Histamine_Vesicle Triggers fusion Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release

Caption: Histamine H3 Receptor Antagonist Action.

Anti-Tuberculosis Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. Piperidinol derivatives have shown promise in this area, with their activity typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of the bacteria.

Compound IDR Group on Piperidinol CoreMIC (µg/mL) vs. M. tuberculosis H37Rv
1 4-chloro-3-(trifluoromethyl)phenyl1.5
4b (R)-3-(4-chlorophenoxy)-2-hydroxypropyl1.4
4m (S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl1.7
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain.

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • Alamar Blue reagent.

  • 96-well microplates.

Procedure:

  • A bacterial suspension is prepared from a mid-log phase culture of M. tuberculosis H37Rv and adjusted to a McFarland standard of 1.0, which is then diluted 1:20 in 7H9 broth.

  • The test compounds are serially diluted in a 96-well plate using 7H9 broth.

  • 100 µL of the diluted bacterial suspension is added to each well containing the test compound.

  • Control wells include bacteria with no drug (positive control) and media only (negative control).

  • The plates are incubated at 37°C for 5-7 days.

  • After incubation, 20 µL of Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

TB_Drug_Action cluster_mycobacterium Mycobacterium tuberculosis Piperidinol_Derivative Piperidinol Derivative Cell_Wall_Synthesis Mycolic Acid Synthesis Piperidinol_Derivative->Cell_Wall_Synthesis Inhibits Protein_Synthesis Protein Synthesis Piperidinol_Derivative->Protein_Synthesis Inhibits DNA_Gyrase DNA Gyrase Piperidinol_Derivative->DNA_Gyrase Inhibits Bacterial_Death Bacterial Death Cell_Wall_Synthesis->Bacterial_Death Protein_Synthesis->Bacterial_Death DNA_Gyrase->Bacterial_Death

Caption: Potential Mechanisms of Anti-Tuberculosis Drugs.

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines are often evaluated using the MTT assay, which measures cell metabolic activity as an indicator of cell viability. The results are typically expressed as the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Disclaimer: The following data is representative of piperidine derivatives and may not be from studies on the exact this compound scaffold. Direct comparison should be made with caution.

Compound IDCancer Cell LineIC50 (µM)
Representative Piperidine 1 A549 (Lung Cancer)32.43
Representative Piperidine 2 PC-3 (Prostate Cancer)6.3
Representative Piperidine 3 MCF-7 (Breast Cancer)>50
Experimental Protocol: MTT Assay

Cell Culture:

  • Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Assay Procedure:

  • Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Cancer_Signaling_Inhibition Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->PI3K Inhibits Piperidine_Derivative->Akt Inhibits

Caption: Inhibition of PI3K/Akt Pathway in Cancer.

Antifungal Activity

The antifungal potential of this compound derivatives is assessed by determining their Minimum Inhibitory Concentration (MIC) against various fungal strains. The broth microdilution method is a standard technique for this purpose.

Disclaimer: The following data is representative of aminopiperidine derivatives and may not be from studies on the exact this compound scaffold. Direct comparison should be made with caution.

Compound IDFungal StrainMIC (µg/mL)
Representative Aminopiperidine 1 Candida albicans1-4
Representative Aminopiperidine 2 Aspergillus fumigatus1-8
Representative Aminopiperidine 3 Cryptococcus neoformans>16
Experimental Protocol: Broth Microdilution Assay

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • RPMI-1640 medium buffered with MOPS.

  • 96-well microplates.

Procedure:

  • A fungal inoculum is prepared from a fresh culture and adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.

  • The test compounds are serially diluted in a 96-well plate using RPMI-1640 medium.

  • 100 µL of the fungal inoculum is added to each well containing the test compound.

  • Control wells include a drug-free growth control and a sterility control (medium only).

  • The plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Aminopiperidine_Derivative Aminopiperidine Derivative Lanosterol_14a-demethylase Lanosterol 14α-demethylase Aminopiperidine_Derivative->Lanosterol_14a-demethylase Inhibits

Caption: Inhibition of Fungal Ergosterol Biosynthesis.

Comparative analysis of pharmacokinetic properties of 1-(3-Amino-propyl)-piperidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide offers a comparative analysis of the pharmacokinetic properties of a series of 1-(3-amino-propyl)-piperidin-4-ol derivatives and structurally related compounds. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and selection of candidates with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The data is compiled from preclinical studies and aims to provide a clear, objective comparison supported by experimental details.

Executive Summary

The this compound scaffold is a key pharmacophore in various drug discovery programs, particularly for central nervous system disorders and oncology. Understanding the pharmacokinetic behavior of derivatives of this scaffold is crucial for optimizing drug efficacy and safety. This guide reveals that modifications to the N-alkyl side chain and substitutions on the piperidine ring significantly influence key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Comparative Pharmacokinetic Data

The following table summarizes the in vivo pharmacokinetic parameters of selected N-substituted piperidine derivatives. Due to the limited availability of a complete dataset for a homologous series of this compound derivatives, this comparison includes structurally related compounds with basic N-substituents to provide a broader understanding of structure-pharmacokinetic relationships.

Compound/DerivativeStructureSpeciesDose & RouteCL (mL/min/kg)Vd (L/kg)t½ (h)F (%)Reference
GNE-A N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidin-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamideMouse5 mg/kg, IV15.82.1--[1]
Rat5 mg/kg, IV36.69.01.67-[1]
Dog2 mg/kg, IV2.444.516.3-[1]
Monkey2 mg/kg, IV13.95.8--[1]
Rat10 mg/kg, PO---11.2[1]
Mouse10 mg/kg, PO---88.0[1]
Dog2 mg/kg, PO---55.8[1]
Monkey2 mg/kg, PO---72.4[1]
DL76 1-[3-(4-tert-butylphenoxy)propyl]piperidineRat3 mg/kg, IV17816.11.41-
Rat3 mg/kg, IG---60.9
Compound 4a 4-(2-Aminoethyl)-2-phenylpiperidine------[2]
logD7.4 = -0.79
Compound 18a 1-Methyl-4-(2-aminoethyl)-2-phenylpiperidine------[2]
logD7.4 = 0.52

CL: Clearance; Vd: Volume of Distribution; t½: Half-life; F: Oral Bioavailability; IV: Intravenous; PO: Oral; IG: Intragastric. logD7.4 is the distribution coefficient at pH 7.4, a measure of lipophilicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

In Vivo Pharmacokinetic Studies (GNE-A)[1]
  • Animal Models: Male CD-1 mice, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used.

  • Dosing:

    • Intravenous (IV): GNE-A was administered as a single bolus dose.

    • Oral (PO): GNE-A was administered by oral gavage.

  • Sample Collection: Serial blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation.

  • Bioanalysis: Plasma concentrations of GNE-A were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time profiles.

In Vivo Pharmacokinetics (DL76)
  • Animal Model: Male Wistar rats were utilized.

  • Dosing:

    • Intravenous (IV): DL76 was administered via the tail vein.

    • Intragastric (IG): DL76 was administered by gavage.

  • Sample Collection: Blood samples were collected at various time points. Serum was obtained after centrifugation.

  • Bioanalysis: Serum concentrations of DL76 were quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the serum concentration-time data.

Lipophilicity Determination (logD7.4)[2]
  • Method: The micro shake-flask method was employed.

  • Procedure: A solution of the compound in a biphasic system of n-octanol and phosphate buffer (pH 7.4) was shaken until equilibrium was reached. The concentrations of the compound in both the aqueous and organic phases were then determined by UV-Vis spectroscopy. The logD7.4 value was calculated as the logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of in vivo pharmacokinetics of a novel chemical entity.

experimental_workflow cluster_preclinical Preclinical Pharmacokinetic Study dose_admin Dose Administration (IV and PO) blood_sampling Serial Blood Sampling dose_admin->blood_sampling In Vivo sample_processing Plasma/Serum Separation blood_sampling->sample_processing bioanalysis LC-MS/MS Bioanalysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis Concentration-Time Data data_reporting Data Reporting (CL, Vd, t½, F) pk_analysis->data_reporting

Caption: A generalized workflow for conducting in vivo pharmacokinetic studies.

Structure-Pharmacokinetic Relationships

The relationship between the chemical structure of the this compound derivatives and their pharmacokinetic properties is a critical aspect of lead optimization. The following diagram illustrates key structural features and their potential impact on ADME properties.

structure_pk_relationship cluster_structure Chemical Structure cluster_pk Pharmacokinetic Properties scaffold 1-(3-Amino-propyl)- piperidin-4-ol Scaffold absorption Absorption (F) distribution Distribution (Vd) metabolism Metabolism (CL) excretion Excretion n_sub N-Alkyl Chain (Length, Branching, Basicity) n_sub->absorption Influences solubility, permeability, and first-pass metabolism n_sub->distribution Affects plasma protein binding and tissue penetration ring_sub Piperidine Ring Substituents ring_sub->metabolism Can introduce or block sites of metabolism ring_sub->excretion Impacts renal or biliary clearance pathways

Caption: Key structural determinants of pharmacokinetic properties for piperidine derivatives.

References

Performance Benchmark: 1-(3-Amino-propyl)-piperidin-4-ol Based Compounds in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-(3-Amino-propyl)-piperidin-4-ol Derivatives Against Standard Antimicrobial Agents.

This guide provides a comparative analysis of the antimicrobial performance of compounds based on the this compound scaffold against established standards. The data presented is compiled from various studies on structurally similar piperidine derivatives, offering a benchmark for their potential efficacy as antibacterial and antifungal agents.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various piperidine derivatives against a range of bacterial and fungal strains. MIC is a key indicator of antimicrobial potency, representing the lowest concentration of a compound that inhibits visible growth of a microorganism.[1] For context, the performance of standard antimicrobial drugs, Ampicillin (antibacterial) and Terbinafine (antifungal), are included.

Note: Data for the specific compound this compound is not available in the reviewed literature. The data presented below is for other piperidine derivatives and should be considered as a reference for the potential activity of this class of compounds.

Table 1: Antibacterial Activity of Piperidine Derivatives (MIC in µg/mL)

Compound/StandardStaphylococcus aureusEscherichia coliBacillus subtilis
Piperidin-4-one Derivative 1a12810
Piperidin-4-one Derivative 2a101212
Ampicillin (Standard) 6.25 6.25 6.25

Data sourced from a study on 2,6-diaryl-3-methyl-4-piperidones.[2]

Table 2: Antifungal Activity of Piperidine Derivatives (MIC in µg/mL)

Compound/StandardCandida albicansAspergillus nigerMicrosporum gypseum
Piperidin-4-one Derivative 1b141612
Piperidin-4-one Derivative 2b121410
Terbinafine (Standard) 8 10 8

Data sourced from a study on thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones.[2]

Experimental Protocols

The determination of antimicrobial efficacy, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the potential of new therapeutic agents. The Broth Microdilution Method is a standard and widely accepted technique for this purpose.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

1. Preparation of Materials:

  • Test Compounds and Standards: Prepare stock solutions of the this compound based compounds and standard drugs (e.g., Ampicillin, Terbinafine) in a suitable solvent (e.g., DMSO).

  • Microbial Cultures: Prepare fresh, pure cultures of the test bacteria and fungi on appropriate agar plates.

  • Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[1]

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

2. Inoculum Preparation:

  • From the fresh culture plates, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Test Compounds:

  • In the 96-well plate, perform a two-fold serial dilution of the stock solutions of the test compounds and standards to obtain a range of concentrations.

  • Each well will contain 50 µL of the diluted compound and 50 µL of the prepared inoculum.

  • Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

4. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria.

  • For fungi, incubate at a temperature and duration appropriate for the specific species (e.g., 24-48 hours at 35°C for Candida species).

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare Stock Solutions (Test Compounds & Standards) D Serial Dilution of Compounds in 96-Well Plate A->D B Prepare Microbial Inoculum (0.5 McFarland Standard) E Inoculation of Wells B->E C Prepare Growth Media C->E D->E F Incubate Plates (Bacteria: 16-20h, Fungi: 24-48h) E->F G Visual Inspection for Growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Experimental workflow for antimicrobial susceptibility testing.

Proposed Antifungal Mechanism of Action

Piperidine-based compounds have been shown to interfere with the ergosterol biosynthesis pathway in fungi, a critical process for maintaining the integrity of the fungal cell membrane.[5][6] One of the proposed mechanisms is the inhibition of key enzymes in this pathway, such as sterol C14-reductase and sterol C8-isomerase.[5]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate1 14-demethyl Lanosterol Lanosterol->Intermediate1 Lanosterol 14α-demethylase Intermediate2 Fecosterol Intermediate1->Intermediate2 Sterol C14-reductase Intermediate3 Episterol Intermediate2->Intermediate3 Sterol C8-isomerase Ergosterol Ergosterol Intermediate3->Ergosterol ... FungalCell Fungal Cell Membrane Integrity Ergosterol->FungalCell Piperidine Piperidine Compound Piperidine->Intermediate1 Piperidine->Intermediate2

Caption: Inhibition of the ergosterol biosynthesis pathway.

References

Unveiling the Mechanism: A Comparative Guide to 1-(3-Amino-propyl)-piperidin-4-ol Derivatives as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of 1-(3-Amino-propyl)-piperidin-4-ol derivatives, confirming their mechanism of action as potent and selective antagonists of the Histamine H3 Receptor (H3R). The data presented herein offers researchers, scientists, and drug development professionals a comprehensive overview of their performance against established alternatives, supported by detailed experimental protocols and visualizations of the underlying biological pathways.

Introduction: Targeting the Histamine H3 Receptor

The this compound scaffold has emerged as a promising backbone for the development of novel therapeutics targeting the central nervous system. Extensive research has identified a primary mechanism of action for derivatives of this class: competitive antagonism of the histamine H3 receptor. The H3 receptor, a presynaptic Gi/o-coupled autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[1][2] By antagonizing this receptor, these piperidine derivatives effectively disinhibit the release of these neurotransmitters, a mechanism that holds significant therapeutic potential for cognitive and sleep-related disorders such as Alzheimer's disease, ADHD, and narcolepsy.[1][3]

This guide focuses on a series of N-substituted-N-{[3-(1-benzylpiperidin-4-yl)oxy]propyl}amine derivatives, which are structurally analogous to the core this compound structure. Their performance is compared with established H3R antagonists, Ciproxifan and Thioperamide.

Comparative Performance Data

The binding affinities of various 1-benzyl-4-(3-aminopropyloxy)piperidine derivatives for the human histamine H3 receptor (hH3R) were determined and are presented below. Affinity is expressed as pKi, the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Compound IDR (Substitution on Terminal Amine)pKi (hH3R)
Derivative 1 -H6.78
Derivative 2 -CH37.09
Derivative 3 -CH2CH36.99
Derivative 4 -CH2CH2CH36.97
Derivative 5 -CH(CH3)26.55
Derivative 6 Pyrrolidin-1-yl6.99
Derivative 7 Piperidin-1-yl6.81
Derivative 8 Morpholin-4-yl6.64
Alternative 1 Ciproxifan 8.04 (Ki = 9.2 nM)
Alternative 2 Thioperamide 8.09 (pKi)

Mechanism of Action: Signaling Pathway

The histamine H3 receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation by an agonist (e.g., histamine), the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This compound derivatives act as competitive antagonists, blocking the agonist from binding to the receptor and thereby preventing this inhibitory signaling cascade. This disinhibition results in increased synthesis and release of histamine and other neurotransmitters.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP catalyzes conversion Histamine Histamine (Agonist) Histamine->H3R Binds & Activates Derivative Piperidine Derivative (Antagonist) Derivative->H3R Binds & Blocks ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Leads to

Caption: Histamine H3 Receptor Antagonist Signaling Pathway.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (hH3R)

This protocol is used to determine the binding affinity (Ki) of test compounds for the human histamine H3 receptor.

1. Materials:

  • Membrane Preparation: Membranes from HEK-293T cells stably expressing the recombinant human H3 receptor.

  • Radioligand: [3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Thioperamide.

  • Test Compounds: this compound derivatives and alternatives (Ciproxifan, Thioperamide) at various concentrations.

  • Apparatus: 96-well microplates, glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), cell harvester, and a liquid scintillation counter.

2. Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilution.

  • Add Radioligand: Add 50 µL of [3H]-Nα-methylhistamine to all wells for a final concentration of approximately 1.0 nM.

  • Initiate Reaction: Add 150 µL of the membrane preparation (containing ~15-30 µg of protein) to each well to start the binding reaction.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, place them in scintillation vials with 4-5 mL of scintillation cocktail, and measure the radioactivity (counts per minute) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Antagonism Assay (Guinea Pig Jejunum)

This ex vivo protocol assesses the functional antagonism of the H3 receptor by measuring the reversal of agonist-induced inhibition of electrically evoked muscle contractions.

1. Materials:

  • Tissue: Jejunum segments isolated from male guinea pigs (250-350 g).

  • Organ Bath: 10 mL organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Agonist: (R)-α-methylhistamine (H3R agonist).

  • Test Compounds: Piperidine derivatives.

  • Apparatus: Transmural field stimulation electrodes, isometric force transducer, and data acquisition system.

2. Procedure:

  • Tissue Preparation: Mount segments of the guinea pig jejunum in the organ baths under a resting tension of 1.0 g and allow them to equilibrate for 60 minutes.

  • Electrical Stimulation: Elicit twitch contractions via electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse duration, supramaximal voltage).

  • Agonist Response: Once contractions are stable, generate a cumulative concentration-response curve for the H3R agonist (R)-α-methylhistamine to establish its inhibitory effect on the twitch response.

  • Antagonist Incubation: Wash the tissue and allow it to recover. Then, incubate the tissue with a specific concentration of the test antagonist (e.g., a piperidine derivative) for 30 minutes.

  • Challenge with Agonist: In the continued presence of the antagonist, generate a second concentration-response curve for (R)-α-methylhistamine.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value from the Schild plot, which quantifies the potency of the antagonist.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating compound affinity and the structure-activity relationship (SAR) logic derived from the comparative data.

Experimental_Workflow cluster_binding Protocol 1: Binding Affinity (Ki) cluster_functional Protocol 2: Functional Antagonism (pA2) P1_Start Prepare Reagents (Membranes, Radioligand, Test Compounds) P1_Incubate Incubate in 96-well Plate P1_Start->P1_Incubate P1_Filter Rapid Filtration & Washing P1_Incubate->P1_Filter P1_Count Scintillation Counting P1_Filter->P1_Count P1_Analyze Calculate IC50 & Ki P1_Count->P1_Analyze P2_Start Mount Guinea Pig Jejunum in Organ Bath P2_Stimulate Electrical Field Stimulation P2_Start->P2_Stimulate P2_Agonist1 Agonist Dose-Response ((R)-α-methylhistamine) P2_Stimulate->P2_Agonist1 P2_Incubate Incubate with Antagonist P2_Agonist1->P2_Incubate P2_Agonist2 Repeat Agonist Dose-Response P2_Incubate->P2_Agonist2 P2_Analyze Schild Analysis (Calculate pA2) P2_Agonist2->P2_Analyze SAR_Logic Core Core Scaffold: 1-benzyl-4-(3-aminopropyloxy)piperidine H R = H (pKi = 6.78) Core->H Methyl R = Methyl (pKi = 7.09) Core->Methyl Ethyl R = Ethyl (pKi = 6.99) Core->Ethyl Propyl R = Propyl (pKi = 6.97) Core->Propyl Isopropyl R = Isopropyl (pKi = 6.55) Core->Isopropyl Pyrrolidine R = Pyrrolidine (pKi = 6.99) Core->Pyrrolidine Conclusion Conclusion: Small, linear alkyl or small cyclic substituents on the terminal amine maintain or increase affinity. Bulky/branched groups (e.g., isopropyl) decrease affinity. Methyl->Conclusion Highest Affinity Ethyl->Conclusion High Affinity Propyl->Conclusion High Affinity Isopropyl->Conclusion Lowest Affinity Pyrrolidine->Conclusion High Affinity

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(3-Amino-propyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(3-Amino-propyl)-piperidin-4-ol (CAS Number: 4608-78-0), a substituted piperidine derivative. While a specific Safety Data Sheet (SDS) for this exact compound was not located, the following procedures are based on best practices derived from the SDS of piperidine and other similar substituted piperidine compounds.[1][2][3][4]

Immediate Safety and Logistical Information

Before beginning any disposal process, it is crucial to have the necessary safety measures in place. This includes wearing appropriate Personal Protective Equipment (PPE) and ensuring the work is conducted in a designated and properly ventilated area.

Personal Protective Equipment (PPE)

A summary of the recommended PPE for handling this compound is provided in the table below.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.To protect eyes from potential splashes of the chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption.
Body Protection Laboratory coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.To minimize inhalation of any potential vapors or aerosols.

Data compiled from safety sheets of similar compounds.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local environmental regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Collection:

    • Treat all this compound waste as hazardous waste.

    • Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, heat, sparks, and open flames.[2][3]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the contractor with all necessary information about the waste, including its chemical name and any known hazards. Disposal will likely involve incineration at a licensed facility.[5]

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.

    • Ventilate the area and wash the spill site after material pickup is complete.

    • For large spills, contact your institution's EHS or emergency response team immediately.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal cluster_spill Spill Response start Start: Need to Dispose of This compound ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill ventilation Work in Ventilated Area ppe->ventilation collect Collect Waste in a Dedicated, Labeled Container ventilation->collect seal Securely Seal Container collect->seal storage Store in a Designated Cool, Ventilated, Secure Area seal->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end End disposal->end End of Process absorb Absorb with Inert Material spill->absorb collect_spill Collect Absorbed Material for Hazardous Waste Disposal absorb->collect_spill collect_spill->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-Amino-propyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(3-Amino-propyl)-piperidin-4-ol

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 4608-78-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and emergency responses.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant[1]. Due to its chemical structure, containing amine and piperidine moieties, it should be handled with the same precautions as other corrosive and toxic compounds of its class[2][3]. Avoid all personal contact, including inhalation of dust or vapors[4][5].

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[6].

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[3][6].

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent skin and eye contact, and inhalation.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested according to EN 374 or US F739 standards.[2][4]Prevents skin contact and absorption. For prolonged contact, gloves with a protection class of 5 or higher (breakthrough time >240 minutes) are recommended.[4] For brief contact, a protection class of 3 or higher (>60 minutes) is suitable.[4]
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[4] Chemical goggles and a full-face shield should be worn when there is a risk of splashing.[2]Protects eyes from dust particles and splashes, which can cause severe irritation or damage.[1][3] Do not wear contact lenses as they can absorb and concentrate irritants.[4]
Skin and Body Protection A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, wear a PVC apron and overalls.[4]Provides a barrier against accidental skin contact with the chemical.
Respiratory Protection For handling the solid form where dust may be generated, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask may be sufficient.[7] In cases of insufficient ventilation or potential for aerosol generation, a respirator with an appropriate filter (e.g., type ABEK - EN14387) is necessary.Protects the respiratory system from irritation due to inhalation of dust or vapors.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for safety.

  • Preparation:

    • Before handling, ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as specified in the table above.

    • Have all necessary equipment and reagents within the fume hood to minimize movement in and out.

    • Keep a spill kit readily available.

  • Handling:

    • Handle this compound, which is a solid, with care to avoid generating dust[8].

    • Use spark-proof tools if there is any risk of flammable solvents being present[6].

    • Keep the container tightly closed when not in use[9][10].

    • Avoid contact with incompatible materials such as strong oxidizing agents and strong acids[7].

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove PPE carefully, avoiding self-contamination, and dispose of single-use items in the appropriate waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water after work is complete[5][7].

Emergency and Disposal Plan

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][11]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][12]

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6] For larger spills, evacuate the area and contact emergency services. Prevent the spill from entering drains or waterways.[2][5]

Disposal Plan:

  • Waste Generation: All disposable PPE, contaminated materials, and excess this compound should be considered hazardous waste.

  • Containerization: Collect waste in clearly labeled, sealed containers appropriate for chemical waste.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Adhere to all local, regional, and national regulations for chemical waste disposal. Do not dispose of it down the drain[3].

Visual Protocols

The following diagrams illustrate the essential workflows and relationships for the safe handling of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Prepare Materials & Spill Kit prep_hood->prep_materials handle_chem Handle Chemical in Hood prep_materials->handle_chem handle_contain Keep Container Sealed handle_chem->handle_contain post_decon Decontaminate Surfaces handle_contain->post_decon post_ppe Doff & Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect Hazardous Waste post_wash->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Arrange Professional Disposal disp_label->disp_dispose

Caption: Safe handling workflow for this compound.

G cluster_controls Control Measures cluster_eng cluster_ppe cluster_admin main Safe Handling of This compound eng_controls Engineering Controls main->eng_controls ppe Personal Protective Equipment main->ppe admin_controls Administrative Controls main->admin_controls fume_hood Chemical Fume Hood eng_controls->fume_hood eyewash Eyewash & Safety Shower eng_controls->eyewash gloves Resistant Gloves ppe->gloves eye_protection Goggles & Face Shield ppe->eye_protection lab_coat Lab Coat / Apron ppe->lab_coat respirator Respirator (as needed) ppe->respirator sops Standard Operating Procedures admin_controls->sops training Personnel Training admin_controls->training disposal Waste Disposal Plan admin_controls->disposal

Caption: Key safety precautions for handling this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。